O-(tert-Butyldimethylsilyl)hydroxylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[tert-butyl(dimethyl)silyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17NOSi/c1-6(2,3)9(4,5)8-7/h7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUCKKNRCOFUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405612 | |
| Record name | O-(tert-Butyldimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41879-39-4 | |
| Record name | O-(tert-Butyldimethylsilyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(tert-Butyldimethylsilyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2) is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. Its silyl protecting group offers advantageous solubility in organic solvents and allows for controlled reactivity in a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties of TBDMSONH2, detailed experimental protocols for its application, and visualizations of key reaction pathways and workflows.
Core Chemical Properties
This compound is a white crystalline solid at room temperature. It is soluble in many common organic solvents such as hexane and chloroform, but insoluble in water, in which it hydrolyzes.[1] Due to its moisture sensitivity, it should be stored in a dry environment, typically at 2-8°C.[1]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C6H17NOSi | [2] |
| Molecular Weight | 147.29 g/mol | [3] |
| Melting Point | 62-65 °C | [2] |
| Boiling Point | 87-90 °C at 40 mmHg | [3] |
| Density | 0.849 g/cm³ | [2] |
| Flash Point | 40.7 °C | [2] |
| Vapor Pressure | 1.2 mmHg at 25°C | [2] |
Structural and Spectroscopic Data
| Identifier | Value | Reference |
| CAS Number | 41879-39-4 | [2] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)ON | [2] |
| InChI Key | SSUCKKNRCOFUPT-UHFFFAOYSA-N | [3] |
Synthesis of this compound
While commercially available, this compound can be synthesized in the laboratory. One common method involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hydroxylamine hydrochloride
-
tert-Butyldimethylsilyl chloride
-
Ethylenediamine
-
Dichloromethane (DCM)
-
Saturated aqueous NH4Cl solution
-
Magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve hydroxylamine hydrochloride and ethylenediamine in dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at 20°C for 72 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Separate the organic layer, dry it over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound.
Applications in Organic Synthesis
This compound is a key reagent in several synthetic transformations, most notably in the preparation of hydroxamic acids and oximes.
Solid-Phase Synthesis and Cleavage of Hydroxamic Acids
Hydroxamic acids are an important class of compounds with a wide range of biological activities.[4] Solid-phase synthesis is a powerful technique for the preparation of libraries of such compounds for drug discovery.[4] this compound can be used to cleave resin-bound hydroxamic acid precursors.[3]
Materials:
-
Resin-bound hydroxamic acid precursor
-
This compound (TBDMSONH2)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
-
Swell the resin-bound hydroxamic acid precursor in 1,2-dichloroethane.
-
Add a solution of this compound (5 equivalents) in 1,2-dichloroethane.
-
Heat the mixture at 90°C for 20 hours.[4]
-
Filter the resin and wash it with a suitable solvent (e.g., dichloromethane).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
To the residue, add a solution of 95% trifluoroacetic acid in water.[4]
-
Stir the mixture at room temperature for 16 hours to remove the silyl protecting group.[4]
-
Remove the solvent under reduced pressure to obtain the crude hydroxamic acid.
-
Purify the product as necessary (e.g., by preparative HPLC).
Formation of Oximes
This compound reacts with aldehydes and ketones to form O-silylated oximes. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.[5] The steric bulk of the tert-butyldimethylsilyl group can influence the stereoselectivity of the reaction.
Safety Information
This compound is an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3] It is classified as a combustible corrosive hazardous material.[3]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its unique properties make it particularly useful for the preparation of hydroxamic acids and oximes, which are important scaffolds in medicinal chemistry and drug development. The experimental protocols and reaction mechanisms detailed in this guide provide a solid foundation for the effective utilization of this reagent in a research and development setting.
References
An In-depth Technical Guide to the Structure and Properties of Aminoxy-tert-butyldimethylsilane
Introduction
Aminoxy-tert-butyldimethylsilane, also known by its systematic IUPAC name O-[tert-butyl(dimethyl)silyl]hydroxylamine, is a chemical reagent and intermediate with significant applications in organic synthesis and medicinal chemistry.[1] It belongs to the class of silyl hydroxylamines and is often referred to by various synonyms, including O-(tert-Butyldimethylsilyl)hydroxylamine, H2N-OTBS, and TBS-ONH2.[1][2][3] This guide provides a detailed examination of its molecular structure, physicochemical properties, and a representative synthetic protocol.
Core Molecular Structure
The structure of Aminoxy-tert-butyldimethylsilane is characterized by the covalent linkage of two primary functional moieties: the tert-butyldimethylsilyl (TBDMS or TBS) group and an aminoxy group (-ONH₂). Its linear formula is represented as (CH₃)₃CSi(CH₃)₂ONH₂.[2]
-
The Tert-butyldimethylsilyl (TBDMS/TBS) Group : This is a sterically bulky protecting group. It consists of a central silicon atom bonded to a tertiary butyl group and two methyl groups. The significant steric hindrance provided by the tert-butyl group is a key feature, conferring stability to the molecule under a variety of reaction conditions.[4]
-
The Aminoxy Group : This functional group consists of an amino group (-NH₂) attached to an oxygen atom. The oxygen atom serves as the bridge to the silicon atom of the TBDMS group, forming a Si-O-N linkage.
The overall structure is defined by the silylation of hydroxylamine at the oxygen atom. The silicon-oxygen bond is the central linkage connecting the bulky silyl protecting group to the reactive aminoxy functionality.
Below is a diagram illustrating the chemical structure of Aminoxy-tert-butyldimethylsilane.
Caption: 2D structure of Aminoxy-tert-butyldimethylsilane.
Physicochemical Properties
The physical and chemical properties of Aminoxy-tert-butyldimethylsilane are summarized in the table below. These properties are critical for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₇NOSi |
| Molecular Weight | 147.29 g/mol |
| CAS Number | 41879-39-4 |
| Appearance | White solid |
| Melting Point | 62-65 °C |
| Boiling Point | 174.6 °C at 760 mmHg |
| Density | 0.849 g/cm³ |
| Solubility | Freely soluble in hexane, chloroform, and most organic solvents; insoluble and hydrolyzes in water. |
| Storage Temperature | 2-8°C |
Data sourced from PubChem and LookChem.[1][3]
Experimental Protocols: Synthesis
Aminoxy-tert-butyldimethylsilane is typically synthesized via the silylation of a hydroxylamine derivative. The following is a representative protocol for the synthesis of a related compound, tert-butyl (tert-butyldimethylsilyl)oxycarbamate, which illustrates the general methodology for introducing the TBDMS group onto a hydroxylamine nitrogen.[5] This procedure can be adapted for the direct synthesis of the title compound from hydroxylamine.
Objective: To synthesize a TBDMS-protected hydroxylamine derivative.
Materials:
-
N-Boc hydroxylamine (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous NaCl
Procedure:
-
A solution of N-Boc hydroxylamine is prepared in a round-bottomed flask by dissolving it in dichloromethane (to a final concentration of approximately 0.25 M).[5]
-
The reaction vessel is cooled to 4 °C using an ice-water bath.[5]
-
Triethylamine is added dropwise to the solution over a period of 15 minutes.[5]
-
A solution of tert-butyldimethylsilyl chloride in dichloromethane is then added dropwise over 60 minutes, maintaining the temperature at 4 °C.[5]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature (23 °C) and stirred for 16 hours under a nitrogen atmosphere.[5]
-
The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated.[5]
-
The organic layer is washed with saturated aqueous NaCl, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated by rotary evaporation.[5]
-
The resulting crude product is further dried under high vacuum to yield the purified silylated product.[5]
Applications in Drug Development
As a versatile chemical intermediate, Aminoxy-tert-butyldimethylsilane plays a role in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[] Its primary utility stems from the presence of the TBDMS protecting group and the reactive aminoxy functionality.
-
Synthesis of Hydroxamic Acids : It is used to induce cleavage during the solid-supported synthesis of hydroxamic acids, which are an important class of compounds in drug discovery, known for their roles as enzyme inhibitors.[3]
-
Protected Hydroxylamine Source : The TBDMS group provides steric protection, allowing other chemical transformations to be performed on a molecule without affecting the hydroxylamine moiety. The protecting group can be removed under specific conditions later in the synthetic route. This strategy is fundamental in the synthesis of complex molecules where functional group compatibility is critical.[4][]
References
An In-depth Technical Guide to the Synthesis of O-(tert-Butyldimethylsilyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH2) is a versatile reagent in organic synthesis, primarily utilized for the protection of the hydroxylamine functional group and as a precursor in the synthesis of hydroxamic acids and other nitrogen-containing compounds. Its silyl ether linkage provides stability under various reaction conditions while allowing for facile deprotection when necessary. This guide provides a comprehensive overview of the primary synthesis protocols for this compound, complete with quantitative data, detailed experimental procedures, and workflow diagrams to facilitate understanding and replication in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data from two prominent synthesis protocols for this compound, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Protocol 1: From N-Boc-Hydroxylamine (Intermediate Step) | Protocol 2: Direct Synthesis from Hydroxylamine HCl |
| Starting Materials | N-Boc hydroxylamine, tert-Butyldimethylsilyl chloride | Hydroxylamine hydrochloride, tert-Butyldimethylsilyl chloride |
| Base | Triethylamine | Ethylenediamine |
| Solvent | Dichloromethane (CH2Cl2) | Dichloromethane (CH2Cl2) |
| Reaction Temperature | 4 °C to 23 °C | 20 °C |
| Reaction Time | 16 hours | 72 hours |
| Yield | 99.5% (for the N-Boc protected intermediate) | 74% |
Experimental Protocols
Protocol 1: Synthesis via N-Boc Protected Intermediate
This method involves the silylation of N-Boc protected hydroxylamine, followed by the removal of the Boc protecting group. The first step, detailed below, yields the stable intermediate, tert-butyl (tert-butyldimethylsilyl)oxycarbamate.
Step 1: Synthesis of tert-Butyl (tert-butyldimethylsilyl)oxycarbamate [1]
-
Reaction Setup: A 2-liter round-bottomed flask equipped with a Teflon-coated stir bar is charged with N-Boc hydroxylamine (44.0 g, 330 mmol, 1.0 equiv) and dissolved in dichloromethane (1.10 L). The flask is cooled to 4 °C in an ice-water bath, and a 250-mL addition funnel is attached.
-
Addition of Base: Triethylamine (49.0 mL, 363 mmol, 1.10 equiv) is added dropwise over 15 minutes via the addition funnel. Dichloromethane (20 mL) is used to rinse the addition funnel.
-
Silylation: A solution of tert-butyldimethylsilyl chloride (49.7 g, 330 mmol, 1.0 equiv) in dichloromethane (150 mL) is added dropwise over 60 minutes at 4 °C. The addition funnel is rinsed with dichloromethane (50 mL). The final substrate concentration is 0.25 M.
-
Reaction: The addition funnel is replaced with a nitrogen inlet, and the reaction mixture is stirred for 16 hours at 23 °C under a nitrogen atmosphere.
-
Work-up: Water (250 mL) is added, and the mixture is transferred to a 2-L separatory funnel. The flask is rinsed with dichloromethane (50 mL), and the combined organic layers are separated. The organic layer is washed with saturated aqueous sodium chloride (250 mL).
-
Isolation: The organic layer is dried over magnesium sulfate (20 g), filtered, and the filtrate is concentrated by rotary evaporation (40 °C, 425–30 mmHg). The resulting oil is transferred to a 500-mL round-bottomed flask using dichloromethane, which is then evaporated. The product is dried under vacuum (0.5 mmHg) for 48 hours to afford tert-butyl (tert-butyldimethylsilyl)oxycarbamate as a white solid (81.3 g, 329 mmol, 99.5% yield).
Step 2: Deprotection of N-Boc-O-(tert-Butyldimethylsilyl)hydroxylamine
Standard procedures for Boc deprotection can be applied to the product from Step 1. A common method involves treatment with an acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane, followed by neutralization and extraction.
Protocol 2: Direct Synthesis from Hydroxylamine Hydrochloride
This protocol offers a more direct route to the target compound, albeit with a reported lower yield.
General Procedure: [2]
-
Reaction Setup: To a solution of hydroxylamine hydrochloride and ethylenediamine in dichloromethane, tert-butyldimethylsilyl chloride is added.
-
Reaction: The reaction mixture is stirred at 20 °C for 72 hours under an inert atmosphere.
-
Work-up and Isolation: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by distillation or chromatography, to yield this compound. This method has been reported to yield the product in 74% yield.[2]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols described above.
Caption: Comparative workflow of the two main synthesis routes for this compound.
Caption: Generalized reaction scheme for the synthesis of this compound.
References
The Silylated Hydroxylamine Landscape: A Technical Primer on Physical Characteristics and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Silylated hydroxylamines are a versatile class of compounds utilized in a range of chemical syntheses, from the formation of oximes to their application in amide-forming ligations and as precursors to silyl nitroxides. Their physical properties are pivotal to their handling, reactivity, and application in both laboratory and industrial settings. This technical guide provides a detailed overview of the core physical characteristics of silylated hydroxylamines, supported by experimental context and methodologies.
Core Physical Properties of Silylated Hydroxylamines
The introduction of a silyl group, most commonly a trimethylsilyl (TMS) group, to a hydroxylamine molecule significantly alters its physical properties. This transformation generally leads to an increase in volatility and solubility in nonpolar organic solvents, a consequence of the replacement of the polar N-H or O-H proton with a nonpolar, sterically bulky silyl group. This increased solubility in organic solvents is a key attribute for their use in a variety of reaction media.
Below is a summary of the available quantitative data for some common silylated hydroxylamines. It is important to note that comprehensive physical data for a wide range of substituted silylated hydroxylamines is not extensively tabulated in the literature, with much of the available information pertaining to the parent hydroxylamine and its salts.
Table 1: Physical Properties of Selected Silylated Hydroxylamines
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| O-(Trimethylsilyl)hydroxylamine | (CH₃)₃SiONH₂ | 105.21 | 98-100 | 0.86 (at 25 °C) | 1.405 |
| N,N,O-Tris(trimethylsilyl)hydroxylamine | ((CH₃)₃Si)₂NOSi(CH₃)₃ | 249.57 | 128 (at 97 mmHg) | ~0.8 | 1.420 |
Note: Data is compiled from various chemical supplier specifications and may represent typical values rather than critically evaluated data.
Solubility Profile
While specific quantitative solubility data is sparse, a general understanding of the solubility of silylated hydroxylamines can be inferred from their structural characteristics. The replacement of polar N-H and O-H bonds with Si-N and Si-O bonds reduces the capacity for hydrogen bonding with polar solvents like water. Conversely, the presence of the lipophilic silyl groups enhances their solubility in a range of common organic solvents.
Table 2: General Solubility of Silylated Hydroxylamines
| Solvent Class | General Solubility | Rationale |
| Protic Solvents (e.g., Water, Methanol) | Generally low to sparingly soluble. | Reduced hydrogen bonding capability. Susceptible to hydrolysis. |
| Aprotic Polar Solvents (e.g., THF, DMF) | Generally soluble. | Can engage in dipole-dipole interactions. |
| Nonpolar Aprotic Solvents (e.g., Hexane, Toluene) | Generally soluble. | Dominated by van der Waals forces. |
It is crucial to handle silylated hydroxylamines in anhydrous conditions, as they are susceptible to hydrolysis, which cleaves the silicon-oxygen or silicon-nitrogen bond to regenerate the hydroxylamine and form a silanol or siloxane.
Spectroscopic Characterization
The structural elucidation of silylated hydroxylamines relies heavily on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the silyl group (e.g., trimethylsilyl) typically appear as a sharp singlet in the upfield region of the spectrum (around 0.1-0.3 ppm). The chemical shifts of other protons in the molecule will be influenced by the silylation.
-
¹³C NMR: The carbon atoms of the silyl group also appear in the upfield region.
-
²⁹Si NMR: This technique is particularly useful for confirming the presence and chemical environment of the silicon atom.
-
-
Infrared (IR) Spectroscopy:
-
The disappearance or significant reduction in the intensity of the broad O-H and N-H stretching bands (typically in the region of 3200-3600 cm⁻¹) is a key indicator of successful silylation.
-
The appearance of characteristic Si-O and Si-N stretching vibrations can also be observed.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of silylated hydroxylamines, aiding in their identification and structural confirmation.
-
Experimental Protocols
Detailed experimental protocols for the synthesis of a wide variety of silylated hydroxylamines are often found in the patent literature and specialized research articles. Below are generalized methodologies for the preparation of O-silylated and N-silylated hydroxylamines.
General Protocol for the Synthesis of O-(Trimethylsilyl)hydroxylamine
This procedure is a generalized representation of methods found in the literature.
Materials:
-
Hydroxylamine hydrochloride
-
A suitable tertiary amine base (e.g., triethylamine)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)
Procedure:
-
A reaction flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with hydroxylamine hydrochloride and the anhydrous solvent.
-
The suspension is cooled in an ice bath.
-
The tertiary amine base is added dropwise to the stirred suspension.
-
Trimethylsilyl chloride is then added dropwise via the dropping funnel, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
-
The resulting precipitate (triethylamine hydrochloride) is removed by filtration under an inert atmosphere.
-
The filtrate is then fractionally distilled to isolate the O-(trimethylsilyl)hydroxylamine.
Characterization:
-
The product can be characterized by its boiling point, refractive index, and spectroscopic methods (NMR, IR, MS) as described above.
Mandatory Visualizations
Synthesis and Reactivity of Silylated Hydroxylamines
The following diagram illustrates a generalized workflow for the synthesis of silylated hydroxylamines and their subsequent reaction to form silyl nitroxides, which are stable free radicals with applications in various fields, including as spin labels.
Caption: General workflow for the synthesis of silylated hydroxylamines and their oxidation to silyl nitroxides.
Relationship Between Silylation and Physical Properties
This diagram illustrates the logical relationship between the silylation of a hydroxylamine and the resulting changes in its key physical properties.
Caption: Impact of silylation on the physical properties of hydroxylamines.
Applications in Drug Discovery and Development
While a direct, widespread role for silylated hydroxylamines in modulating specific signaling pathways is not prominently documented, their utility in drug discovery is noteworthy. Hydroxylamine derivatives have been investigated as inhibitors of enzymes such as ribonucleotide reductase, which is crucial for DNA synthesis and repair in bacteria, presenting a potential avenue for novel antibacterial agents.[1] The silylation of these or related precursor molecules can be a key step in their synthesis, facilitating reactions in organic media and enabling the construction of complex molecular architectures.
Furthermore, silylated hydroxylamines are employed in "click chemistry" and other ligation reactions for the late-stage modification of drug candidates, peptides, and other bioactive molecules. This allows for the rapid diversification of compound libraries and the optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion
Silylated hydroxylamines are valuable synthetic intermediates whose physical characteristics are dictated by the presence of the silyl group. Their enhanced solubility in organic solvents and increased volatility make them amenable to a variety of synthetic transformations. While a comprehensive database of their physical properties is yet to be compiled, an understanding of the general trends allows for their effective use in research and development. The methodologies for their synthesis are well-established, providing a foundation for their application in the synthesis of complex molecules, including those with potential therapeutic applications. Further research into the biological activities of novel silylated hydroxylamines may yet reveal more direct roles in the modulation of cellular processes.
References
An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine (CAS: 41879-39-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine is a versatile reagent in organic synthesis, primarily utilized as a protected form of hydroxylamine. Its silyl ether moiety imparts increased stability and solubility in organic solvents, allowing for controlled reactions and facilitating its use in the synthesis of complex molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, complete with experimental details and mechanistic insights.
Physicochemical Properties
This compound is a colorless crystalline solid that is soluble in many common organic solvents but insoluble in water, with which it can hydrolyze.[1] Key physicochemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 41879-39-4 | [1][2][3] |
| Molecular Formula | C₆H₁₇NOSi | [1][2][3] |
| Molecular Weight | 147.29 g/mol | [3] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 87-90 °C at 40 mmHg | [1] |
| Density | 0.849 g/cm³ (predicted) | [1] |
| Solubility | Freely soluble in hexane, chloroform, and most organic solvents; insoluble in water. | [1] |
Synthesis and Purification
A common and effective method for the preparation of this compound involves the reaction of hydroxylamine hydrochloride with tert-butyldimethylsilyl chloride in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Hydroxylamine hydrochloride
-
tert-Butyldimethylsilyl chloride
-
Ethylenediamine
-
Dichloromethane (anhydrous)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a stirred solution of hydroxylamine hydrochloride in anhydrous dichloromethane under an inert atmosphere, add ethylenediamine at 20 °C.
-
To this mixture, add a solution of tert-butyldimethylsilyl chloride in anhydrous dichloromethane.
-
Continue stirring the reaction mixture at 20 °C for 72 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is worked up by washing with water to remove the ethylenediamine hydrochloride salt.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by either recrystallization or distillation.
-
Recrystallization: The solid product can be recrystallized from a suitable solvent system, such as hexane, to afford colorless crystals.
-
Distillation: For larger quantities, vacuum distillation can be employed. The product distills at 87-90 °C under a pressure of 40 mmHg.[1]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using standard spectroscopic techniques.
| Spectroscopic Data | Description |
| ¹H NMR | Data available on PubChem.[3] Expected signals would correspond to the tert-butyl protons, the dimethylsilyl protons, and the amine protons. |
| ¹³C NMR | Data available on PubChem.[3] Expected signals would correspond to the carbons of the tert-butyl group and the dimethylsilyl group. |
| Mass Spectrometry (GC-MS) | Data available on PubChem.[3] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |
Applications in Organic Synthesis
This compound serves as a valuable reagent in a variety of organic transformations, primarily as a precursor to the hydroxylamine functionality.
Synthesis of Hydroxamic Acids
Hydroxamic acids are an important class of compounds with a wide range of biological activities. This compound is used as a protected hydroxylamine source in their synthesis, which is particularly useful for delicate substrates. The silyl protecting group can be easily removed under mild conditions.
Experimental Protocol: Synthesis of a Hydroxamic Acid
Materials:
-
Carboxylic acid
-
Ethyl chloroformate or other coupling agent
-
This compound
-
Base (e.g., triethylamine)
-
Deprotection agent (e.g., trifluoroacetic acid or cesium fluoride)
-
Anhydrous solvent (e.g., dichloromethane or THF)
Procedure:
-
Activate the carboxylic acid with a coupling agent like ethyl chloroformate in the presence of a base to form a mixed anhydride.
-
React the activated carboxylic acid with this compound to form the O-silylated hydroxamic acid intermediate.
-
Deprotect the silyl group using a suitable reagent such as trifluoroacetic acid or cesium fluoride to yield the final hydroxamic acid.
Caption: Pathway for hydroxamic acid synthesis.
Formation of Oximes
This compound reacts with aldehydes and ketones to form O-silylated oximes. These can be subsequently deprotected to yield the corresponding oximes. The reaction proceeds via nucleophilic attack of the nitrogen atom of the hydroxylamine on the carbonyl carbon.
Reaction Mechanism: Oxime Formation
The formation of an oxime from an aldehyde or ketone and a hydroxylamine derivative is a condensation reaction. The nitrogen of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by proton transfer and elimination of water. The use of this compound provides a protected oxime that can be isolated and deprotected in a subsequent step if necessary.[4][5]
Caption: Mechanism of O-silylated oxime formation.
Safety and Handling
This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere in a cool, dry place.[1]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to serve as a stable and soluble source of hydroxylamine makes it particularly useful in the synthesis of hydroxamic acids and oximes, which are important motifs in medicinal chemistry and drug development. The straightforward synthesis and purification of this reagent, combined with its predictable reactivity, ensure its continued application in the construction of complex molecular architectures.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 41879-39-4 | FT165645 [biosynth.com]
- 3. This compound | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. [PDF] Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to O-(tert-Butyldimethylsilyl)hydroxylamine (TBS-ONH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine, commonly abbreviated as TBS-ONH2, is a pivotal reagent in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its primary utility lies in its role as a protected form of hydroxylamine, enabling the efficient synthesis of hydroxamic acids. Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors, with prominent examples in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. This guide provides a comprehensive overview of the chemical properties, synthesis applications, and relevant biological context of TBS-ONH2.
Chemical and Physical Properties
The quantitative properties of TBS-ONH2 are summarized in the table below, providing a clear reference for its use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C6H17NOSi | [1] |
| Molecular Weight | 147.29 g/mol | [1] |
| Appearance | Colorless to white solid (crystals or powder) | [2][3] |
| Melting Point | 62-65 °C | [2] |
| Boiling Point | 87-90 °C at 40 mmHg | [2] |
| CAS Number | 41879-39-4 | [1] |
| InChI Key | SSUCKKNRCOFUPT-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)--INVALID-LINK--(C)ON | [2] |
Applications in Synthesis: The Formation of Hydroxamic Acids
TBS-ONH2 is extensively used as a hydroxylamine surrogate in the synthesis of hydroxamic acids from carboxylic acids. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the oxygen atom of hydroxylamine, allowing for controlled reactions and preventing unwanted side reactions. The general workflow involves the coupling of a carboxylic acid with TBS-ONH2, followed by the deprotection of the silyl ether to yield the final hydroxamic acid.
Experimental Protocol: General Synthesis of Hydroxamic Acids using TBS-ONH2
This protocol outlines a general procedure for the synthesis of hydroxamic acids from a carboxylic acid precursor using TBS-ONH2.
1. Activation of the Carboxylic Acid:
-
The carboxylic acid is first activated to facilitate the subsequent coupling reaction. A common method is the formation of a mixed anhydride.
-
To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) at 0 °C, add a base such as triethylamine or N,N-diisopropylethylamine (1.1 equivalents).
-
Slowly add a chloroformate, such as ethyl chloroformate or isobutyl chloroformate (1.1 equivalents), and stir the reaction mixture at 0 °C for 30-60 minutes.
2. Coupling with TBS-ONH2:
-
To the activated carboxylic acid mixture, add a solution of this compound (1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
3. Deprotection of the TBS Group:
-
The resulting O-silylated hydroxamic acid is then deprotected to yield the final hydroxamic acid. Several methods can be employed for the cleavage of the TBS ether.[4][5]
-
Acidic Conditions: A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane, often with a scavenger such as anisole.[6] The reaction is typically stirred at room temperature for 1-4 hours.
-
Fluoride-Based Reagents: Alternatively, fluoride ion sources such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran or cesium fluoride (CsF) in methanol can be used for the deprotection.[6][7] These reactions are generally mild and proceed at room temperature.
-
After deprotection, the reaction mixture is concentrated, and the crude product is purified by a suitable method, such as column chromatography or recrystallization, to afford the pure hydroxamic acid.
Experimental Workflow for Hydroxamic Acid Synthesis
Caption: General workflow for the synthesis of hydroxamic acids using TBS-ONH2.
Biological Context and Relevance to Drug Development
While TBS-ONH2 is a synthetic reagent and not expected to have direct biological activity, the hydroxamic acids synthesized using this molecule are of significant interest to drug development professionals. Hydroxamic acids are known to chelate metal ions and are key pharmacophores in a variety of enzyme inhibitors. A prime example is their role as zinc-binding groups in histone deacetylase (HDAC) inhibitors, which are a class of drugs used in cancer therapy.
A related but structurally distinct compound, N-tert-Butylhydroxylamine (NtBHA), has been shown to modulate the MITF (Microphthalmia-associated transcription factor) signaling pathway.[8] This pathway is crucial for melanogenesis. In a study, NtBHA was found to promote melanin production under conditions of oxidative stress by enhancing the expression of MITF and its downstream targets, TRP-2 and TYR.[8] It is important to emphasize that TBS-ONH2 and NtBHA are different molecules, and the biological activity of NtBHA is not directly transferable to TBS-ONH2. However, this highlights the potential for hydroxylamine derivatives to interact with biological systems.
MITF Signaling Pathway Modulated by N-tert-Butylhydroxylamine
Caption: MITF signaling pathway in melanogenesis modulated by NtBHA.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of hydroxamic acids, a class of compounds with significant therapeutic potential. Its use allows for the efficient and controlled introduction of the hydroxamic acid functionality, which is a key feature in many biologically active molecules. For researchers and professionals in drug development, a thorough understanding of the properties and applications of TBS-ONH2 is essential for the design and synthesis of novel therapeutics.
References
- 1. This compound | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-(tert-ブチルジメチルシリル)ヒドロキシルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 90+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. N-tert-Butylhydroxylamine promotes melanin production in oxidative stress conditions through the MITF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
fundamental reactivity of O-(tert-Butyldimethylsilyl)hydroxylamine
An In-depth Technical Guide to the Fundamental Reactivity of O-(tert-Butyldimethylsilyl)hydroxylamine
Abstract
This compound (TBDMSONH₂) is a versatile and highly valuable reagent in modern organic synthesis. Characterized by the presence of a sterically bulky silyl protecting group on the oxygen atom of hydroxylamine, its reactivity is uniquely modulated, rendering it a stable, yet effective, source of the aminoxy moiety (H₂NO-). This guide provides an in-depth exploration of the core reactivity of TBDMSONH₂, focusing on its mechanistic pathways, practical applications, and the causal logic behind its use in key synthetic transformations. We will dissect its role as a potent nucleophile in the formation of oximes and its function as an electrophilic aminating agent for carbon nucleophiles, supported by field-proven protocols and mechanistic diagrams.
Core Characteristics and Handling
This compound is a white to off-white solid at room temperature. The tert-butyldimethylsilyl (TBDMS) group imparts significant steric hindrance and lipophilicity, which dictates its solubility and stability compared to unprotected hydroxylamine. It is freely soluble in many organic solvents like hexane and chloroform but is insoluble in and sensitive to water, in which it can hydrolyze.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 41879-39-4 | [2][3][4] |
| Molecular Formula | C₆H₁₇NOSi | [1][2][3][4] |
| Molecular Weight | 147.29 g/mol | [2] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 87-90 °C at 40 mmHg | [1] |
| Appearance | Solid | |
| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [1] |
Stability and Storage
The chemical stability under ambient conditions is generally good. However, TBDMSONH₂ is moisture-sensitive.[1] The Si-O bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would liberate hydroxylamine and tert-butyldimethylsilanol.
-
Causality in Storage: The requirement for refrigerated storage (2-8°C) in a tightly sealed container is a direct consequence of its moderate volatility and sensitivity to moisture.[1][5] Low temperatures slow down potential decomposition pathways, while a sealed container prevents ingress of atmospheric moisture, ensuring the reagent's integrity over time.
Safety and Handling
TBDMSONH₂ is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. This compound, 90+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. This compound | 41879-39-4 | FT165645 [biosynth.com]
The Advent and Evolution of Silyl Hydroxylamine Reagents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl hydroxylamines have emerged as a versatile and powerful class of reagents in modern organic synthesis. Their unique reactivity, stemming from the strategic placement of a silicon atom on either the nitrogen or oxygen of the hydroxylamine core, has enabled novel transformations and provided milder, more selective alternatives to traditional synthetic methods. This technical guide provides an in-depth exploration of the discovery, history, and core applications of silyl hydroxylamine reagents, offering a valuable resource for researchers in academia and industry. We will delve into the key milestones in their development, provide detailed experimental protocols for their synthesis and application, and present quantitative data to facilitate reagent selection and reaction optimization.
A Historical Perspective: The Dawn of Silyl Hydroxylamines
The journey of silyl hydroxylamines began in the mid-20th century, driven by the burgeoning field of organosilicon chemistry. Early investigations focused on the fundamental reactions of silylating agents with various functional groups, including hydroxylamines.
A pivotal moment in the history of these reagents was the synthesis of N,O-bis(trimethylsilyl)hydroxylamine in the 1960s. Initial methods involved the direct reaction of hydroxylamine with chlorotrimethylsilane in the presence of a base like triethylamine.[1] However, concerns over the hazardous nature of free hydroxylamine, which can be explosive, led to the development of safer and more practical synthetic routes. A significant improvement was the use of hydroxylamine hydrochloride, a more stable salt, which could be reacted with hexamethyldisilazane to afford N,O-bis(trimethylsilyl)hydroxylamine in good yields (71-75%).[1] Another approach involved the neutralization of hydroxylamine hydrochloride with ethylenediamine prior to the addition of chlorotrimethylsilane.[1]
These early discoveries laid the groundwork for the exploration of a wider range of silyl hydroxylamines. The pioneering work of researchers such as Professor Uwe Klingebiel in the following decades significantly expanded our understanding of the synthesis, structure, and reactivity of these compounds, including their isomerization and rearrangement reactions.[2] This foundational research paved the way for the development of more sophisticated and tailored silyl hydroxylamine reagents for specific synthetic applications.
The Silyl Hydroxylamine Reagent Toolkit: A Typology
The versatility of silyl hydroxylamine reagents lies in the ability to modify their structure to fine-tune their reactivity and selectivity. They can be broadly categorized based on the point of silylation:
-
O-Silyl Hydroxylamines: In these reagents, the silyl group is attached to the oxygen atom. A prominent example is O-(tert-butyldimethylsilyl)hydroxylamine (TBDMSONH₂) . These reagents are primarily used as sources of the H₂NO⁻ synthon.
-
N,O-Disilyl Hydroxylamines: As the name suggests, these compounds feature silyl groups on both the nitrogen and oxygen atoms. N,O-bis(trimethylsilyl)hydroxylamine ((TMS)NHOTMS) is a classic example and serves as a protected, lipophilic form of hydroxylamine.[1]
-
N,N,O-Trisilyl Hydroxylamines: Fully silylated hydroxylamines, such as N,N,O-tris(trimethylsilyl)hydroxylamine ((TMS)₂NOTMS) , exhibit distinct reactivity due to the steric and electronic influence of the three silyl groups.[3][4]
-
N-Silyl Sulfinylamines: A more recent and highly innovative class of reagents are the N-silyl sulfinylamines, for instance, N-sulfinyltriisopropylsilylamine (TIPS-NSO) . These have proven to be exceptionally useful for the modular synthesis of sulfur-containing compounds.[5][6]
The choice of the silyl group (e.g., trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) and the substitution pattern on the hydroxylamine core allows for precise control over the reagent's stability, steric hindrance, and reactivity.
Synthesis of Key Silyl Hydroxylamine Reagents
The preparation of silyl hydroxylamine reagents is achievable through several well-established methods. Below are detailed protocols for the synthesis of some of the most commonly used reagents.
Synthesis of N,O-Bis(trimethylsilyl)hydroxylamine
This reagent can be prepared from the more stable hydroxylamine hydrochloride.
Experimental Protocol:
Method A: Using Hexamethyldisilazane
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add hydroxylamine hydrochloride.
-
Add an excess of hexamethyldisilazane.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, N,O-bis(trimethylsilyl)hydroxylamine, can be isolated and purified by fractional distillation. The expected yield is typically in the range of 71-75%.[1]
Method B: Using Chlorotrimethylsilane and a Base
-
In a fume hood, dissolve hydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the mixture in an ice bath.
-
Add a base, such as triethylamine or ethylenediamine, dropwise to neutralize the hydrochloride.
-
Slowly add chlorotrimethylsilane to the reaction mixture.
-
After the addition is complete, allow the reaction to stir and warm to room temperature.
-
The reaction mixture is then worked up by filtration to remove the ammonium salt precipitate, followed by removal of the solvent under reduced pressure.
-
The crude product is purified by distillation.
Synthesis of this compound
This valuable O-silylated reagent can be synthesized from N-Boc protected hydroxylamine.
Experimental Protocol:
-
Dissolve N-Boc hydroxylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool to 4 °C in an ice-water bath.[7]
-
Add triethylamine dropwise to the solution.[7]
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane.[7]
-
Allow the reaction to stir for several hours at room temperature.[7]
-
The reaction mixture is then quenched and worked up.
-
The resulting N-Boc-O-(tert-butyldimethylsilyl)hydroxylamine is then deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield this compound.
Synthesis of N-Sulfinyltriisopropylsilylamine (TIPS-NSO)
This reagent is prepared in a two-step sequence starting from triisopropylsilyl chloride.
Experimental Protocol:
**Step 1: Synthesis of Triisopropylsilylamine (TIPS-NH₂) **[6]
-
Dissolve triisopropylsilyl chloride in anhydrous diethyl ether in an oven-dried round-bottom flask and cool to -78 °C.[6]
-
Bubble anhydrous ammonia through the solution for approximately 2 hours, which will result in the formation of a white precipitate.[6]
-
Allow the reaction to warm to 0 °C and stir for an additional 3 hours, open to the air to remove excess ammonia.[6]
-
The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield triisopropylsilylamine.
Step 2: Synthesis of N-Sulfinyltriisopropylsilylamine (TIPS-NSO) [6]
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve triisopropylsilylamine in anhydrous diethyl ether and cool to 0 °C.[6]
-
Add anhydrous triethylamine to the solution.[6]
-
Slowly add freshly distilled thionyl chloride to the mixture.[6]
-
After the addition, the reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction mixture is filtered, and the solvent is removed in vacuo. The crude product can be purified by distillation to give N-sulfinyltriisopropylsilylamine as a colorless liquid.[6]
Key Applications in Organic Synthesis
Silyl hydroxylamine reagents have found widespread application in a variety of synthetic transformations, enabling the formation of C-N, S-N, and O-N bonds with high efficiency and selectivity.
Synthesis of Hydroxamic Acids
N,O-bis(trimethylsilyl)hydroxylamine is a valuable reagent for the synthesis of hydroxamic acids from acid chlorides. The reaction proceeds via N-acylation, followed by hydrolysis of the silyl groups to afford the free hydroxamic acid.[1]
Caption: Synthesis of hydroxamic acids.
Preparation of Primary Sulfinamides
A groundbreaking application of N-silyl sulfinylamine reagents, such as TIPS-NSO, is the modular synthesis of primary sulfinamides. This method involves the reaction of the N-silyl sulfinylamine with an organometallic reagent (Grignard, organolithium, or organozinc), followed by in situ desilylation with a fluoride source like tetrabutylammonium fluoride (TBAF).[5][6] This approach offers a significant advantage over traditional methods that often require harsh conditions and have limited substrate scope.
References
- 1. N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
O-(tert-Butyldimethylsilyl)hydroxylamine: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of O-(tert-Butyldimethylsilyl)hydroxylamine, a versatile reagent in organic synthesis, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, nomenclature, and key applications.
Chemical Identity and Nomenclature
IUPAC Name: O-[tert-butyl(dimethyl)silyl]hydroxylamine[1]
Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and common applications. These include:
-
Aminoxy-tert-butyldimethylsilane
-
O-(t-butyldimethylsilyl)hydroxylamine
-
o-t-butyldimethylsilyl hydroxylamine
-
O-tert-butyldimethylsilylhydroxylamine
-
o-tert-butyl dimethyl silyl hydroxylamine
-
H2N-OTBS
-
TBS-ONH2
-
Hydroxylamine, TBDMS derivative[2]
The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.
Figure 1: Relationship between the IUPAC name and common synonyms.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₇NOSi | [3] |
| Molecular Weight | 147.29 g/mol | [1] |
| CAS Number | 41879-39-4 | [2] |
| Appearance | Colorless crystalline solid or powder | |
| Melting Point | 62-65 °C | [3] |
| Boiling Point | 87-90 °C at 40 mmHg | [3] |
| Density | 0.849 g/cm³ | [3] |
| Solubility | Freely soluble in hexane, chloroform, and most organic solvents. Insoluble in water. | [3] |
| Stability | Moisture sensitive. Hydrolyzes in water. | [3] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of tert-butyldimethylsilyl chloride with hydroxylamine hydrochloride. The following protocol is a representative example.
Materials:
-
tert-Butyldimethylsilyl chloride
-
Hydroxylamine hydrochloride
-
Ethylenediamine
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve hydroxylamine hydrochloride in dichloromethane.
-
Add ethylenediamine to the solution.
-
To this mixture, add a solution of tert-butyldimethylsilyl chloride in dichloromethane dropwise at 20 °C.
-
Stir the reaction mixture at 20 °C for 72 hours.
-
Upon completion, the reaction is worked up using standard aqueous extraction procedures to isolate the crude product.
-
The crude product is then purified by distillation or recrystallization to yield this compound.
A reported yield for this synthesis is approximately 74%.
Cleavage of Hydroxamic Acids from Solid Support
This compound is frequently employed to cleave resin-bound hydroxamic acids, a crucial step in the solid-phase synthesis of these compounds. The following is a general protocol for this application.
Materials:
-
Resin-bound hydroxamic acid
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
Procedure:
-
Swell the resin-bound hydroxamic acid in a suitable anhydrous solvent within a reaction vessel.
-
Prepare a solution of this compound in the same anhydrous solvent.
-
Add the this compound solution to the swollen resin.
-
Allow the reaction to proceed at room temperature with gentle agitation for a specified period, typically monitored by LC-MS for completion.
-
Once the cleavage is complete, filter the resin and wash it with the reaction solvent.
-
The combined filtrate and washings contain the silyl-protected hydroxamic acid.
-
The silyl protecting group can then be removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final hydroxamic acid.
The workflow for the solid-phase synthesis and cleavage of hydroxamic acids is depicted below.
References
Unraveling the N-O Bond: A Theoretical Guide to Hydroxylamine Cleavage
For Researchers, Scientists, and Drug Development Professionals
The cleavage of the nitrogen-oxygen (N-O) bond in hydroxylamines and their derivatives is a fundamental process in organic chemistry and biology. Understanding the theoretical underpinnings of this bond's scission is critical for the rational design of novel synthetic methodologies, the development of new pharmaceuticals, and for elucidating biochemical pathways. This technical guide provides an in-depth analysis of the theoretical studies on N-O bond cleavage in hydroxylamines, focusing on computational models, mechanistic pathways, and the energetic landscapes that govern these transformations.
Core Concepts in N-O Bond Cleavage
The N-O single bond is inherently weak, with a bond dissociation energy (BDE) significantly lower than that of C-C, C-N, or C-O bonds.[1] This inherent instability makes hydroxylamines valuable synthons in organic synthesis, acting as sources of nitrogen-centered radicals or electrophilic aminating agents upon N-O bond cleavage.[2][3] Theoretical and computational studies have been instrumental in elucidating the nuanced mechanisms of this cleavage, which can proceed through several pathways, including homolytic and heterolytic scission.
The propensity for a particular cleavage pathway is influenced by a variety of factors, including the substitution pattern on the nitrogen and oxygen atoms, the presence of catalysts, and the reaction environment (e.g., solvent, light).[1][4] Electron-withdrawing substituents on the oxygen atom, for instance, can weaken the N-O bond, facilitating reductive cleavage to generate reactive nitrogen-transfer intermediates.[4][5]
Computational Methodologies for Studying N-O Bond Cleavage
The theoretical investigation of N-O bond cleavage in hydroxylamines heavily relies on quantum chemical calculations. Density Functional Theory (DFT) has emerged as a workhorse for these studies, offering a favorable balance between computational cost and accuracy.
Key Computational Protocols
1. Geometry Optimization and Frequency Calculations:
-
Objective: To locate the equilibrium geometries of reactants, transition states, and products on the potential energy surface.
-
Methodology:
-
Utilize a suitable DFT functional, such as M06-2X, which has shown excellent performance for thermochemical calculations of N-O bond-containing compounds.[6][7][8]
-
Employ a sufficiently flexible basis set, for example, 6-311+G(3df,2p), to accurately describe the electronic structure.[6][7][8]
-
Perform frequency calculations to characterize the nature of the stationary points. A minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.
-
2. Bond Dissociation Energy (BDE) Calculations:
-
Objective: To quantify the energy required for the homolytic cleavage of the N-O bond.
-
Methodology:
-
Calculate the electronic energies of the optimized hydroxylamine and the corresponding nitrogen- and oxygen-centered radical fragments.
-
The BDE is then calculated as the difference in the sum of the energies of the radical products and the energy of the reactant hydroxylamine.
-
For high accuracy, composite methods such as CBS-QB3, CBS-APNO, and G4 are often employed, which involve a series of calculations to extrapolate to the complete basis set limit.[6][7][8]
-
3. Transition State Searching:
-
Objective: To identify the transition state structure connecting reactants and products for a given reaction pathway.
-
Methodology:
-
Employ algorithms such as the Berny optimization algorithm to locate the saddle point on the potential energy surface.
-
The nature of the transition state is confirmed by the presence of a single imaginary frequency and by visualizing the corresponding vibrational mode.
-
4. Solvation Modeling:
-
Objective: To account for the influence of the solvent on the reaction energetics.
-
Methodology:
Quantitative Data on N-O Bond Dissociation Energies
The following table summarizes theoretically calculated N-O bond dissociation energies (BDEs) for a selection of hydroxylamines using various computational methods. These values provide a quantitative measure of the N-O bond strength and its susceptibility to homolytic cleavage.
| Compound | Computational Method | Basis Set | Calculated N-O BDE (kcal/mol) |
| Hydroxylamine (NH₂OH) | M06-2X | 6-311+G(3df,2p) | 61.35 |
| CBS-QB3 | - | 62.11 | |
| CBS-APNO | - | 62.33 | |
| G4 | - | 62.29 | |
| O-methylhydroxylamine | M06-2X | 6-311+G(3df,2p) | 53.6 |
| N,N-dimethyl-O-methyl-hydroxylamine | M06-2X | 6-311+G(3df,2p) | 48.5 |
| O-acetylhydroxylamine | M06-2X | 6-311+G(3df,2p) | 45.9 |
| O-benzoylhydroxylamine | M06-2X | 6-311+G(3df,2p) | 46.8 |
Data sourced from Bach and Schlegel (2021).[6][7][8]
Reaction Pathways and Mechanisms
Theoretical studies have delineated several key pathways for N-O bond cleavage in hydroxylamines.
Unimolecular vs. Bimolecular Decomposition
In the absence of catalysts, the thermal decomposition of hydroxylamine has been theoretically investigated. While simple unimolecular bond dissociation has a high activation barrier, a bimolecular isomerization pathway to ammonia oxide has been proposed as a more energetically favorable initial step.[9][10] The presence of a solvent, such as water, can further lower the activation barrier for this bimolecular process.[9][10]
Caption: Bimolecular isomerization pathway for hydroxylamine decomposition.
Reductive Cleavage in O-Acyl Hydroxylamines
O-acyl hydroxylamines can undergo reductive N-O bond cleavage, particularly in the presence of transition metal catalysts like iron.[4][5] Theoretical calculations support a mechanism where an electron transfer from a low-valent metal center to the hydroxylamine derivative facilitates the N-O bond scission.[4] This process is often the key step in nitrogen-transfer reactions.
Caption: Reductive cleavage of an O-acyl hydroxylamine by an Fe(II) catalyst.
Photodissociation Pathways
Computational studies on the photodissociation of hydroxylamine in its lowest singlet-excited state (S1) have revealed that O-H bond dissociation is the preferred initial step.[11] Subsequent isomerization and fragmentation can then lead to various products. The N-O bond cleavage in the excited state is generally found to be less favorable than the O-H scission.[11]
Caption: Primary photodissociation pathways of hydroxylamine.
Conclusion
Theoretical and computational chemistry provides indispensable tools for a deep and quantitative understanding of N-O bond cleavage in hydroxylamines. The methodologies outlined in this guide, from DFT calculations of bond dissociation energies to the mapping of complex reaction pathways, empower researchers to predict the reactivity of these versatile molecules. This knowledge is paramount for the continued development of innovative synthetic strategies and for unraveling the intricate roles of hydroxylamines in biological systems. As computational power and theoretical models continue to advance, we can anticipate even more precise and predictive insights into the fascinating chemistry of the N-O bond.
References
- 1. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 2. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Photolytic mechanisms of hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
Core Principle: The Reaction of Nucleophiles with Electrophilic Nitrogen
An In-depth Technical Guide to Electrophilic Amination Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitrogen atom into organic molecules is a fundamental transformation in chemical synthesis, crucial for the development of pharmaceuticals, agrochemicals, and materials. Electrophilic amination, the process of forming a carbon-nitrogen bond by reacting a carbon nucleophile with an electrophilic nitrogen source, offers a direct and powerful strategy to achieve this. This guide provides an in-depth exploration of the core mechanisms governing electrophilic amination, focusing on the most prevalent classes of aminating agents.
Electrophilic amination is conceptually the reverse of the more traditional nucleophilic amination (e.g., SN2 reaction of an amine with an alkyl halide). In this "umpolung" or reverse-polarity approach, a carbanion, enolate, or organometallic species acts as the nucleophile, attacking a nitrogen atom that has been rendered electrophilic by attachment to an electron-withdrawing group or by its incorporation into a strained ring system.[1][2]
The general workflow often begins with the generation of a carbon nucleophile, such as the deprotonation of a carbonyl compound to form an enolate.[3][4]
Amination with Oxaziridines
Oxaziridines are three-membered heterocyclic rings containing nitrogen and oxygen. The ring strain and the electronegative oxygen atom make the nitrogen atom highly electrophilic.[5] N-Sulfonyloxaziridines (e.g., Davis' reagent) and N-Boc-oxaziridines are common examples.[6][7] The reaction proceeds via a nucleophilic attack (SN2-type mechanism) on the nitrogen atom, which leads to the opening of the strained three-membered ring.[8][9]
Quantitative Data: Amination of N-Benzyl Amino Acids
The reaction of N-benzyl amino acid salts with N-Boc-oxaziridine provides N-orthogonally diprotected hydrazino acids, which are valuable synthons.[6]
| Entry | Amino Acid Side Chain (R) | Yield (%)[6] |
| 1 | -H (Glycine) | 48 |
| 2 | -CH₃ (Alanine) | 65 |
| 3 | -CH(CH₃)₂ (Valine) | 78 |
| 4 | -CH₂Ph (Phenylalanine) | 75 |
| 5 | -(CH₂)₄NH-Boc (Lysine) | 85 |
Experimental Protocol: Synthesis of Nα-benzyl-Nβ-Boc-α-hydrazino Acid (Valine derivative)[6]
-
Salt Formation: To a solution of N-benzyl-L-valine (1.0 eq) in CH₂Cl₂ at 0 °C, add a 25% aqueous solution of tetramethylammonium hydroxide (1.0 eq).
-
Solvent Removal: Stir the mixture for 10 minutes, and then evaporate the solvent under reduced pressure to yield the corresponding ammonium salt as a white solid.
-
Amination Reaction: Dissolve the salt in anhydrous CH₂Cl₂ and cool the solution to -78 °C under a nitrogen atmosphere.
-
Reagent Addition: Add a solution of N-Boc-3-(trichloromethyl)oxaziridine (1.2 eq) in CH₂Cl₂ dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Amination with Hydroxylamine Derivatives
Hydroxylamine derivatives, with the general structure R₂N-OX, are a versatile class of electrophilic aminating agents. The electrophilicity of the nitrogen is modulated by the nature of the 'X' leaving group, which is often an acyl, sulfonyl, or phosphinoyl moiety.[1][10] The reaction can proceed through an uncatalyzed direct substitution or via a transition-metal-catalyzed cycle.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enolate - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Methodological & Application
The Versatility of O-(tert-Butyldimethylsilyl)hydroxylamine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
O-(tert-Butyldimethylsilyl)hydroxylamine (TBSONH₂) is a versatile and valuable reagent in modern organic synthesis, primarily utilized for the introduction of nitrogen-containing functionalities. Its silyl protecting group offers stability and allows for mild reaction conditions, making it particularly useful in the synthesis of complex and delicate molecules, including natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the key uses of this compound, supported by quantitative data and mechanistic diagrams.
Synthesis of Hydroxamic Acids
Hydroxamic acids are a crucial class of compounds in medicinal chemistry, known for their metal-chelating properties and their role as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors. This compound serves as an excellent reagent for the synthesis of hydroxamic acids from carboxylic acids, especially for sensitive substrates where traditional methods using hydroxylamine hydrochloride may be too harsh. The tert-butyldimethylsilyl (TBS) protecting group is easily removed under mild conditions.[1]
A prominent example of this application is in the total synthesis of (R)-trichostatin A, a potent HDAC inhibitor. The hydroxamic acid moiety is installed by reacting the precursor carboxylic acid with this compound in the presence of ethyl chloroformate to form a mixed anhydride. Subsequent deprotection of the silyl group with cesium fluoride (CsF) yields the final product in high yield.[2]
Experimental Protocol: General Procedure for the Synthesis of Hydroxamic Acids
-
Activation of the Carboxylic Acid: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a coupling agent (e.g., ethyl chloroformate, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv). Stir the mixture for 30-60 minutes at 0 °C.
-
Reaction with this compound: Add this compound (1.2 equiv) to the reaction mixture and allow it to warm to room temperature. Stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification of the Silylated Intermediate: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude O-silylated hydroxamic acid can be purified by column chromatography on silica gel.
-
Desilylation: Dissolve the purified O-silylated hydroxamic acid in a suitable solvent (e.g., THF). Add a desilylating agent such as cesium fluoride (CsF, 1.5 equiv) or tetrabutylammonium fluoride (TBAF, 1.1 equiv). Stir the reaction at room temperature for 1-4 hours.
-
Final Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the crude hydroxamic acid by column chromatography or recrystallization to obtain the final product.
| Entry | Carboxylic Acid Precursor | Coupling Agent | Deprotection Agent | Yield (%) | Reference |
| 1 | (R)-Trichostatin A precursor | Ethyl chloroformate | CsF | 92 (overall) | [2] |
| 2 | General Acetylenic Carboxylic Acids | BOP-Cl | Direct deprotection | Moderate to Good | [2] |
| 3 | General Carboxylic Acids | EDC | TBAF | Moderate to Good | [2] |
Table 1: Synthesis of Hydroxamic Acids using this compound.
Caption: Workflow for the synthesis of hydroxamic acids.
Solid-Phase Synthesis of Hydroxamic Acids
Solid-phase organic synthesis is a powerful tool in drug discovery for the rapid generation of compound libraries. This compound can be employed in the solid-phase synthesis of hydroxamic acids, where a resin-bound carboxylic acid is reacted with the reagent, followed by cleavage from the solid support. This methodology allows for efficient purification by simple filtration and washing of the resin.[3] While direct protocols using TBSONH₂ are not extensively detailed in the provided results, the general principle involves the use of a silyl-protected hydroxylamine for the cleavage of resin-bound esters to furnish hydroxamic acids.
Experimental Protocol: General Procedure for Solid-Phase Synthesis of Hydroxamic Acids
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin) loaded with the desired carboxylic acid in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Activation and Coupling: Activate the resin-bound carboxylic acid using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add a solution of this compound to the activated resin and agitate the mixture at room temperature for 12-24 hours.
-
Washing: After the reaction is complete, filter the resin and wash sequentially with DMF, methanol, and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) in DCM, to simultaneously cleave the product from the resin and remove the TBS protecting group.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude hydroxamic acid, which can be further purified by preparative HPLC.
Caption: Solid-phase synthesis of hydroxamic acids workflow.
Electrophilic Amination of Organometallic Reagents
O-Silyl hydroxylamines can act as electrophilic aminating agents, enabling the formation of C-N bonds by reacting with nucleophilic organometallic reagents such as Grignard or organozinc reagents. This "umpolung" strategy, where the nitrogen atom acts as an electrophile, provides a valuable alternative to traditional nucleophilic amination methods.[4] The reaction typically proceeds via the attack of the carbanionic carbon of the organometallic reagent on the electrophilic nitrogen atom of the hydroxylamine derivative. While specific protocols for this compound are not extensively detailed, the general mechanism is understood from related O-acyl and O-sulfonyl hydroxylamines.[4]
Experimental Protocol: General Procedure for Electrophilic Amination of Grignard Reagents
-
Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C), add the Grignard reagent (1.1-1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting primary amine can be purified by distillation or column chromatography.
| Entry | Grignard Reagent | Amine Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Aniline | Not specified |
| 2 | n-Butylmagnesium chloride | n-Butylamine | Not specified |
| 3 | Isopropylmagnesium chloride | Isopropylamine | Not specified |
Table 2: Electrophilic Amination of Grignard Reagents (Illustrative Examples).
Caption: Mechanism of electrophilic amination.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis with significant applications in the preparation of medicinally relevant compounds. Its utility in the mild synthesis of hydroxamic acids, its potential in solid-phase synthesis, and its role as an electrophilic aminating agent make it an indispensable tool for researchers in both academic and industrial settings. The protocols and data presented herein provide a comprehensive guide for the practical application of this valuable reagent.
References
Application Notes and Protocols: O-(tert-Butyldimethylsilyl)hydroxylamine as a Hydroxylamine Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMS-ONH2) is a valuable reagent in organic synthesis, primarily utilized as a protecting group for hydroxylamines in the preparation of hydroxamic acids. The tert-butyldimethylsilyl (TBDMS) group offers the advantage of being robust enough to withstand a variety of reaction conditions, yet can be selectively removed under mild acidic or fluoride-mediated conditions. This allows for the efficient synthesis of hydroxamic acids, which are an important class of compounds with a wide range of biological activities, including roles as enzyme inhibitors in drug discovery.
These application notes provide detailed protocols for the protection of hydroxylamines via coupling with carboxylic acids to form O-TBDMS protected hydroxamic acids, and their subsequent deprotection to yield the final hydroxamic acid products.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₇NOSi | [1][2] |
| Molecular Weight | 147.29 g/mol | [1][2] |
| Appearance | Colorless to white solid | |
| Melting Point | 62-65 °C | |
| Boiling Point | 87-90 °C at 40 mmHg | |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF). Insoluble in water. | |
| Stability | Stable under basic conditions, sensitive to acid and fluoride ions. |
Applications in Hydroxamic Acid Synthesis
The use of this compound provides a straightforward two-step process for the synthesis of hydroxamic acids from carboxylic acids. The overall workflow involves the initial coupling of the carboxylic acid with TBDMS-ONH2, followed by the removal of the TBDMS protecting group.
Experimental Protocols
Protocol 1: Synthesis of O-(tert-Butyldimethylsilyl) Protected Hydroxamic Acid via Mixed Anhydride Method
This protocol is adapted from the synthesis of (R)-trichostatin A.[3]
Materials:
-
Carboxylic acid
-
Ethyl chloroformate
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
This compound (TBDMS-ONH2)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or DCM (0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in a cooling bath.
-
Add triethylamine or N-methylmorpholine (1.1 equiv) to the solution and stir for 5 minutes.
-
Slowly add ethyl chloroformate (1.1 equiv) dropwise, maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 30-60 minutes.
-
In a separate flask, dissolve this compound (1.2 equiv) in anhydrous THF or DCM.
-
Add the TBDMS-ONH2 solution to the reaction mixture dropwise at -15 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the O-TBDMS protected hydroxamic acid.
Protocol 2: Synthesis of O-(tert-Butyldimethylsilyl) Protected Hydroxamic Acid using Amide Coupling Reagents
Materials:
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
This compound (TBDMS-ONH2)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere, add EDC (1.2 equiv) and HOBt (1.2 equiv).
-
Add DIPEA or TEA (2.0 equiv) to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection Protocols
The removal of the TBDMS group is a critical step to unveil the final hydroxamic acid. The choice of deprotection reagent depends on the sensitivity of the substrate to acidic or fluoride-containing reagents.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This method is suitable for substrates that are stable to acidic conditions.
Materials:
-
O-TBDMS protected hydroxamic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (optional, as a scavenger)
Procedure:
-
Dissolve the O-TBDMS protected hydroxamic acid (1.0 equiv) in DCM (0.1 M).
-
Add anisole (1.0-2.0 equiv) if the substrate is sensitive to cationic side reactions.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product can be purified by recrystallization or flash column chromatography.
Protocol 4: Deprotection using Cesium Fluoride (CsF)
This is a mild method suitable for acid-sensitive substrates.
Materials:
-
O-TBDMS protected hydroxamic acid
-
Cesium fluoride (CsF)
-
Methanol (MeOH) or Acetonitrile (MeCN)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the O-TBDMS protected hydroxamic acid (1.0 equiv) in methanol or acetonitrile (0.1 M).
-
Add cesium fluoride (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 1-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the insoluble salts and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 5: Deprotection using Tetrabutylammonium Fluoride (TBAF)
TBAF is a common fluoride source for TBDMS deprotection.
Materials:
-
O-TBDMS protected hydroxamic acid
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the O-TBDMS protected hydroxamic acid (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data
The following tables summarize representative yields for the synthesis and deprotection steps. Yields are highly substrate-dependent and optimization may be required.
Table 1: Synthesis of O-TBDMS Protected Hydroxamic Acids
| Carboxylic Acid Substrate | Coupling Method | Solvent | Time (h) | Yield (%) | Reference |
| (R)-Trichostatin A precursor | Ethyl Chloroformate, NMM | THF | - | - | [3] |
| Various Aliphatic Acids | EDC, HOBt, DIPEA | DCM/DMF | 12-24 | 70-95 | General Procedure |
| Various Aromatic Acids | EDC, HOBt, DIPEA | DCM/DMF | 12-24 | 65-90 | General Procedure |
Table 2: Deprotection of O-TBDMS Protected Hydroxamic Acids
| Substrate | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| O-TBDMS-(R)-Trichostatin A | CsF | MeOH | - | 92 (overall) | [3] |
| General O-TBDMS Hydroxamate | TFA (25% in DCM) | DCM | 1-4 | 80-98 | General Procedure |
| General O-TBDMS Hydroxamate | TBAF (1.1 equiv) | THF | 0.5-4 | 85-99 | General Procedure |
Conclusion
This compound is an effective and versatile reagent for the protection of hydroxylamines during the synthesis of hydroxamic acids. The TBDMS group provides sufficient stability for various synthetic manipulations and can be cleaved under mild and selective conditions. The protocols provided herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and organic synthesis for the successful preparation of a wide array of hydroxamic acid derivatives.
References
Application of TBS-ONH2 in Medicinal Chemistry: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(tert-Butyldimethylsilyl)hydroxylamine (TBS-ONH2) is a versatile and efficient reagent widely employed in medicinal chemistry for the synthesis of hydroxamic acids. The tert-butyldimethylsilyl (TBS) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making TBS-ONH2 an ideal hydroxylamine surrogate for the synthesis of complex and delicate molecules. Hydroxamic acids are a crucial class of compounds in drug discovery, most notably as potent inhibitors of zinc-dependent enzymes such as histone deacetylases (HDACs), which are significant targets in cancer therapy. This document provides detailed application notes and experimental protocols for the use of TBS-ONH2 in the synthesis of hydroxamic acid-based bioactive molecules.
Core Applications in Medicinal Chemistry
The primary application of TBS-ONH2 in medicinal chemistry is the conversion of carboxylic acids to hydroxamic acids. This transformation is a key step in the synthesis of a wide array of biologically active compounds, particularly HDAC inhibitors.
Synthesis of Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in gene expression regulation by deacetylating histone proteins. Their aberrant activity is linked to the development of various cancers, making them a prime target for therapeutic intervention. Hydroxamic acids are effective zinc-chelating groups that can bind to the active site of HDACs, leading to their inhibition. TBS-ONH2 provides a reliable method for introducing the hydroxamic acid moiety into potential HDAC inhibitor scaffolds.
Quantitative Data Summary
The following table summarizes representative quantitative data for HDAC inhibitors synthesized using TBS-ONH2, highlighting their biological activity.
| Compound ID | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| 1a | Pan-HDAC | 4.4 (HDAC), 2.4 (EGFR), 15.7 (HER2) | [1] |
| 1b | Pan-HDAC | Not specified | [2] |
| 3 | Pan-HDAC | Not specified | [2] |
| 4 | Pan-HDAC | Not specified | [2] |
| 5 | HDAC1, HDAC2, HDAC3 | 22,200 (HDAC1), 27,300 (HDAC2), 7,900 (HDAC3) | [3] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Cinnamoyl Hydroxamic Acid HDAC Inhibitor
This protocol describes the synthesis of a cinnamoyl hydroxamic acid derivative, a common scaffold for HDAC inhibitors, using TBS-ONH2.[2]
Materials:
-
(E)-3-(4-((1-phenyl-1H-pyrazole-5-carboxamido)methyl)phenyl)acrylic acid (CAP-linker)
-
This compound (TBS-ONH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup with silica gel
Procedure:
-
Coupling Reaction:
-
Dissolve the CAP-linker carboxylic acid (1 equivalent) in anhydrous CH2Cl2.
-
Add TBS-ONH2 (1 equivalent) to the solution.
-
Add EDCI (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-TBS protected hydroxamic acid.
-
-
Deprotection of the TBS Group:
-
Dissolve the crude O-TBS protected hydroxamic acid in CH2Cl2.
-
Add a solution of 25% TFA in CH2Cl2 dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purify the resulting crude hydroxamic acid by column chromatography on silica gel to yield the final product.
-
Expected Yield: 48%[2]
Protocol 2: Solid-Phase Synthesis of Hydroxamic Acids
This protocol provides a general methodology for the solid-phase synthesis of hydroxamic acids, a technique often employed for the creation of compound libraries for screening purposes.[4]
Materials:
-
Fmoc-protected amino acid attached to a solid support (e.g., Wang resin)
-
Piperidine solution (20% in DMF)
-
Carboxylic acid to be coupled
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
This compound (TBS-ONH2)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and CH2Cl2.
-
-
Coupling of Carboxylic Acid:
-
Activate the carboxylic acid with coupling reagents (e.g., HBTU/HOBt/DIC) in DMF.
-
Add the activated carboxylic acid solution to the resin.
-
Shake the reaction mixture at room temperature until the coupling is complete (monitor with a qualitative test like the Kaiser test).
-
Wash the resin thoroughly with DMF and CH2Cl2.
-
-
Coupling of TBS-ONH2:
-
Cleave the ester linkage to the resin to release the carboxylic acid (if the acid was not introduced in the previous step).
-
Activate the resin-bound carboxylic acid using a suitable coupling agent.
-
React the activated carboxylic acid with TBS-ONH2.
-
Wash the resin thoroughly.
-
-
Cleavage and Deprotection:
-
Treat the resin with a TFA cleavage cocktail to simultaneously cleave the hydroxamic acid from the solid support and remove the TBS protecting group.
-
Collect the cleavage solution and precipitate the crude product in cold diethyl ether.
-
Isolate the product by centrifugation and purify by HPLC.
-
Visualizations
Signaling Pathway
While TBS-ONH2 is a synthetic reagent and not directly involved in biological signaling pathways, it is instrumental in synthesizing molecules that are. The diagram below illustrates the general mechanism of action of HDAC inhibitors, which are often synthesized using TBS-ONH2.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic Amination Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic amination is a powerful and versatile synthetic strategy for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This method involves the reaction of a carbon nucleophile with an electrophilic nitrogen source, providing a complementary approach to traditional nucleophilic amination methods.[2][3] This document provides detailed protocols for several key classes of electrophilic amination reactions, summarizes quantitative data to showcase their scope and efficiency, and illustrates the underlying reaction workflows.
I. Electrophilic Amination of Organometallic Reagents
The electrophilic amination of organometallic reagents, such as organozinc, organolithium, and Grignard reagents, offers a direct route to primary, secondary, and tertiary amines. These reactions are particularly valuable for the synthesis of sterically hindered amines and for introducing amino groups into complex molecules.[1]
A. Copper-Catalyzed Electrophilic Amination of Organozinc Reagents
This protocol describes the copper-catalyzed amination of diorganozinc reagents using O-benzoyl hydroxylamines as the electrophilic nitrogen source. The reaction is known for its mild conditions and broad substrate scope.[4][5]
Experimental Protocol:
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Organolithium or Grignard reagent (e.g., phenyllithium, butylmagnesium chloride)
-
O-benzoyl hydroxylamine derivative
-
Copper(I) chloride (CuCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flasks
-
Syringes and needles
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Diorganozinc Reagent:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous ZnCl₂ (1.0 equiv).
-
Dissolve the ZnCl₂ in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the organolithium or Grignard reagent (2.0 equiv) dropwise to the ZnCl₂ solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the diorganozinc reagent.
-
-
Amination Reaction:
-
In a separate flame-dried, nitrogen-purged round-bottom flask, dissolve the O-benzoyl hydroxylamine derivative (1.0 equiv) and CuCl (0.05 equiv) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared diorganozinc reagent solution to the hydroxylamine solution via cannula or syringe.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired amine.
-
Data Presentation:
| Entry | Organozinc Reagent | Aminating Reagent | Product | Yield (%) |
| 1 | Diphenylzinc | N,N-Dibenzyl-O-benzoylhydroxylamine | N,N-Dibenzylaniline | 95 |
| 2 | Di-n-butylzinc | N-Phenyl-O-benzoylhydroxylamine | N-Butylaniline | 88 |
| 3 | Di(thiophen-2-yl)zinc | N-Morpholino-O-benzoylhydroxylamine | 4-(Thiophen-2-yl)morpholine | 92 |
| 4 | Di-tert-butylzinc | N,N-Diethyl-O-benzoylhydroxylamine | N,N-Diethyl-tert-butylamine | 75 |
Logical Relationship Diagram:
Caption: Workflow for the copper-catalyzed electrophilic amination of organozinc reagents.
II. Electrophilic Amination of Enolates
The α-amination of carbonyl compounds via their enolate derivatives is a fundamental method for the synthesis of α-amino acids, α-amino ketones, and other valuable nitrogen-containing building blocks.[2] A variety of electrophilic aminating agents can be employed, with azodicarboxylates and oxaziridines being particularly common.
A. α-Amination of Ketone Enolates with Dialkyl Azodicarboxylates
This protocol details the direct, organocatalyzed asymmetric α-amination of ketones using a dialkyl azodicarboxylate as the nitrogen source. Proline and its derivatives are often effective catalysts for this transformation.
Experimental Protocol:
Materials:
-
Ketone (e.g., cyclohexanone, propiophenone)
-
Dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD, di-tert-butyl azodicarboxylate - DBAD)
-
L-Proline
-
Anhydrous solvent (e.g., dichloromethane (DCM), chloroform (CHCl₃), or acetonitrile (MeCN))
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the ketone (1.0 equiv), L-proline (0.1 - 0.2 equiv), and the anhydrous solvent.
-
Stir the mixture at room temperature until the catalyst is dissolved.
-
-
Amination:
-
Add the dialkyl azodicarboxylate (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-48 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the α-hydrazino ketone.
-
-
Cleavage of the N-N Bond (Optional):
-
The resulting α-hydrazino ketone can be converted to the corresponding α-amino ketone by reductive cleavage of the N-N bond, for example, using catalytic hydrogenation (H₂, Pd/C) or samarium(II) iodide.
-
Data Presentation:
| Entry | Ketone | Azodicarboxylate | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Cyclohexanone | DEAD | L-Proline | CHCl₃ | 95 | 99 |
| 2 | Propiophenone | DBAD | L-Proline | DCM | 85 | 92 |
| 3 | 2-Methylcyclohexanone | DEAD | L-Proline | MeCN | 78 | 95 (syn) |
| 4 | Acetone | DBAD | L-Proline | CHCl₃ | 65 | 88 |
Signaling Pathway Diagram:
Caption: Catalytic cycle for the proline-catalyzed α-amination of ketones.
B. α-Amination of Ester Enolates with N-Sulfonyl Oxaziridines
N-Sulfonyloxaziridines, such as Davis' oxaziridine, are effective electrophilic aminating agents for a variety of nucleophiles, including ester enolates. This method provides access to α-amino ester derivatives.
Experimental Protocol:
Materials:
-
Ester (e.g., tert-butyl acetate, ethyl phenylacetate)
-
Strong base (e.g., lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS))
-
N-Sulfonyloxaziridine (e.g., 2-(phenylsulfonyl)-3-phenyloxaziridine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox
-
Round-bottom flasks
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Magnetic stirrer and stir bars
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Enolate Formation:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the ester (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (1.05 equiv) dropwise to the ester solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
-
Amination:
-
In a separate flask, dissolve the N-sulfonyloxaziridine (1.1 equiv) in anhydrous THF.
-
Slowly add the solution of the N-sulfonyloxaziridine to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-amino ester derivative.
-
Data Presentation:
| Entry | Ester | Base | N-Sulfonyloxaziridine | Product | Yield (%) |
| 1 | tert-Butyl acetate | LDA | 2-(Phenylsulfonyl)-3-phenyloxaziridine | tert-Butyl 2-(phenylsulfonamido)acetate | 85 |
| 2 | Ethyl phenylacetate | NaHMDS | 2-(p-Tolylsulfonyl)-3-phenyloxaziridine | Ethyl 2-phenyl-2-(p-tolylsulfonamido)acetate | 90 |
| 3 | Methyl propanoate | LDA | 2-((+)-Camphorsulfonyl)oxaziridine | Methyl 2-((+)-camphorsulfonamido)propanoate | 78 (92% de) |
| 4 | Isopropyl isobutyrate | LDA | 2-(Phenylsulfonyl)-3-phenyloxaziridine | Isopropyl 2-methyl-2-(phenylsulfonamido)propanoate | 82 |
III. Electrophilic Amination of Arylboronic Acids
Arylboronic acids and their derivatives are versatile nucleophiles in a variety of cross-coupling reactions, including electrophilic amination. This approach provides a convenient route to anilines and their derivatives, often under mild, metal-free conditions.[6]
A. Amination of Arylboronic Acids with Hydroxylamine-O-sulfonic Acid
This protocol outlines a straightforward method for the synthesis of primary anilines from arylboronic acids using hydroxylamine-O-sulfonic acid (HOSA) as the electrophilic aminating agent.
Experimental Protocol:
Materials:
-
Arylboronic acid
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the arylboronic acid (1.0 equiv) in an aqueous solution of sodium hydroxide (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Amination:
-
Slowly add an aqueous solution of hydroxylamine-O-sulfonic acid (1.2 equiv) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with concentrated HCl to pH ~1.
-
Wash the acidic aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a saturated solution of NaHCO₃ until pH ~8.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the aniline product. Further purification can be achieved by distillation or recrystallization if necessary.
-
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Aniline | 92 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyaniline | 88 |
| 3 | 3-Chlorophenylboronic acid | 3-Chloroaniline | 85 |
| 4 | Naphthalene-1-boronic acid | Naphthalen-1-amine | 78 |
Experimental Workflow Diagram:
Caption: Workflow for the amination of arylboronic acids with HOSA.
IV. Conclusion
The protocols and data presented herein demonstrate the broad utility of electrophilic amination reactions in modern organic synthesis. These methods provide access to a diverse range of nitrogen-containing compounds, often with high efficiency and stereoselectivity. The choice of nucleophile, electrophilic aminating agent, and reaction conditions can be tailored to achieve the desired synthetic outcome. For researchers in drug development and materials science, a thorough understanding of these powerful C-N bond-forming strategies is essential for the design and synthesis of novel molecular entities.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 5. Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: O-(tert-Butyldimethylsilyl)hydroxylamine in Carbonyl Chemistry
A Senior Application Scientist's Guide to the Synthesis and Application of O-tert-Butyldimethylsilyloximes
Introduction: The Strategic Role of Silyl Oximes
In the landscape of modern organic synthesis, the precise manipulation of functional groups is paramount. Carbonyl compounds, ubiquitous in natural products and pharmaceutical intermediates, often require protection or activation to achieve desired chemical transformations. O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMS-ONH₂) has emerged as a versatile and robust reagent for the conversion of aldehydes and ketones into their corresponding O-tert-butyldimethylsilyloximes (TBDMS oximes).
This transformation is not merely a protection strategy; it converts the electrophilic carbonyl carbon into a nucleophilic center precursor and imparts unique reactivity, opening pathways for subsequent functionalization. This guide provides an in-depth exploration of the underlying mechanism, practical experimental protocols, and key applications, aimed at researchers and drug development professionals seeking to leverage this powerful synthetic tool. Organosilicon compounds, in general, are prized for their ability to enhance stability, tune polarity, and introduce unique steric profiles into organic molecules.[1]
Theoretical Background and Mechanism
The reaction between a carbonyl compound and this compound is a nucleophilic addition-elimination reaction, analogous to classical oxime or imine formation.[2] The key distinction lies in the bulky and stable TBDMS group appended to the hydroxylamine oxygen.
Mechanism of O-Silyloxime Formation:
The reaction proceeds via a two-step mechanism, often catalyzed by a mild acid or base:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of TBDMS-ONH₂ on the electrophilic carbonyl carbon. The nitrogen atom, being less electronegative than the oxygen, is the more potent nucleophile.[3][4] This attack forms a tetrahedral intermediate known as a hemiaminal.
-
Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the final C=N double bond of the O-silyloxime. This dehydration step is typically the rate-determining step and is often facilitated by a catalyst that protonates the hydroxyl group, making it a better leaving group.
The presence of a weak base, such as pyridine or triethylamine, is often beneficial to neutralize any acid byproducts (e.g., HCl if TBDMS-ONH₂ is used as its hydrochloride salt), which drives the equilibrium towards the product.
Diagram: Reaction Mechanism A visual representation of the nucleophilic addition of TBDMS-ONH₂ to a carbonyl compound, followed by dehydration to yield the O-TBDMS oxime.
Caption: Mechanism of O-TBDMS oxime formation.
Applications in Synthesis
The conversion of carbonyls to TBDMS oximes serves several strategic purposes:
-
Robust Carbonyl Protection: The TBDMS oxime group is stable to a wide range of reaction conditions, including organometallic reagents (Grignard, organolithiums) and many reducing/oxidizing agents, making it an excellent protecting group.
-
Intermediate for Further Transformations: O-silyloximes can be readily converted into other functional groups. For instance, they can undergo reduction to form primary amines or participate in Beckmann-type rearrangements.
-
Cleavage and Deprotection: The TBDMS group can be cleaved under various conditions, often using fluoride ion sources (e.g., TBAF, HF-pyridine) or acid catalysis, to regenerate the parent oxime or, in some cases, the original carbonyl compound.[5]
Experimental Protocols
Safety Precautions: this compound is an irritant to the skin, eyes, and respiratory system.[6] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
Protocol 1: General Procedure for O-Silyloxime Formation from an Aldehyde
This protocol describes a standard method for the conversion of an aromatic aldehyde to its corresponding O-TBDMS oxime.
-
Reagents & Equipment:
-
Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
This compound (TBDMS-ONH₂) (1.1 mmol, 1.1 eq)
-
Pyridine (2.0 mmol, 2.0 eq)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Round-bottom flask with stir bar
-
Nitrogen/Argon inlet
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography supplies)
-
-
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol).
-
Dissolve the aldehyde in anhydrous DCM (5 mL).
-
Add pyridine (2.0 mmol) to the solution and stir for 2 minutes at room temperature.
-
Add this compound (1.1 mmol) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Causality: Pyridine acts as a mild base to scavenge the HCl that would be formed if using the hydrochloride salt of the hydroxylamine and to catalyze the dehydration step. An inert atmosphere prevents hydrolysis of the reagent and product.
-
-
Reaction Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Causality: The acid wash removes pyridine, while the bicarbonate wash neutralizes any remaining acid. The brine wash removes bulk water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: General Procedure for O-Silyloxime Formation from a Ketone
The procedure for ketones is very similar, though reactions may require slightly longer times or gentle heating due to the increased steric hindrance of the ketone carbonyl compared to an aldehyde.
-
Key Modifications from Protocol 1:
-
Reaction Time/Temperature: For sterically hindered ketones, the reaction may require heating to 40 °C (reflux in DCM) or extending the reaction time to 24 hours.
-
Catalyst: In some cases, a stronger base or a Lewis acid catalyst might be employed to facilitate the reaction with less reactive ketones.
-
Diagram: Experimental Workflow A flowchart illustrating the general laboratory process for synthesizing O-TBDMS oximes.
Caption: General workflow for O-silyloxime synthesis.
Comparative Data & Substrate Scope
The reaction is generally high-yielding for a wide variety of carbonyl compounds. The following table summarizes typical results.
| Carbonyl Substrate | Conditions | Time (h) | Typical Yield | Notes |
| Benzaldehyde | Pyridine, DCM, RT | 4 | >95% | Electron-donating/withdrawing groups are well-tolerated. |
| Cyclohexanone | Pyridine, DCM, RT | 6 | >90% | Unhindered aliphatic ketones react efficiently. |
| Acetophenone | Pyridine, DCM, RT | 8 | ~90% | Aromatic ketones are generally good substrates. |
| Pivaldehyde | Pyridine, DCM, 40°C | 12 | ~85% | Sterically hindered aldehydes may require heating. |
| Benzophenone | Pyridine, DCM, 40°C | 24 | ~75-85% | Sterically demanding ketones require more forcing conditions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive TBDMS-ONH₂ (hydrolyzed). 2. Insufficiently reactive carbonyl. 3. Ineffective catalyst. | 1. Use fresh or newly purchased reagent; store under inert gas. 2. Increase reaction temperature or add a catalytic amount of a Lewis acid (e.g., MgSO₄). 3. Ensure pyridine is dry and of high quality. |
| Formation of Side Products | 1. Presence of water leading to hydrolysis. 2. Self-condensation of aldehyde/ketone. | 1. Use anhydrous solvents and reagents; maintain a strict inert atmosphere. 2. Add the carbonyl substrate slowly to the solution of TBDMS-ONH₂. |
| Difficult Purification | Product co-elutes with starting material or impurities. | Adjust the polarity of the chromatography eluent system; consider an alternative purification method like distillation if the product is volatile. |
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. O-(叔丁基二甲基硅烷)羟胺 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Cleavage of tert-Butyldimethylsilyl (TBDMS) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyldimethylsilyl (TBDMS or TBS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from the ease of installation, stability under a broad range of reaction conditions, and the numerous methods available for its selective removal. While the primary application of TBDMS is the protection of alcohols (O-TBDMS), it can also be employed to protect other heteroatom functionalities, such as N-O bonds. This document provides a detailed overview of the conditions for the cleavage of TBDMS ethers, with a focus on O-TBDMS bonds, due to the extensive availability of established protocols and quantitative data. A discussion on the potential application of these methods to the less documented cleavage of N-O-TBDMS bonds is also included, with the caveat that these conditions would require optimization.
General Principles of TBDMS Cleavage
The cleavage of the silicon-oxygen bond in TBDMS ethers is typically achieved through two primary mechanisms:
-
Acid-Catalyzed Hydrolysis: In the presence of a protic or Lewis acid, the ether oxygen is protonated or coordinated, making it a better leaving group. Subsequent nucleophilic attack by water or another nucleophile on the silicon atom leads to the cleavage of the Si-O bond.
-
Fluoride-Mediated Cleavage: The high affinity of fluoride ions for silicon is the driving force for this cleavage method. Fluoride sources, such as tetrabutylammonium fluoride (TBAF), readily attack the silicon atom, forming a pentacoordinate intermediate, which then collapses to release the deprotected alcohol. This method is generally very effective and often preferred due to its mildness and high selectivity.
Data Presentation: Conditions for O-TBDMS Cleavage
The following tables summarize various reagents and conditions for the cleavage of TBDMS ethers from alcohols. Yields are reported as isolated yields and are substrate-dependent.
Table 1: Acidic Cleavage Conditions for O-TBDMS Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Substrate Scope | Yield (%) |
| Acetic Acid / H₂O / THF (3:1:1) | THF | 25 | 4-12 h | Primary & Secondary Alcohols | 85-95 |
| p-Toluenesulfonic acid (PPTS) | MeOH | 25 | 1-6 h | Primary Alcohols | 90-98 |
| Camphorsulfonic acid (CSA) | MeOH | 25 | 2-8 h | Primary & Secondary Alcohols | 88-96 |
| Hydrochloric acid (HCl, aq.) | THF or MeOH | 0 - 25 | 0.5-3 h | General | 90-99 |
| Trifluoroacetic acid (TFA) | CH₂Cl₂ / H₂O | 0 - 25 | 0.25-2 h | General, robust substrates | 85-95 |
Table 2: Fluoride-Based Cleavage Conditions for O-TBDMS Ethers
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Substrate Scope | Yield (%) |
| Tetrabutylammonium fluoride (TBAF) | THF | 0 - 25 | 0.5-4 h | General, most common | 90-99 |
| Hydrofluoric acid - Pyridine (HF·Py) | THF | 0 | 0.5-2 h | Selective for less hindered TBDMS | 85-95 |
| Cesium fluoride (CsF) | DMF or MeCN | 25 - 60 | 2-12 h | General | 88-97 |
| Potassium fluoride (KF) / 18-crown-6 | MeCN | 25 - 80 | 4-24 h | General | 80-95 |
Table 3: Other Methods for O-TBDMS Cleavage
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Substrate Scope | Yield (%) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | EtOH | 25 - reflux | 1-5 h | General | 80-90 |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | MeOH / H₂O (1:1) | 25 | 2.5-3 h | Selective for primary alcohols | 85-95 |
| N-Bromosuccinimide (NBS) | aq. DMSO | 25 | 0.5-2 h | General | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for TBDMS Deprotection using TBAF in THF
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Acidic TBDMS Deprotection using Acetic Acid
-
Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a mixture of acetic acid, THF, and water (3:1:1 v/v/v, 10 mL) in a round-bottom flask.
-
Reaction: Stir the solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of a TBDMS ether.
Caption: Relative stability of common silyl protecting groups to acidic conditions.
Application to N-O-TBDMS Bond Cleavage: A Note of Caution
The deprotection of N-(tert-butyldimethylsilyloxy) compounds is not as extensively documented as the cleavage of their O-TBDMS counterparts. While specific, validated protocols for N-O-TBDMS cleavage are scarce in the readily available literature, the fundamental principles of Si-O bond cleavage can likely be extrapolated.
Inference and Recommendation:
For researchers looking to cleave an N-O-TBDMS bond, the most promising starting point would be to investigate fluoride-based methods. The high affinity of fluoride for silicon is a powerful driving force that is less dependent on the specific nature of the atom attached to the oxygen (carbon vs. nitrogen).
Recommended Starting Conditions for N-O-TBDMS Cleavage (for optimization):
-
Reagent: Tetrabutylammonium fluoride (TBAF) in THF.
-
Temperature: Start at 0 °C and slowly warm to room temperature.
-
Monitoring: Careful monitoring by TLC or LC-MS is crucial to determine the reaction progress and identify any potential side reactions.
Disclaimer: The conditions outlined above for N-O-TBDMS cleavage are inferred from the well-established chemistry of O-TBDMS deprotection and are not based on specific literature precedents for N-O-TBDMS compounds. Researchers and drug development professionals should treat these as starting points for optimization and rigorously characterize their products to confirm the desired transformation. The stability of the resulting N-hydroxy compound under the reaction and work-up conditions should also be a key consideration.
Conclusion
The cleavage of the TBDMS protecting group is a critical step in many synthetic endeavors. A variety of reliable methods exist for the deprotection of TBDMS ethers of alcohols, with fluoride-based reagents and acidic hydrolysis being the most common. While the deprotection of N-O-TBDMS compounds is less explored, the principles of Si-O bond cleavage suggest that fluoride-mediated methods are a logical starting point for investigation. As with any chemical transformation, careful optimization and characterization are paramount to achieving successful and reproducible results.
Application Notes and Protocols: Synthesis of N,O-Disubstituted Hydroxylamines from Oxime Ethers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,O-disubstituted hydroxylamines are crucial structural motifs found in numerous pharmaceuticals, agrochemicals, and serve as versatile intermediates in organic synthesis.[1][2] The reduction of oxime ethers presents a highly efficient and atom-economical pathway to access these valuable compounds.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of N,O-disubstituted hydroxylamines via the reduction of oxime ethers, with a focus on modern catalytic methods that offer significant advantages over traditional stoichiometric approaches. Key challenges in this transformation include achieving selective reduction of the C=N bond without cleaving the labile N-O bond, which can lead to undesired primary amine byproducts.[1][3][6]
Overview of Synthetic Methodologies
The conversion of oxime ethers to N,O-disubstituted hydroxylamines has been accomplished through various methods.
-
Traditional Stoichiometric Reductions: Historically, this transformation relied on stoichiometric reducing agents such as borohydrides (e.g., NaBH₄), hydrosilanes, and organotin hydrides.[1][3][4] While effective for certain substrates, these methods often suffer from drawbacks like large waste generation, potential toxicity, and high costs, making them less suitable for large-scale industrial applications.[1]
-
Modern Catalytic Reductions: Catalytic methods, particularly those employing hydrogen gas as the reductant, represent a more sustainable and efficient alternative.[1] Recent advancements have led to the development of highly effective homogeneous and heterogeneous catalysts.
-
Precious Metal Catalysts: Iridium-based catalysts have shown remarkable activity and enantioselectivity in the asymmetric hydrogenation of oxime ethers, yielding chiral hydroxylamines with high turnover numbers (TON) up to 4000.[7]
-
Earth-Abundant Metal Catalysts: Nickel-based catalytic systems have emerged as a cost-effective and powerful option for the asymmetric reduction of oximes, operating under hydrogen pressure to deliver products in excellent yields and high enantiomeric excess.[8]
-
Organocatalysts: Metal-free systems, such as those using tris(pentafluorophenyl)borane (B(C₆F₅)₃), have also been developed for the hydrogenation of oxime ethers.[1]
-
The primary challenge in all reduction methods is controlling the chemoselectivity to prevent over-reduction and cleavage of the weak N-O bond, which would lead to the formation of primary amines.[1][6]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems for the synthesis of N,O-disubstituted hydroxylamines from oxime ethers.
Table 1: Performance of Selected Catalysts in the Asymmetric Reduction of Oxime Ethers
| Catalyst Type | Catalyst Example | Reductant | Substrate Scope | Avg. Yield (%) | Avg. Enantioselectivity (e.r.) | Reference |
| Iridium | Chiral Cp*-Iridium Complex | H₂ (gas) | Aromatic & Aliphatic Ketoxime Ethers | High (>90%) | up to 98:2 | [7] |
| Nickel | Ni(OAc)₂ with Chiral Ligand | H₂ (gas) | Aromatic Ketoxime Ethers | Excellent (up to 99%) | up to 99:1 | [8] |
| Organocatalyst | B(C₆F₅)₃ | H₂ (gas) | Aromatic & Aliphatic Ketoxime Ethers | Good | Racemic | [1] |
Table 2: Substrate Scope of Nickel-Catalyzed Asymmetric Hydrogenation of Ketoxime Ethers [8]
| Entry | Substrate (Oxime Ether) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | O-methyl acetophenone oxime | N-(1-phenylethyl)-O-methylhydroxylamine | 99 | 98:2 |
| 2 | O-methyl 4-chloroacetophenone oxime | N-(1-(4-chlorophenyl)ethyl)-O-methylhydroxylamine | 99 | 97:3 |
| 3 | O-methyl 4-nitroacetophenone oxime | N-(1-(4-nitrophenyl)ethyl)-O-methylhydroxylamine | 99 | 98:2 |
| 4 | O-methyl 2-acetonaphthone oxime | N-(1-(naphthalen-2-yl)ethyl)-O-methylhydroxylamine | 95 | 99:1 |
| 5 | O-benzyl acetophenone oxime | N-(1-phenylethyl)-O-benzylhydroxylamine | 98 | 98:2 |
Data extracted from Zhang et al., 2022.[8] Conditions typically involve a Nickel catalyst, a chiral ligand, an acid additive, and H₂ pressure.
Mandatory Visualizations
Caption: General synthesis of N,O-disubstituted hydroxylamines from oxime ethers.
Caption: Typical workflow for catalytic hydrogenation of oxime ethers.
References
- 1. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solved at last: Direct catalytic synthesis of chiral hydroxylamines from oximes (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 8. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Primary Sulfonamides with N-Sulfinyl-O-(tert-butyl)hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary sulfonamides are a cornerstone in medicinal chemistry and drug development, featuring prominently in a wide array of therapeutics, including antibiotics, diuretics, and anti-inflammatory agents.[1][2] The synthesis of these crucial functional groups has traditionally relied on methods such as the reaction of sulfonyl chlorides with ammonia, which can suffer from limitations like harsh reaction conditions and poor functional group tolerance.[3] A modern and highly versatile alternative is the use of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), a stable and easily handled reagent, for the direct synthesis of primary sulfonamides from organometallic reagents.[2][3][4][5] This one-step process offers a broad substrate scope, including (hetero)aryl and alkyl Grignard and organolithium reagents, providing good to excellent yields under mild conditions.[3][4][6]
Reaction Principle
The synthesis of primary sulfonamides using t-BuONSO involves the reaction of the sulfinylamine reagent with an organometallic nucleophile, such as a Grignard or organolithium reagent. The reaction proceeds rapidly at low temperatures, typically -78 °C, to furnish the desired primary sulfonamide after a simple aqueous workup.[3][4] The proposed mechanism involves the initial addition of the organometallic reagent to the sulfur atom of t-BuONSO.[3][7] This is followed by a series of rearrangements and the eventual elimination of isobutene to form the sulfonamide anion, which is then protonated during workup.[3][8]
Advantages of the t-BuONSO Method
-
Broad Substrate Scope: Tolerant of a wide variety of functional groups on both aryl and alkyl organometallic reagents.[1][3][8]
-
High Yields: Generally provides good to excellent yields of the desired primary sulfonamides.[3][4]
-
Mild Reaction Conditions: The reaction is typically carried out at low temperatures (-78 °C), which is beneficial for sensitive substrates.[3][4]
-
Convenience: t-BuONSO is a stable, colorless liquid that can be conveniently prepared on a large scale and is commercially available.[1][5]
-
One-Pot Procedure: The synthesis is a direct, one-step process from the organometallic reagent.[2][4]
Experimental Protocols
General Procedure for the Synthesis of Primary Sulfonamides
A solution of the organometallic reagent (1.0-1.5 equivalents) is added to a solution of N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1 hour) before being warmed to room temperature and stirred for an extended period (e.g., overnight). The reaction is then quenched, and the product is isolated and purified.
Detailed Protocol for the Synthesis of 4-Methylbenzenesulfonamide
This protocol is adapted from a literature procedure.
Materials:
-
N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO)
-
p-Tolylmagnesium bromide solution (e.g., 1 mol/L in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of t-BuONSO (400 mg, 2.96 mmol) in anhydrous THF (12 mL) at -78 °C, add p-tolylmagnesium bromide (4.4 mL of a 1 mol/L solution, 4.4 mmol).
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Allow the suspension to warm to room temperature and continue stirring overnight.
-
Quench the reaction by adding methanol (1 mL).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient, e.g., 0:1 to 1:4) to yield 4-methylbenzenesulfonamide as a white solid (407 mg, 80% yield).
Data Presentation
Substrate Scope and Yields
The reaction is compatible with a wide range of organometallic reagents, affording primary sulfonamides in good to excellent yields.
| Entry | Organometallic Reagent | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Benzenesulfonamide | 80 |
| 2 | 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfonamide | 80 |
| 3 | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 85 |
| 4 | 2-Thienylmagnesium bromide | Thiophene-2-sulfonamide | 76 |
| 5 | Benzylmagnesium chloride | Phenylmethanesulfonamide | 65 |
| 6 | Isopropylmagnesium chloride | Propane-2-sulfonamide | 60 |
| 7 | tert-Butylmagnesium chloride | 2-Methylpropane-2-sulfonamide | 55 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of reagents. Data compiled from literature sources.[3][8]
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the formation of primary sulfonamides from the reaction of t-BuONSO with a Grignard reagent.
Caption: Proposed reaction mechanism for primary sulfonamide synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis of primary sulfonamides using t-BuONSO.
Caption: General experimental workflow for sulfonamide synthesis.
References
- 1. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot access to primary sulfonamides - GalChimia [galchimia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO [organic-chemistry.org]
- 5. N-Sulfinyl-O-(tert-butyl)hydroxylamine ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. figshare.com [figshare.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for O-alkylation of N-hydroxycarbamates with Alcohol Methanesulfonates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the O-alkylation of N-hydroxycarbamates using alcohol methanesulfonates. This method offers a reliable and direct route for the synthesis of N-alkoxycarbamates, which are valuable intermediates in medicinal chemistry and drug development. The subsequent acidic deprotection of the carbamate yields O-substituted hydroxylamines.[1][2]
Introduction
The O-alkylation of N-hydroxycarbamates with alcohol methanesulfonates is a robust two-step process for the preparation of O-substituted hydroxylamines from alcohols.[1][2] This method avoids harsh conditions and the use of hazardous reagents like hydrazine, which can be detrimental to sensitive functional groups.[1] The overall process involves:
-
Mesylation of the alcohol: The hydroxyl group of the alcohol is converted into a good leaving group, methanesulfonate (mesylate).
-
O-alkylation of N-hydroxycarbamate: The resulting alkyl methanesulfonate is then used to alkylate the oxygen atom of an N-hydroxycarbamate, such as tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine).
-
Deprotection (optional): The N-Boc protecting group can be removed under acidic conditions to yield the corresponding O-substituted hydroxylamine hydrochloride salt.[1]
This methodology is applicable to a wide range of primary and secondary alcohols.
Reaction Schematics and Signaling Pathways
The overall transformation can be visualized as a two-step sequence. The first step is the activation of the alcohol, followed by the nucleophilic substitution by the N-hydroxycarbamate.
Figure 1: General workflow for the synthesis of O-substituted hydroxylamines.
Data Presentation
The following tables summarize the quantitative data for the synthesis of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines and their subsequent deprotection to O-alkylhydroxylammonium chlorides from various alcohol methanesulfonates.
Table 1: Synthesis of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines
| Entry | Alcohol Substrate | Mesylation Yield (%) | O-Alkylation Yield (%) | Overall Yield (Mesylation & O-Alkylation) (%) |
| 1 | Benzyl alcohol | 98 | 90 | 88 |
| 2 | 1-Butanol | 95 | 85 | 81 |
| 3 | 2-Phenylethanol | 96 | 88 | 84 |
| 4 | Cyclohexylmethanol | 92 | 80 | 74 |
| 5 | 1-Hexanol | 94 | 86 | 81 |
Yields are based on isolated products.
Table 2: Deprotection of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines
| Entry | N-Boc-O-alkylhydroxylamine Substrate | Deprotection Yield (%) |
| 1 | N-(tert-butoxycarbonyl)-O-benzylhydroxylamine | 83 |
| 2 | N-(tert-butoxycarbonyl)-O-butylhydroxylamine | 75 |
| 3 | N-(tert-butoxycarbonyl)-O-(2-phenylethyl)hydroxylamine | 80 |
| 4 | N-(tert-butoxycarbonyl)-O-(cyclohexylmethyl)hydroxylamine | 70 |
| 5 | N-(tert-butoxycarbonyl)-O-hexylhydroxylamine | 78 |
Yields are for the corresponding hydroxylammonium chloride salts.[1]
Experimental Protocols
Protocol 1: General Procedure for the Mesylation of Alcohols
This protocol describes the conversion of a primary or secondary alcohol to its corresponding methanesulfonate ester.
Materials:
-
Alcohol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methanesulfonate, which is often used in the next step without further purification.
Protocol 2: General Procedure for the O-alkylation of tert-Butyl N-hydroxycarbamate
This protocol details the reaction of an alkyl methanesulfonate with tert-butyl N-hydroxycarbamate.
Materials:
-
Alkyl methanesulfonate (1.0 eq)
-
tert-Butyl N-hydroxycarbamate (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl N-hydroxycarbamate (1.2 eq) in anhydrous acetonitrile, add DBU (1.5 eq) at room temperature.
-
Add a solution of the alkyl methanesulfonate (1.0 eq) in anhydrous acetonitrile to the mixture.
-
Stir the reaction at 25 °C and monitor its progress by TLC. For less reactive or bulkier substrates, the temperature may be increased.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the pure N-(tert-butoxycarbonyl)-O-alkylhydroxylamine.
Protocol 3: General Procedure for the Deprotection of N-(tert-butoxycarbonyl)-O-alkylhydroxylamines
This protocol describes the removal of the Boc protecting group to yield the O-substituted hydroxylamine hydrochloride.
Materials:
-
N-(tert-butoxycarbonyl)-O-alkylhydroxylamine (1.0 eq)
-
Anhydrous Diethyl ether (Et₂O)
-
Dry Hydrogen Chloride (HCl) gas or a solution of HCl in Et₂O
-
Round-bottom flask
-
Gas dispersion tube (if using HCl gas)
-
Stir bar and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-(tert-butoxycarbonyl)-O-alkylhydroxylamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry HCl gas through the solution for 15-30 minutes, or add a saturated solution of HCl in diethyl ether until precipitation is complete.
-
Stir the resulting suspension at 0 °C for 1 hour.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain the O-substituted hydroxylamine hydrochloride as a crystalline solid.[1]
Logical Relationships and Workflow Visualization
The experimental workflow can be summarized in the following diagram, illustrating the progression from starting materials to the final products.
Figure 2: Step-by-step experimental workflow.
References
Application Notes & Protocols for Multi-Component Synthesis of Trisubstituted Hydroxylamines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Trisubstituted hydroxylamines are valuable structural motifs in medicinal chemistry and drug discovery, prized for their unique physicochemical properties such as low basicity and stability.[1][2] Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing these complex molecules from simple, readily available starting materials in a single step. This document provides detailed protocols for two distinct and effective MCRs for the synthesis of N,N,O-trisubstituted hydroxylamines.
Application Note 1: Visible Light-Promoted Three-Component Synthesis
This protocol describes a green and efficient method for the synthesis of functionalized trisubstituted hydroxylamines from a β-keto ester, 2-nitrosopyridine, and an aryldiazoacetate.[3][4] The reaction is promoted by visible light (blue LEDs) and proceeds without the need for any additional catalysts or additives, offering a sustainable approach to complex molecule synthesis.[4] Interestingly, the choice of solvent—dichloromethane (CH₂Cl₂) versus tetrahydrofuran (THF)—can selectively determine the final product structure.[5]
Reaction Principle and Mechanism
The reaction proceeds via the photolytic generation of a carbene from the aryldiazoacetate.[5] In a non-coordinating solvent like CH₂Cl₂, this carbene is quenched by an adduct formed between the β-keto ester and 2-nitrosopyridine, leading to the direct formation of the trisubstituted hydroxylamine. In a coordinating solvent like THF, the carbene first reacts with the solvent to form an oxonium ylide intermediate, which is then intercepted to yield a product with an incorporated butoxy chain derived from THF.[5]
References
- 1. Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation [organic-chemistry.org]
- 2. Diversity-Oriented Synthesis of N,N,O- Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of trisubstituted hydroxylamines by a visible light-promoted multicomponent reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude O-(tert-Butyldimethylsilyl)hydroxylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSONH₂). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its purification?
A1: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key properties are summarized in the table below.
| Property | Value | Significance for Purification |
| Melting Point | 62-65 °C[1] | Suitable for purification by recrystallization or distillation of the molten solid. |
| Boiling Point | 87-90 °C at 40 mmHg[1] | Allows for purification by vacuum distillation. |
| Solubility | Freely soluble in most organic solvents (e.g., hexane, chloroform).[2] Insoluble in water. | Guides the choice of solvents for recrystallization and chromatography. |
| Stability | Moisture sensitive; hydrolyzes in water.[2] Chemically stable under standard ambient conditions. | All purification steps should be conducted under anhydrous conditions. |
| Appearance | Colorless to white solid (crystals or powder). | A colored product may indicate the presence of impurities. |
Q2: What are the common impurities in crude this compound?
A2: Impurities in crude this compound typically arise from the starting materials, side reactions, or decomposition. Common impurities may include:
-
Unreacted Starting Materials: Such as hydroxylamine hydrochloride.
-
Silylating Agent Byproducts: For example, siloxanes formed from the hydrolysis of the silylating agent.
-
Over-silylated Products: Such as bis(tert-butyldimethylsilyl)hydroxylamine.
-
Solvent Residues: Residual solvents from the reaction or work-up.
-
Hydrolysis Products: Decomposition of the product due to exposure to moisture.
Q3: How should I store purified this compound?
A3: Due to its moisture sensitivity, purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guides
This section provides detailed troubleshooting for common purification methods for crude this compound.
Method 1: Vacuum Distillation
Vacuum distillation is a suitable method for purifying this compound on a larger scale, taking advantage of its relatively low boiling point under reduced pressure.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using oven-dried glassware. Include a short path distillation head to minimize product loss.
-
Crude Material Preparation: Place the crude this compound in the distillation flask.
-
Distillation: Gradually heat the distillation flask in an oil bath while applying a vacuum (e.g., 40 mmHg).
-
Fraction Collection: Collect the fraction that distills at the expected boiling point (87-90 °C at 40 mmHg).[1]
-
Storage: Transfer the purified, solidified product to a clean, dry, and inert-atmosphere-filled container for storage.
Troubleshooting: Vacuum Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Bumping or Uncontrolled Boiling | - Rapid heating.- Inefficient stirring.- Insufficient vacuum. | - Heat the distillation flask gradually.- Use a magnetic stir bar for smooth boiling.- Ensure the vacuum system is leak-free and the pump is functioning correctly. |
| Low or No Product Distilling Over | - Vacuum is not low enough.- Temperature is too low.- Blockage in the distillation path. | - Check all connections for leaks and ensure the vacuum pump is pulling a sufficient vacuum.- Gradually increase the oil bath temperature.- Check for any blockages in the condenser or collection adapter. |
| Product Solidifies in the Condenser | - The condenser is too cold. | - Use room temperature water for the condenser instead of chilled water. |
| Colored Distillate | - Co-distillation of impurities.- Thermal decomposition. | - Ensure the initial crude product is as clean as possible before distillation.- Avoid excessive heating of the distillation pot. |
Logical Workflow for Troubleshooting Vacuum Distillation
Caption: Troubleshooting workflow for vacuum distillation.
Method 2: Column Chromatography
Column chromatography is effective for removing polar and non-polar impurities. Given the moisture sensitivity of this compound, care must be taken to use anhydrous solvents and proper techniques.
Experimental Protocol: Column Chromatography
-
Column Packing: Pack a chromatography column with silica gel using an appropriate anhydrous non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a gradient of ethyl acetate in hexane. The exact gradient will need to be determined by thin-layer chromatography (TLC) analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Troubleshooting: Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column overloading.- Column channeling. | - Optimize the solvent system using TLC.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly and the sample is loaded carefully. |
| Product Decomposition on the Column | - The silica gel is too acidic.- Prolonged exposure to silica. | - Neutralize the silica gel by washing with a triethylamine solution in the eluent, followed by re-equilibration with the eluent.- Run the column as quickly as possible while maintaining good separation. |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Start with a less polar eluent (e.g., pure hexane) and gradually increase the polarity. |
| Product Does Not Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
Experimental Workflow for Column Chromatography
Caption: Experimental workflow for column chromatography.
Method 3: Recrystallization
Recrystallization is a simple and effective technique for purifying solid compounds, provided a suitable solvent can be found.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Hexane is a good starting point.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting: Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound has oiled out. | - Evaporate some of the solvent to concentrate the solution and try cooling again.- If the compound oils out, try a different recrystallization solvent or a solvent mixture. |
| Low Recovery of Purified Product | - Too much solvent was used.- The crystals are too soluble in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled before filtration. |
| Impure Crystals | - The cooling was too rapid.- The crystals were not washed properly. | - Allow the solution to cool slowly to promote the formation of pure crystals.- Wash the collected crystals with a small amount of cold, fresh solvent. |
Decision Tree for Recrystallization Troubleshooting
Caption: Decision tree for recrystallization troubleshooting.
References
Technical Support Center: Silyl Hydroxylamine Applications
Welcome to the technical support center for silyl hydroxylamine applications. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the common side reactions and challenges encountered when using O-silyl hydroxylamines as protecting groups or synthetic intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My O-silyl hydroxylamine is decomposing during aqueous workup or upon chromatography on silica gel. What is happening and how can I prevent it?
A1: The most likely cause of decomposition under these conditions is hydrolysis of the silicon-oxygen bond. O-silyl hydroxylamines, like other silyl ethers, are susceptible to cleavage under both acidic and basic conditions, with a minimum rate of hydrolysis occurring around pH 7.[1] Silica gel can be slightly acidic and contains surface-bound water, creating an ideal environment for this unwanted side reaction.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system) and then re-equilibrate with the pure eluent. This will neutralize acidic sites on the silica surface.
-
Use Anhydrous Conditions: Ensure all solvents and reagents for your workup and purification are anhydrous. Dry your organic extracts thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.
-
Avoid Acidic/Basic Aqueous Washes: If an aqueous wash is necessary, use a neutral solution like a saturated brine (NaCl) wash instead of acidic or basic solutions.
-
Choose a More Robust Silyl Group: If hydrolysis remains a persistent issue, consider using a more sterically hindered and stable silyl protecting group. The stability of common silyl ethers increases with steric bulk.[2][3] (See Table 1 for a comparison).
Q2: I am observing byproducts that suggest the N-O bond has been cleaved. What reaction conditions promote this side reaction?
A2: The nitrogen-oxygen single bond in hydroxylamine derivatives is inherently weak (average energy of ~57 kcal/mol) and can be cleaved under various conditions.[4][5] This cleavage can be promoted by transition metals, radical initiators, or reductive conditions.[4][6] Electron-withdrawing groups on the oxygen atom can further weaken the N-O bond, making the molecule susceptible to acting as an "N-transfer" agent.[7]
Potential Causes and Solutions:
-
Reductive Conditions: Reagents like Zn, SmI₂, or even catalytic hydrogenation (e.g., Pd/C) used to reduce other functional groups in the molecule can readily cleave the N-O bond.[4]
-
Solution: Choose orthogonal protecting group strategies where the N-O bond is stable to the required deprotection or reaction conditions.
-
-
Transition Metal Catalysis: Trace amounts of transition metals (e.g., Cu, Fe, Rh, Ir) from previous steps or contaminated reagents can catalyze N-O bond cleavage.[4][7]
-
Solution: Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA during workup to scavenge residual metal ions.
-
-
Basic Conditions: Certain substituted hydroxylamines can undergo N-O bond cleavage under basic conditions, a reaction influenced by the C-H acidity of adjacent groups.[6]
-
Solution: Avoid strong, non-hindered bases. If a base is required, opt for a sterically hindered, non-nucleophilic base like DBU or proton sponge.
-
Q3: I am trying to deprotect my silyl hydroxylamine with a fluoride source (e.g., TBAF), but I'm getting low yields and multiple byproducts. What are the best practices?
A3: While fluoride ions are highly effective for cleaving Si-O bonds, the reaction conditions must be carefully controlled to avoid side reactions with the sensitive hydroxylamine moiety.[2][8] The basicity of the fluoride source (TBAF is basic) or the acidity of reagents like HF-Pyridine can catalyze decomposition pathways.
Troubleshooting Deprotection:
-
Buffer the Reaction: The fluoride source can be buffered to maintain a neutral pH. For example, using triethylamine trihydrofluoride (TEA·3HF) buffered with additional triethylamine (TEA) can provide milder conditions.[9]
-
Lower the Temperature: Perform the deprotection at 0 °C or even lower temperatures to slow down potential side reactions. Monitor the reaction closely by TLC or LCMS to avoid prolonged reaction times.
-
Use Milder Reagents: Consider alternative, milder fluoride sources or acidic conditions that are tuned to the stability of your specific silyl group. (See Table 2).
-
Screen Conditions: If the substrate is valuable, perform small-scale screening of different deprotection conditions to find the optimal balance between silyl ether cleavage and substrate stability. (See Protocol 1).
Q4: Are O-silyl hydroxylamines susceptible to rearrangement reactions?
A4: Yes, the core hydroxylamine structure is known to participate in various rearrangements, such as the aza-Hock rearrangement, especially when a carbocation can be formed on an adjacent carbon atom under acidic conditions.[10] While less common than hydrolysis or N-O cleavage, rearrangement should be considered if you observe an unexpected isomer as a byproduct, particularly when using strong acids.
Mitigation Strategies:
-
Avoid Strong Lewis or Brønsted Acids: If acidic conditions are required, use milder or buffered systems.
-
Substrate Design: Be mindful of the potential for rearrangement if your molecule contains benzylic or other easily ionizable groups adjacent to the nitrogen atom.
Data Presentation
Table 1: Relative Stability of Common Silyl Protecting Groups This table summarizes the general stability of various silyl ethers to acid- and base-catalyzed hydrolysis. Increased steric bulk generally enhances stability.[2]
| Silyl Group (Abbreviation) | Structure | Relative Stability to Acid | Relative Stability to Base |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | 1 |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | 100 |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | 20,000 |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | 25,000 |
Table 2: Common Reagents for Silyl Ether Deprotection This table outlines various reagents for silyl ether cleavage and their typical reaction conditions. The choice of reagent should be tailored to the stability of the silyl group and the overall molecule.[2][8][9][11]
| Reagent | Typical Conditions | Comments |
| Tetrabutylammonium Fluoride (TBAF) | 1M in THF, 0 °C to RT | Most common, but basic. Can cause elimination or other base-mediated side reactions. |
| Hydrofluoric Acid-Pyridine (HF·Py) | THF or CH₃CN, 0 °C to RT | Highly effective but corrosive and toxic. Can be buffered with excess pyridine. |
| Triethylamine Trihydrofluoride (TEA·3HF) | Neat or in CH₂Cl₂, RT | Milder than HF·Py. Often used in oligonucleotide synthesis.[9] |
| Acetic Acid (AcOH) | AcOH/THF/H₂O, RT | Mild acidic conditions suitable for cleaving acid-labile groups like TBS. |
| Acetyl Chloride (AcCl) in MeOH | Catalytic AcCl in dry MeOH, RT | Mildly acidic (generates HCl in situ). Tolerates many other protecting groups.[11] |
Experimental Protocols
Protocol 1: Screening for Mild Deprotection of O-Silyl Hydroxylamines
Objective: To identify the optimal, mildest conditions for removing a silyl protecting group from an O-silyl hydroxylamine while minimizing degradation (hydrolysis, N-O cleavage) of the target molecule.
Methodology:
-
Setup: In parallel, set up four small-scale reactions in microvials, each with ~1-2 mg of the silyl-protected hydroxylamine substrate.
-
Reagent Preparation: Prepare fresh solutions of the deprotection reagents to be tested (e.g., 1M TBAF in THF; 1:1:3 AcOH/THF/H₂O; HF·Pyridine in THF; 10% AcCl in dry MeOH).
-
Reaction Execution:
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., 100 µL THF) in each vial and cool to 0 °C in an ice bath.
-
To each vial, add 1.1 equivalents of a different deprotection reagent.
-
Stir the reactions at 0 °C.
-
-
Monitoring:
-
After 30 minutes, take a small aliquot from each reaction. Quench it by diluting with a suitable solvent (e.g., ethyl acetate) and a drop of saturated NaHCO₃ solution (for acidic reactions) or NH₄Cl solution (for basic reactions).
-
Analyze the aliquot by TLC or LCMS to assess the extent of deprotection and the formation of byproducts.
-
-
Analysis:
-
Compare the results from the four conditions. If deprotection is incomplete, allow the reactions to warm slowly to room temperature and continue monitoring every hour.
-
Identify the condition that provides the highest conversion to the desired product with the fewest byproducts. This condition can then be scaled up.
-
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Mechanism of acid-catalyzed silyl ether hydrolysis.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage of the N–O bond in substituted hydroxylamines under basic conditions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 7. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
optimizing temperature and solvent for amination reactions
Welcome to the technical support center for optimizing temperature and solvent in amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in an amination reaction?
A1: The most critical parameters are temperature and the choice of solvent. These factors significantly influence reaction rate, yield, and selectivity by affecting reactant solubility, catalyst activity, and the stability of intermediates. The choice of the reducing agent and the pH of the reaction medium are also crucial, particularly in reductive aminations.[1]
Q2: How does temperature affect the outcome of my amination reaction?
A2: Temperature has a dual effect on amination reactions. Increasing the temperature generally increases the reaction rate.[2] However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity.[3] For instance, in some cases, selectivity for the desired amine product decreases as temperature increases, while in other reactions, higher temperatures are necessary to drive the reaction to completion.[4][5] It is crucial to find the optimal temperature that balances reaction rate and selectivity.
Q3: What role does the solvent play in amination reactions?
A3: The solvent is a critical factor that can dramatically influence the course of an amination reaction.[6] It affects the solubility of reactants, stabilizes intermediates, and can participate in the reaction mechanism.[7] The polarity of the solvent is a key consideration. Protic solvents can facilitate proton transfer and stabilize charged intermediates, while aprotic solvents may be preferred to avoid unwanted side reactions.[6][8] The choice of solvent can even determine the reaction pathway, for example, by favoring imine formation in one solvent over carbonyl reduction in another.[6]
Q4: My reductive amination is not working. What are the common causes?
A4: Several factors can lead to a failed reductive amination. Common issues include:
-
Inefficient imine/iminium ion formation: This can be due to an inappropriate pH, steric hindrance, or electronic effects of the substrates.[9]
-
Reduction of the carbonyl starting material: This occurs if the reducing agent is too strong or if it is added before the imine has had sufficient time to form.[9][10]
-
Over-alkylation: Primary amines can react further to form tertiary amines. This can sometimes be mitigated by using a stepwise procedure.[11]
-
Low reactivity of the starting materials: Some aldehydes or ketones are less electrophilic, and some amines are less nucleophilic, leading to slow or no reaction.[12]
Q5: How do I choose the right solvent for my amination reaction?
A5: The ideal solvent depends on the specific type of amination reaction and the substrates involved. Here are some general guidelines:
-
Reductive Amination: Chlorinated solvents like 1,2-dichloroethane (DCE) and dichloromethane (DCM) have been commonly used, but greener alternatives such as ethyl acetate (EtOAc), 2-MeTHF, and isopropyl alcohol (IPA) are often effective.[13] Protic solvents like methanol can be excellent choices as they can facilitate both imine formation and the subsequent reduction.[6]
-
Buchwald-Hartwig Amination: Aprotic solvents are generally preferred. Toluene and m-xylene are classic choices that often provide high selectivity for the desired N-arylated amine.[14][15] Polar aprotic solvents like NMP and DMAC can sometimes lead to undesired side reactions such as debromination.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Reaction temperature is too low. 2. Inappropriate solvent leading to poor solubility or unfavorable kinetics. 3. Deactivated starting materials (e.g., electron-withdrawing groups on the amine). 4. In the case of reductive amination, the imine intermediate is not forming.[10] | 1. Gradually increase the reaction temperature and monitor for product formation and side products.[10] 2. Screen a range of solvents with varying polarities (e.g., a protic solvent like MeOH, an aprotic polar solvent like THF or EtOAc, and a nonpolar solvent like toluene).[6] 3. Use a more forcing catalyst system or a different coupling strategy if applicable. For reductive amination, consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[11][12] |
| Formation of side products (e.g., over-alkylation, reduction of carbonyl) | 1. Reaction temperature is too high, leading to a loss of selectivity.[4] 2. In reductive amination, the reducing agent is too reactive or added too early.[9][10] 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature.[16] 2. Use a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).[10] Alternatively, perform the reaction in a stepwise manner: first form the imine, then add the reducing agent.[10][11] 3. Optimize the ratio of amine to carbonyl compound. Using the amine in excess can sometimes minimize dialkylation in one-pot reactions.[17] |
| Reaction is slow or stalls | 1. Insufficient temperature. 2. Poor solvent choice. 3. Catalyst deactivation (if applicable). | 1. Carefully increase the reaction temperature. 2. Switch to a solvent that is known to accelerate the specific type of amination (e.g., protic solvents for some reductive aminations).[6] 3. If using a catalyst, ensure it is fresh and handled under the appropriate atmosphere. |
| Difficult product isolation/workup | 1. Emulsion formation during aqueous extraction. 2. Co-elution of product with starting materials or byproducts during chromatography. | 1. Add brine to the aqueous layer to help break up emulsions.[10] 2. If the product is an amine, consider an acid-base extraction to separate it from neutral impurities.[10] |
Quantitative Data Summary
Table 1: Effect of Solvent on the Yield of Reductive Amination
| Solvent | Polarity | Dielectric Constant | Yield (%) |
| Methanol | Protic | 32.7 | High |
| Ethanol | Protic | 24.6 | Moderate-High |
| Isopropanol | Protic | 19.9 | Moderate |
| Water | Protic | 80.1 | Low (often favors alcohol formation)[6] |
| Dioxane | Aprotic Polar | 2.2 | Moderate-High |
| Tetrahydrofuran (THF) | Aprotic Polar | 7.6 | Moderate |
| Toluene | Aprotic Apolar | 2.4 | Low-Moderate |
| Cyclohexane | Aprotic Apolar | 2.0 | Low |
Note: Yields are generalized from literature findings and can vary significantly based on specific substrates and reaction conditions.[6]
Table 2: Effect of Temperature on Amination of Methyl Iodide
| Temperature (°C) | Solvent | Product Distribution (Amination vs. Reduction) |
| 0 | THF | Amination is the major pathway |
| 65 | THF | Reduction competes favorably with amination |
| Not specified | Dioxane | Exclusively amination product regardless of temperature |
Data adapted from a study on the reaction of iPr-LAB with methyl iodide.[16]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Reductive Amination
-
To a series of vials, add the aldehyde/ketone (1.0 mmol) and the amine (1.1 mmol).
-
To each vial, add a different solvent (2 mL) from a selection of protic, aprotic polar, and aprotic nonpolar solvents (e.g., methanol, THF, ethyl acetate, toluene, 1,2-dichloroethane).
-
Stir the mixtures at room temperature for 30 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) to each vial.
-
Stir the reactions at room temperature and monitor their progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Upon completion, quench the reactions appropriately (e.g., with saturated aqueous NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Analyze the crude product yields to determine the optimal solvent.
Protocol 2: Temperature Optimization for an Amination Reaction
-
Set up multiple reactions in parallel using the optimal solvent determined from the screening protocol.
-
Place each reaction in a temperature-controlled heating block or oil bath set to a different temperature (e.g., room temperature, 40 °C, 60 °C, 80 °C).
-
Monitor the progress of each reaction by TLC or LC-MS, noting both the consumption of starting materials and the formation of the desired product and any byproducts.
-
After a set time (e.g., 24 hours), or upon completion of the reaction at the lowest effective temperature, quench all reactions.
-
Work up the reactions and analyze the yields and purity of the product from each temperature to identify the optimal condition.
Visualizations
Caption: Workflow for optimizing amination reaction conditions.
Caption: Troubleshooting logic for low-yield amination reactions.
References
- 1. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 2. Clean Energy Technologies Research Institute | CETRI » Effect of Temperature on Amine-CO2 Reaction Kinetics [cetri.ca]
- 3. quora.com [quora.com]
- 4. The Effect of Temperature Change [faculty.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.latech.edu [chem.latech.edu]
- 17. reddit.com [reddit.com]
preventing decomposition of O-(tert-Butyldimethylsilyl)hydroxylamine in solution
Welcome to the technical support center for O-(tert-Butyldimethylsilyl)hydroxylamine (TBSONH₂). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile reagent in solution. Our goal is to empower you with the knowledge to mitigate decomposition and ensure the success of your experiments.
Introduction to this compound
This compound is a crucial reagent in organic synthesis, most notably for the preparation of hydroxamic acids from carboxylic acids. The tert-butyldimethylsilyl (TBS) group serves as a protecting group for the hydroxylamine, enhancing its stability and solubility in organic solvents.[1] However, like many silylated compounds, TBSONH₂ is susceptible to decomposition, primarily through hydrolysis of the silicon-oxygen bond. Understanding the factors that influence its stability is paramount for its effective use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition in solution?
A1: The principal decomposition pathway for this compound in solution is the cleavage of the Si-O bond. This is most commonly caused by:
-
Hydrolysis: Reaction with water, which can be present as a contaminant in solvents or reagents. Hydrolysis can be catalyzed by both acidic and basic conditions.
-
Presence of Nucleophiles: Strong nucleophiles, particularly fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF), will readily cleave the silyl ether bond.[2]
-
Elevated Temperatures: While thermally relatively stable at room temperature, prolonged exposure to high temperatures can accelerate decomposition.[3]
Q2: How should I properly store this compound?
A2: To ensure the longevity of the reagent, it should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at ambient or refrigerated temperatures (2-8°C).[3] It is crucial to minimize its exposure to atmospheric moisture.
Q3: My reaction with this compound is not working. What are the possible reasons?
A3: If you are experiencing issues with your reaction, consider the following:
-
Reagent Quality: The reagent may have decomposed due to improper storage or handling. It is advisable to use a fresh bottle or test the activity of your current stock.
-
Solvent Purity: The presence of water in your solvent is a likely culprit for decomposition. Ensure you are using anhydrous solvents.
-
Reaction Conditions: Extreme pH (either acidic or basic) or high temperatures can lead to the degradation of the reagent.
-
Incompatible Reagents: Check if any other reagents in your reaction mixture could be promoting the decomposition of the silyl ether.
Troubleshooting Guide: Preventing Decomposition During Experimental Use
This section provides a systematic approach to troubleshooting and preventing the decomposition of this compound in your experiments.
Issue 1: Low Yield or Incomplete Reaction
Possible Cause: Decomposition of this compound before or during the reaction.
Solutions:
-
Rigorous Anhydrous Technique:
-
Use freshly dried solvents. Solvents like THF and Dichloromethane (DCM) should be purified using an appropriate drying agent or a solvent purification system.
-
Dry all glassware in an oven and cool under a stream of inert gas before use.
-
Handle the solid reagent in a glovebox or under a positive pressure of inert gas to minimize exposure to air.
-
-
Solvent Selection:
-
Aprotic solvents are generally preferred.
-
While DMF is a common solvent for reactions involving this reagent, it is hygroscopic and must be rigorously dried.
-
-
Temperature Control:
-
Perform the reaction at the lowest effective temperature. If the reaction can proceed at room temperature or below, avoid unnecessary heating.
-
Issue 2: Formation of Des-silylated Byproducts (Hydroxylamine)
Possible Cause: Premature cleavage of the TBS protecting group.
Solutions:
-
pH Control:
-
Avoid strongly acidic or basic conditions unless the reaction specifically calls for them. If a base is required, consider using a non-nucleophilic, hindered base.
-
Buffer the reaction mixture if necessary to maintain a neutral pH.
-
-
Avoid Fluoride Sources:
-
Ensure that no fluoride-containing reagents are present in the reaction mixture, as these will rapidly cleave the silyl ether.
-
Experimental Protocol: A Self-Validating System for Hydroxamic Acid Synthesis
This protocol for the synthesis of a hydroxamic acid from a carboxylic acid incorporates best practices to minimize the decomposition of this compound.
Step 1: Preparation of the Activated Carboxylic Acid
-
Under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM or THF.
-
Add a coupling agent such as EDC (1.1 equivalents) and HOBt (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
Step 2: Reaction with this compound
-
In a separate flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the activated carboxylic acid mixture.
-
Monitor the reaction by TLC or LC-MS.
Step 3: Deprotection of the Silyl Group
-
Once the reaction is complete, the TBS group can be removed. A common method is treatment with a mild acid such as trifluoroacetic acid (TFA) in DCM.[4]
-
Alternatively, for more sensitive substrates, fluoride-based deprotection using TBAF can be employed, but this should be done cautiously and at low temperatures to avoid side reactions.
Step 4: Work-up and Purification
-
Quench the reaction mixture appropriately (e.g., with water or a buffered solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Relative Stability of this compound in Common Anhydrous Solvents
| Solvent | Polarity (Dielectric Constant) | Protic/Aprotic | Expected Relative Stability | Rationale |
| Dichloromethane (DCM) | 9.1 | Aprotic | High | Low polarity and aprotic nature minimize hydrolysis. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic | High | Aprotic and relatively non-polar, a good choice for stability. |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic | Moderate to Low | High polarity can stabilize charged intermediates in decomposition pathways. It is also very hygroscopic. |
| Acetonitrile | 37.5 | Aprotic | Moderate | High polarity can be detrimental to stability if trace water is present. |
| Methanol | 32.7 | Protic | Low | Protic nature can directly participate in the hydrolysis of the silyl ether. |
This table provides an estimation of relative stability based on general principles of silyl ether chemistry. Actual stability will depend on the purity of the solvent and specific reaction conditions.
Visualizations
Diagram 1: Key Factors Influencing Decomposition
References
Technical Support Center: Removal of Silyl Ether Byproducts
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing common silyl ether byproducts from reaction mixtures. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common silyl byproducts encountered after deprotection?
The most common silyl byproducts are silanols (R₃SiOH) and siloxanes (R₃Si-O-SiR₃). These are typically formed from the hydrolysis of the silyl ether protecting group or any unreacted silylating agent during the reaction or aqueous workup.[1] The physical properties of these byproducts, such as polarity and volatility, vary depending on the substituents (R) on the silicon atom, which can complicate their removal.[1]
Q2: What are the primary strategies for removing silyl ether byproducts?
There are three main approaches to remove silyl byproducts, often used in combination:
-
Fluoride-Based Cleavage and Workup: Reagents like tetra-n-butylammonium fluoride (TBAF) are highly effective for cleaving silyl ethers. The resulting silyl fluoride and related byproducts can then be removed through a standard aqueous workup.[1]
-
Acidic or Basic Hydrolysis: Silyl ethers can be cleaved using acidic or basic conditions, which generates the desired alcohol and silanol byproducts.[1] The choice of reagent depends on the stability of the silyl ether and other functional groups in the molecule.[1][2]
-
Chromatography: Flash column chromatography is a standard method for separating the desired product from silyl byproducts by leveraging differences in polarity.[1] However, byproducts can sometimes co-elute with the product, requiring optimization of the chromatographic conditions.
Q3: How does the stability of common silyl ethers compare under acidic and basic conditions?
The stability of a silyl ether is primarily determined by the steric bulk of the groups attached to the silicon atom. This differential stability is crucial for the selective protection and deprotection of alcohols.[3] In general, bulkier groups increase the ether's resistance to hydrolysis.[3]
Data Presentation: Relative Stability of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Resistance (Acidic Media)[2][3] | Relative Resistance (Basic Media)[3] |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Troubleshooting Guides
Q4: My silyl ether deprotection is incomplete. What should I do?
Incomplete deprotection can result from insufficient reagent, short reaction time, or low temperature. Steric hindrance around the silyl ether can also significantly slow down the reaction.[4]
-
Increase Reagent Equivalents: Add another portion of the deprotecting agent (e.g., TBAF, acid).
-
Extend Reaction Time: Continue to monitor the reaction by TLC or LCMS until the starting material is consumed.[1]
-
Increase Temperature: Gently warming the reaction can increase the rate of cleavage, but be cautious of potential side reactions. For TBAF reactions, temperatures are typically kept below 100°C due to its thermal stability.[5]
-
Change Reagent: If a mild acid is ineffective, a stronger acid or a fluoride source may be required.[3] Conversely, for base-sensitive substrates where TBAF causes decomposition, using a buffered fluoride source like HF-Pyridine can be a better alternative.[6]
Q5: How can I remove TBAF and its byproducts if my desired product is highly polar and susceptible to loss during aqueous workup?
Aqueous extractions can be challenging for polar or water-soluble products. An effective alternative to a traditional aqueous workup is to use an ion-exchange resin.
-
Method: After the reaction is complete, add a cation-exchange resin (e.g., DOWEX® 50WX8) to the crude reaction mixture. The resin sequesters the tetrabutylammonium (TBA⁺) cation, and the resulting silyl byproducts can often be removed by filtration and subsequent chromatography. Adding a solid base like calcium carbonate can help neutralize any acidity from the resin.[1] See Protocol 2 for a detailed procedure.
Q6: Silyl byproducts are co-eluting with my product during silica gel chromatography. What are my options?
Co-elution is a common problem, especially with non-polar siloxane byproducts.
-
Optimize Chromatography: Systematically vary the solvent system polarity. Sometimes, a less polar or a more complex multi-component solvent system can resolve the compounds.
-
Alternative Sorbents: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18).[7]
-
Chemical Treatment: Some silanols can be converted into more easily separable derivatives. For instance, treatment with a fluoride source post-deprotection ensures the formation of polar silyl-fluoride and silanol species, which are less likely to co-elute with non-polar products than siloxanes.
-
Azeotropic Distillation: For volatile byproducts like trimethylsilanol, distillation or evaporation under high vacuum with a co-solvent (e.g., toluene) can sometimes be effective.
Caption: Troubleshooting workflow for silyl byproduct removal.
Experimental Protocols
Protocol 1: General Procedure for TBAF Deprotection and Aqueous Workup
This protocol is suitable for the deprotection of a tert-Butyldimethylsilyl (TBDMS) ether on a substrate that is stable to basic conditions and soluble in common organic solvents.[1]
-
Reaction Setup: Dissolve the TBDMS-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1–0.5 M.
-
Reagent Addition: At room temperature, add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise to the stirred solution.[1]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.[1]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract two or three times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual TBAF and other water-soluble species.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel if necessary.[1]
Protocol 2: Non-Aqueous Workup for TBAF Removal Using Ion-Exchange Resin
This method is ideal for highly polar products where significant material loss occurs during aqueous extraction.[1]
-
Reaction: Perform the TBAF deprotection as described in Protocol 1 (Steps 1-3).
-
Resin Addition: To the crude reaction mixture, add powdered calcium carbonate (~5 equiv. based on TBAF) followed by DOWEX® 50WX8 resin (~1.5 g per mmol of TBAF).[1]
-
Stirring: Add methanol to the suspension (typically equal to the volume of the reaction solvent) and stir vigorously at room temperature for 1-2 hours.[1]
-
Filtration: Prepare a small pad of Celite® in a fritted funnel and filter the reaction mixture.
-
Washing: Wash the filter cake thoroughly with methanol to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, now largely free of tetrabutylammonium salts.[1]
-
Purification: Further purify the product by flash column chromatography as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Managing Aminoxy-tert-butyldimethylsilane
Welcome to the technical support center for aminoxy-tert-butyldimethylsilane, also known as O-(tert-Butyldimethylsilyl)hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful handling and application of this moisture-sensitive reagent. Our goal is to move beyond simple instructions and explain the causality behind each recommendation, ensuring your experiments are both reproducible and successful.
Part 1: Frequently Asked Questions - The Fundamentals
This section addresses the most common initial questions regarding the properties and stability of aminoxy-tert-butyldimethylsilane.
Q1: What is aminoxy-tert-butyldimethylsilane and why is it useful?
A1: Aminoxy-tert-butyldimethylsilane (TBSO-NH₂) is a hydroxylamine derivative where the oxygen atom is protected by a tert-butyldimethylsilyl (TBS) group. This silyl ether is a versatile synthetic intermediate. The TBS group is a sterically bulky protecting group, which makes the molecule relatively stable compared to smaller silyl ethers like trimethylsilyl (TMS) ethers.[1][2] It is frequently used in drug development and organic synthesis where a protected hydroxylamine moiety is required for subsequent transformations.
Q2: What does "moisture-sensitive" mean in the context of this reagent?
A2: "Moisture-sensitive" signifies that aminoxy-tert-butyldimethylsilane will readily react with water, leading to its degradation. This reaction is an irreversible hydrolysis of the silicon-oxygen bond.[3][4] Exposure to atmospheric humidity, residual water in solvents, or moisture adsorbed onto glassware is sufficient to initiate this degradation, compromising the reagent's purity and reactivity in your experiments.
Q3: What is the chemical mechanism of its degradation by water?
A3: The degradation occurs via hydrolysis of the silyl ether bond (Si-O). The silicon atom is electrophilic and susceptible to nucleophilic attack by water. This process can be catalyzed by either acid or base. The lone pair of electrons on the water molecule attacks the silicon center, leading to a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the Si-O bond and resulting in the formation of tert-butyldimethylsilanol and hydroxylamine. The bulky tert-butyl group provides significant steric hindrance around the silicon atom, which slows the rate of hydrolysis compared to less hindered silyl ethers.[5][6]
Q4: How does the stability of the TBS group in this molecule compare to other common silyl protecting groups?
A4: The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom. Increased bulk hinders the approach of nucleophiles (like water) or other reagents.[1][2] The general order of stability is:
-
Least Stable: TMS (Trimethylsilyl)
-
TES (Triethylsilyl)
-
TBS/TBDMS (tert-Butyldimethylsilyl) - Our reagent of interest
-
TIPS (Triisopropylsilyl)
-
Most Stable: TBDPS (tert-Butyldiphenylsilyl)
This moderate stability makes the TBS group robust enough for many reaction conditions while still being removable under specific, controlled protocols, often using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[1][2][5]
Part 2: Essential Protocols for Handling & Storage
Adherence to rigorous air-free techniques is not merely a suggestion but a requirement for success. Even trace amounts of moisture can significantly impact your results.
Recommended Storage Protocol
Proper storage is the first line of defense against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[3][7] | Slows the rate of any potential decomposition reactions. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, original manufacturer's bottle (e.g., Sure/Seal™) | The septum cap is designed for multiple punctures with a syringe while maintaining an inert atmosphere.[8][9] |
| Location | Dry, well-ventilated area away from acids and oxidizers.[10] | Prevents accidental contact with incompatible chemicals. |
Experimental Workflow: Handling Moisture-Sensitive Reagents
The following protocol outlines the critical steps for transferring aminoxy-tert-butyldimethylsilane from its storage bottle to a reaction vessel. This workflow is designed to prevent atmospheric exposure at every step.
Step 1: Glassware Preparation
-
All glassware (flasks, syringes, needles) must be scrupulously dried to remove adsorbed moisture.
-
Method: Place glassware in an oven at >125 °C for a minimum of 4 hours, or preferably overnight.[8][9][11]
-
Action: Assemble the hot glassware (e.g., flask with condenser) and allow it to cool to room temperature under a positive pressure of dry inert gas (Argon or Nitrogen). This process, known as "flame-drying" with a heat gun while flushing with inert gas, is an alternative for assembled apparatus.[9][11]
Step 2: Establish an Inert Atmosphere
-
The reaction will be performed using Schlenk line or glovebox techniques.[12][13]
-
Method (Schlenk Line): Connect the cooled, assembled reaction flask to the Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure all atmospheric gases are removed.[13]
Step 3: Solvent Preparation and Transfer
-
Use only anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but their water content should be verified for highly sensitive reactions.
-
Verification: The gold standard for quantifying trace water is Karl Fischer titration.[14][15] For many labs, using a freshly opened bottle of anhydrous solvent packaged under an inert atmosphere is a practical alternative.
-
Action: Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas.
Step 4: Reagent Transfer
-
Preparation: Allow the bottle of aminoxy-tert-butyldimethylsilane to warm to room temperature before opening to prevent condensation of moisture on the cold surface.
-
Method (Syringe Transfer):
-
Create a positive pressure of inert gas in the reaction flask, vented through an oil bubbler.[9]
-
Puncture the septum of the reagent bottle with a needle connected to your inert gas line to equalize pressure.
-
Using a dry syringe with a long needle, pierce the septum of the reagent bottle and draw the required volume of the reagent (if it is a liquid or solution). If it is a solid, this transfer must be done in a glovebox.
-
Quickly withdraw the syringe and insert it through the septum on your reaction flask.
-
Inject the reagent into the reaction flask.
-
Flush the syringe with inert gas before cleaning.
-
Below is a diagram illustrating this workflow.
Caption: Inert atmosphere workflow for handling aminoxy-tert-butyldimethylsilane.
Part 3: Troubleshooting Guide
Even with careful technique, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Q5: My reaction yield was low, and NMR analysis shows byproducts consistent with hydrolyzed starting material. What went wrong?
A5: This is the most common failure mode and almost certainly points to moisture contamination. Use the following checklist to pinpoint the source:
-
Glassware Dryness: Was the glassware oven-dried for a sufficient time and cooled under a continuous flow of inert gas? Even small, complex pieces like condensers can trap moisture if not dried properly.[8][9]
-
Solvent Quality: Was the solvent truly anhydrous? A previously opened bottle, even of an "anhydrous" grade, can absorb atmospheric moisture. Consider using a fresh bottle or drying the solvent over a suitable agent (e.g., molecular sieves) and verifying its water content. Commercial organic solvents can contain anywhere from 10 to over 200 ppm of water.[16]
-
Inert Atmosphere Integrity: Was a positive pressure of inert gas maintained throughout the entire experiment? A common error is a brief lapse during reagent addition. Ensure the bubbler indicates a slight positive pressure at all times.[11]
-
Reagent Handling: Was the reagent bottle allowed to fully warm to room temperature before use? Transferring a cold bottle into the lab environment will cause atmospheric water to condense on it, which can be introduced when the septum is pierced.
Q6: I am performing a reaction that requires an aqueous workup. How can I prevent the degradation of my TBS-protected product?
A6: While the TBS group is relatively robust, it can be cleaved under harsh acidic or basic conditions, especially during prolonged workups.[1]
-
Neutralize First: Before extraction, carefully neutralize the reaction mixture to a pH of ~7 using a buffered solution.
-
Use Mild Buffers: Wash the organic layer with saturated sodium bicarbonate (to remove acid) or saturated ammonium chloride (to remove base) instead of strong acids or bases.[1]
-
Minimize Contact Time: Perform extractions quickly and avoid letting the organic and aqueous layers sit together for extended periods.[1]
-
Consider a Non-Aqueous Workup: If the product is extremely sensitive, explore filtering the reaction mixture through a plug of celite or silica gel with anhydrous solvents as an alternative to an aqueous wash.
Q7: My product, which contains the TBS-O-N moiety, is decomposing during purification by silica gel chromatography. What should I do?
A7: Standard silica gel is inherently acidic and can catalyze the hydrolysis of silyl ethers.[1]
-
Neutralize the Silica: Prepare a slurry of the silica gel in your eluent and add ~1% triethylamine or another non-nucleophilic base. After stirring, pack the column as usual. This will neutralize the acidic sites on the silica surface.[1]
-
Use Pre-Treated Silica: Commercially available neutral or deactivated silica gel is an excellent alternative.
-
Optimize Eluent: Avoid using protic solvents like methanol in your eluent system if possible, as they can facilitate hydrolysis on the acidic silica surface.[1]
Below is a troubleshooting decision tree to help diagnose experimental issues.
Caption: Troubleshooting decision tree for experiments with aminoxy-tert-butyldimethylsilane.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. This compound|lookchem [lookchem.com]
- 4. westliberty.edu [westliberty.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. peptide.com [peptide.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. fishersci.com [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Air-free technique - Wikipedia [en.wikipedia.org]
- 14. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: Reaction Condition Optimization for Asymmetric Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their asymmetric synthesis experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during asymmetric synthesis in a question-and-answer format.
Low Enantioselectivity
Question: My reaction is proceeding with a high yield, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge and can stem from several factors related to the catalyst, substrate, and reaction conditions. A systematic approach is crucial for identifying and resolving the issue.[1][2]
Potential Causes & Solutions:
-
Catalyst Integrity and Purity:
-
Is the catalyst or ligand pure? Impurities can interfere with the catalytic cycle or act as poisons. Ensure the chiral ligand and catalyst are of high enantiomeric and chemical purity.[2][3]
-
Has the catalyst been properly activated and handled? Many catalysts are sensitive to air and moisture. Ensure proper handling under inert conditions if necessary.[2][4]
-
Is the catalyst loading optimal? Both too low and too high catalyst loadings can sometimes lead to decreased enantioselectivity. A screening of catalyst loadings is recommended.[4]
-
-
Reaction Conditions:
-
Is the temperature optimized? Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this is not a universal rule, and some reactions benefit from higher temperatures. A temperature screening study is advisable.[4][5]
-
Is the solvent appropriate? The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state and, therefore, the enantioselectivity. Screening a range of solvents is often beneficial.[6]
-
-
Substrate and Reagents:
-
Racemization:
-
Is the product racemizing under the reaction or workup conditions? Analyze the ee at different reaction times to investigate this possibility. If racemization is occurring, consider milder reaction or workup conditions.
-
Poor Yield
Question: My reaction shows high enantioselectivity, but the yield of the desired product is unacceptably low. What steps can I take to improve it?
Answer: Low yield in an otherwise selective reaction can be frustrating. A careful review of the entire experimental procedure is necessary.
Potential Causes & Solutions:
-
Catalyst Deactivation:
-
Is the catalyst being deactivated? Impurities in the substrate or solvent can poison the catalyst. Ensure all components are pure and, if necessary, run the reaction in a glovebox under an inert atmosphere. Consider screening for more robust catalysts.[1]
-
-
Reaction Kinetics:
-
Is the reaction stalling at low conversion? This could be due to catalyst deactivation or product inhibition. Try increasing the catalyst loading or the reaction temperature, but monitor the effect on enantioselectivity.[1][3]
-
Is the reaction time sufficient? Monitor the reaction progress over time to ensure it has reached completion.
-
-
Reagent and Substrate Issues:
-
Is there an issue with reagent stoichiometry? Carefully check the amounts of all reagents.
-
Are the reactants fully dissolved? Poor solubility can lead to a slow, heterogeneous reaction. Select a solvent in which all reactants are fully soluble at the reaction temperature.[3]
-
-
Workup and Purification:
-
Is the product being lost during workup or purification? Optimize the workup procedure (e.g., pH adjustments, choice of extraction solvent) and consider alternative purification methods if the product is unstable on silica gel.[1]
-
Reproducibility Issues
Question: I am having trouble reproducing my results, especially the enantioselectivity. What could be the cause?
Answer: Lack of reproducibility is a common problem and often points to subtle variations in experimental conditions.
Potential Causes & Solutions:
-
Reagent and Solvent Quality: The quality of commercially available reagents and solvents can vary between batches. Use freshly purified solvents and reagents for critical experiments.
-
Catalyst Handling: Even brief exposure of air- and moisture-sensitive catalysts to the atmosphere can affect performance. Handle these catalysts in a glovebox or under a stream of inert gas.[7]
-
Temperature Control: Fluctuations in reaction temperature can significantly impact both yield and enantioselectivity. Use a reliable thermostat or cryostat to maintain a constant temperature.[7]
-
Stirring: Ensure consistent and efficient stirring. Poor mixing can lead to localized concentration gradients and affect the reaction rate and selectivity.[7]
-
Order of Addition: The order in which reagents are added can be critical. For instance, pre-forming the catalyst by mixing the metal precursor and the chiral ligand before adding the substrate can be crucial for achieving high enantioselectivity.
Data Presentation: Optimizing Reaction Parameters
The following tables provide examples of how varying reaction parameters can influence the outcome of an asymmetric synthesis.
Table 1: Effect of Catalyst Loading on a Hypothetical Asymmetric Michael Addition
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| 0.5 | 85 | 95 |
| 1.0 | 92 | 98 |
| 2.0 | 95 | 99 |
| 5.0 | 93 | 99 |
| 10.0 | 88 | 97 |
| Data is illustrative and compiled from general trends observed in the literature. |
Table 2: Influence of Solvent on the Proline-Catalyzed Aldol Reaction of Cyclopentanone
| Solvent | Enantiomeric Ratio (er) |
| Hexane | 65:35 |
| Methanol | Not Specified |
| Acetonitrile | Not Specified |
| DMSO | 95:5 |
| Data from a study on proline-catalyzed aldol reactions.[8] |
Table 3: Effect of Temperature and Base on the Asymmetric Hydrogenation of Acetophenone
| Entry | Temperature (°C) | Base | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | K₂CO₃ | 96 | 82 |
| 2 | 25 | Na₂CO₃ | 95 | 80 |
| 3 | 25 | Cs₂CO₃ | 97 | 85 |
| 4 | 0 | Cs₂CO₃ | 98 | 92 |
| 5 | -20 | Cs₂CO₃ | 98 | 95 |
| Data from the optimization of reaction conditions for the asymmetric hydrogenation of acetophenone.[3] |
Experimental Protocols
Detailed methodologies for key optimization experiments are provided below.
Protocol 1: General Procedure for Solvent Screening
Objective: To identify the optimal solvent for a given asymmetric transformation to maximize enantioselectivity and/or yield.
Methodology:
-
Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials.
-
Stock Solutions: Prepare stock solutions of the substrate, reagent(s), and an internal standard in a solvent known to dissolve all components to ensure accurate and consistent dispensing.
-
Reaction Setup:
-
To each vial, add the catalyst.
-
Add an equal volume of a different anhydrous solvent to each vial (e.g., Toluene, THF, CH₂Cl₂, Hexane, Acetonitrile).
-
Add the substrate and reagent(s) from their stock solutions.
-
-
Execution:
-
Seal the vials and place them on a stirrer plate at a constant temperature.
-
Run all reactions for the same amount of time.
-
-
Analysis:
-
Quench the reactions.
-
Determine the conversion and enantiomeric excess for each reaction using a validated analytical method (e.g., chiral HPLC or GC).
-
-
Selection: Identify the solvent that provides the best balance of reaction rate, yield, and high enantioselectivity.
Protocol 2: General Procedure for Temperature Optimization
Objective: To determine the optimal reaction temperature for achieving the highest enantioselectivity.
Methodology:
-
Preparation: Set up a series of identical reactions in parallel, each in a vessel equipped with a stir bar and under an inert atmosphere.
-
Execution:
-
Add the catalyst, substrate, and optimal solvent (determined from solvent screening) to each reaction vessel.
-
Allow the reaction mixtures to equilibrate to their target temperatures (e.g., 40°C, room temperature, 0°C, -20°C, -40°C, -78°C) using appropriate cooling or heating baths.
-
Initiate the reactions by adding the final reagent.
-
Run all reactions for the same amount of time.
-
-
Analysis:
-
Quench the reactions at the designated time.
-
Analyze the enantiomeric excess and conversion for each reaction.
-
-
Selection: Identify the temperature that provides the highest enantioselectivity with an acceptable reaction rate.
Protocol 3: General Procedure for Catalyst Loading Optimization
Objective: To find the minimum amount of catalyst required to achieve high yield and enantioselectivity in a reasonable timeframe.
Methodology:
-
Preparation: In an inert atmosphere, arrange a series of reaction vials.
-
Reaction Setup:
-
To each vial, add a different amount of the catalyst (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Add the optimal solvent and temperature conditions previously determined.
-
Add the substrate and reagents.
-
-
Monitoring:
-
Monitor the progress of each reaction over time by taking aliquots and analyzing for conversion and enantioselectivity.
-
-
Evaluation:
-
Compare the reaction rates, final yields, and enantioselectivities for each catalyst loading.
-
Select the lowest catalyst loading that provides the desired outcome in an acceptable reaction time.
-
Protocol 4: Design of Experiments (DoE) for Reaction Optimization
Objective: To systematically and efficiently screen multiple reaction parameters simultaneously to find the optimal conditions.[9][10][11]
Workflow:
-
Define Objective and Responses:
-
Objective: To maximize yield and enantiomeric excess.
-
Responses: Yield (%) and Enantiomeric Excess (ee, %).
-
-
Identify Factors and Ranges:
-
Identify the key reaction parameters (factors) to be investigated (e.g., temperature, catalyst loading, concentration, solvent ratio).
-
Define a high and low level for each factor.
-
-
Select a Design:
-
For initial screening to identify the most significant factors, a fractional factorial design can be used.
-
For optimization, a full factorial or a response surface methodology (RSM) design (e.g., Box-Behnken or Central Composite Design) is appropriate.[12]
-
-
Execute Experiments: Run the experiments in a randomized order as specified by the DoE software.
-
Analyze Results:
-
Input the experimental results (yield and ee) into the DoE software.
-
Use statistical analysis (e.g., ANOVA) to determine the significant factors and their interactions.
-
Generate response surface models to visualize the relationship between the factors and the responses.
-
-
Confirmation and Optimization: Use the model to predict the optimal conditions and run a confirmation experiment to validate the model's prediction.
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A systematic workflow for troubleshooting low enantioselectivity.[1]
General Workflow for Reaction Condition Optimization
Caption: A general workflow for the systematic optimization of reaction conditions.
Logical Relationship of Key Parameters in Asymmetric Synthesis
Caption: Interrelationship of key experimental parameters affecting the outcome of an asymmetric synthesis.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Design of Experiments (DOE): A Comprehensive Guide to Experimental Planning and Analysis [numiqo.com]
- 10. asq.org [asq.org]
- 11. indico.chem.polimi.it [indico.chem.polimi.it]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sterically Hindered Hydroxylamines
Welcome to the technical support center for the synthesis of sterically hindered hydroxylamines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of sterically hindered hydroxylamines, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The bulky nature of the substrates is impeding the reaction. | - Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments. For some reactions, higher temperatures can overcome the activation energy barrier imposed by steric hindrance.- Prolong Reaction Time: Monitor the reaction over an extended period (e.g., 24-48 hours) using techniques like TLC or LC-MS to check for slow conversion.- Choose a Less Hindered Reagent: If possible, select a synthetic route that utilizes a less sterically demanding reagent.- Use of Additives: For certain reactions, Lewis acid additives can enhance reactivity.[1] |
| Inappropriate Solvent: The chosen solvent may not be optimal for the reaction. | - Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. For instance, in the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines, anhydrous THF is effective.[2] In other cases, a combination of solvents like dichloromethane and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to improve yields.[1] |
| Catalyst Inactivity or Incompatibility: The catalyst may be poisoned, decomposed, or unsuitable for the sterically demanding substrate. | - Select a Robust Catalyst: For catalytic reductions of oximes, earth-abundant metal catalysts like nickel have shown high efficiency.[3] Platinum-based heterogeneous catalysts have also been used but may require acidic conditions.[4][5][6]- Check Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.- Ensure Anhydrous/Inert Conditions: If the catalyst is sensitive to air or moisture, ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor Nucleophilicity/Basicity of Substrate: The inherent electronic properties of the starting material may hinder the reaction. | - Change the Base: When a base is required, screen different organic and inorganic bases of varying strengths. For example, in the synthesis of O-acyl-N,N-disubstituted hydroxylamines, Cs2CO3 has been used effectively.[3] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Amine (from Oxime Reduction): Over-reduction of the hydroxylamine product or cleavage of the N-O bond. | - Milder Reducing Agent: Switch to a less reactive hydride source or reduce the equivalents of the reducing agent.- Optimize Reaction Conditions: Lower the reaction temperature and pressure (for hydrogenations).- Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, dimethyl sulfoxide can inhibit the further hydrogenation of hydroxylamines to anilines in the reduction of nitroaromatics.[7] | |
| Benzamide (from Secondary Amine Oxidation): Competing N-C bond formation instead of N-O bond formation. | - Sterically Matched Reagents: For less sterically hindered secondary amines, using a more sterically hindered electrophile (e.g., 2,6-dimethyl-tert-butylperbenzoate instead of tert-butylperbenzoate) can favor the desired N-O bond formation.[8]- Solvent Effects: The choice of solvent can influence the reaction pathway. For example, using THF instead of CH2Cl2 has been shown to alter reactivity in certain syntheses.[3] | |
| Nitrones (from Oxidation of Secondary Amines): Over-oxidation of the desired hydroxylamine. | - Control Stoichiometry of Oxidant: Carefully control the equivalents of the oxidizing agent to avoid over-oxidation.[9]- Milder Oxidizing Agent: Employ a milder or more selective oxidant. Choline peroxydisulfate has been reported to prevent over-oxidation to nitrones.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing sterically hindered hydroxylamines?
A1: The primary methods include:
-
Oxidation of sterically hindered secondary amines: This approach directly forms the N-O bond. Common oxidants include benzoyl peroxide and choline peroxydisulfate.[9][10] Care must be taken to avoid over-oxidation to nitrones.[9]
-
Catalytic reduction of sterically hindered oximes: This is a widely used method, but challenges include preventing over-reduction to the corresponding amine and the lability of the N-O bond.[4][5][6]
-
Direct N-O bond formation: This involves the reaction of a nitrogen nucleophile (like a magnesium amide) with an oxygen electrophile (like a perester). This method has proven effective for synthesizing O-tert-butyl-N,N-disubstituted hydroxylamines.[2][11][12]
Q2: How does steric hindrance affect the choice of synthetic strategy?
A2: Steric hindrance is a critical factor. For instance, in the direct N-O bond formation using magnesium amides and peresters, a "steric matching" principle applies. Less sterically hindered amines may require a more hindered perester to prevent side reactions like benzamide formation. Conversely, highly hindered amines can react efficiently with less hindered peresters.[8]
Q3: Are protecting groups necessary for the synthesis of sterically hindered hydroxylamines?
A3: The need for protecting groups is context-dependent. While some modern methods aim for protecting-group-free syntheses, traditional alkylation routes often rely on protecting groups like N-hydroxyphthalimide (NHPI).[3] For more complex molecules or peptide synthesis, nitrone protecting groups for N-hydroxy-α-amino acids have been developed.[13] UV-cleavable protecting groups for the hydroxylamine moiety also exist.[7][14]
Q4: What are some key considerations for the catalytic reduction of sterically hindered oximes?
A4: Key factors include the choice of catalyst, solvent, and reaction conditions. Platinum-based catalysts are often effective but may require acidic conditions.[4][5][6] The E/Z geometry of the oxime can also influence the stereoselectivity of the reduction. A significant challenge is preventing the reductive cleavage of the weak N-O bond, which leads to the formation of the primary amine as a side product.[4][5][6]
Q5: Can you recommend a general procedure for the synthesis of O-tert-butyl-N,N-disubstituted hydroxylamines?
A5: A successful method involves the direct N-O bond formation using magnesium amides and a suitable perester. A general protocol is provided in the "Experimental Protocols" section below. This method is advantageous due to its mild reaction conditions and broad functional group tolerance.[2]
Quantitative Data Summary
The following tables summarize yields for selected syntheses of sterically hindered hydroxylamines under various conditions.
Table 1: Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines via Direct N-O Bond Formation
| Amine Substrate | Perester Electrophile | Yield (%) | Reference |
| Dibenzylamine | tert-Butyl 2,6-dimethylperbenzoate | 80 | [3] |
| N-Methylaniline | tert-Butyl 2,6-dimethylperbenzoate | 75 | [3] |
| Piperidine | tert-Butyl 2,6-dimethylperbenzoate | 65 | [3] |
| Morpholine | tert-Butyl perbenzoate | 0 (Benzamide formed) | [8] |
| Morpholine | tert-Butyl 2,6-dimethylperbenzoate | 72 | [8] |
Table 2: Catalytic Reduction of Sterically Congested Oximes
| Oxime Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| tert-Butyl substituted oxime | Ni-catalyst, 50 bar H2 | Corresponding Hydroxylamine | 90 | [3] |
| Aryl ketoximes | Ni/(R,R)-Quinoxp* catalyst | N,O-disubstituted hydroxylamine | 97 | [3] |
| Azide-bearing oxime ether | Modified standard conditions, 20 bar H2 | Corresponding Hydroxylamine | 80 | [3] |
Table 3: Oxidation of Sterically Hindered Secondary Amines
| Secondary Amine | Oxidant/Conditions | Product | Yield (%) | Reference |
| Dibenzylamine | m-CPBA, CH2Cl2 | O-benzoyl-N,N-dibenzylhydroxylamine | 89 | [3] |
| Diisopropylamine | Choline Peroxydisulfate, 60°C, 1h | N,N-diisopropylhydroxylamine | 96 | [9] |
Experimental Protocols
Protocol 1: Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines via Direct N-O Bond Formation [2]
This protocol is adapted from the work of Hill and Crich (2021).
Materials:
-
Appropriate secondary amine
-
Anhydrous Tetrahydrofuran (THF)
-
Ethylmagnesium bromide (EtMgBr, 3 M in diethyl ether)
-
tert-Butyl 2,6-dimethylperbenzoate (or other suitable perester)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, dissolve the secondary amine (2.5 eq.) in anhydrous THF at 0°C.
-
To the stirred solution, add EtMgBr (2.0 eq.) dropwise. Stir the resulting magnesium amide solution for 15 minutes at 0°C.
-
In a separate flask, dissolve the perester (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the perester solution dropwise to the stirred magnesium amide solution at 0°C.
-
Stir the reaction mixture for an additional 15 minutes (total reaction time of 30 minutes) at 0°C.
-
Quench the reaction by diluting with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with an appropriate mixture of EtOAc and Hexanes) to afford the desired O-tert-butyl-N,N-disubstituted hydroxylamine.
Protocol 2: Catalytic Reduction of a Sterically Hindered Oxime using a Nickel Catalyst [3]
This protocol is a general representation based on the work of Zhang (2022).
Materials:
-
Sterically hindered ketoxime
-
Nickel catalyst system (e.g., Ni/(R,R)-Quinoxp*)
-
Solvent (e.g., TFE/AcOH mixture)
-
Hydrogen gas (H2)
-
High-pressure reactor (autoclave)
Procedure:
-
To a high-pressure reactor, add the sterically hindered ketoxime and the nickel catalyst system under an inert atmosphere.
-
Add the appropriate solvent mixture.
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at the appropriate temperature for the required duration. Monitor the reaction progress if possible.
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to yield the N,O-disubstituted hydroxylamine.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a synthetic method.
Caption: Common side reactions in hydroxylamine synthesis.
References
- 1. ethz.ch [ethz.ch]
- 2. Synthesis of O-tert-Butyl-N,N-disubstituted Hydroxylamines by N-O Bond Formation [organic-chemistry.org]
- 3. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. researchgate.net [researchgate.net]
- 9. Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate [organic-chemistry.org]
- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 11. Synthesis of O- tert-Butyl- N,N-disubstituted Hydroxylamines by N-O Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitrone protecting groups for enantiopure N-hydroxyamino acids: synthesis of N-terminal peptide hydroxylamines for chemoselective ligations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of O-(tert-Butyldimethylsilyl)hydroxylamine and Its Alternatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of chemical reagents is paramount. O-(tert-Butyldimethylsilyl)hydroxylamine is a key building block in organic synthesis, valued for its role in the formation of oximes and nitrones, and as a precursor to hydroxylamine-containing compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of this compound and its sterically diverse analogues, O-(Triisopropylsilyl)hydroxylamine and O-(Triphenylsilyl)hydroxylamine.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and two common alternatives. The data has been compiled from publicly available spectral databases.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -Si-C(CH₃)₃ | 0.89 | s | 9H |
| -Si-(CH₃)₂ | 0.07 | s | 6H | |
| -NH₂ | 5.35 | br s | 2H | |
| O-(Triisopropylsilyl)hydroxylamine | -Si-CH(CH₃)₂ | 1.05 - 1.15 | m | 18H |
| -Si-CH(CH₃)₂ | 1.15 - 1.25 | m | 3H | |
| -NH₂ | 5.40 | br s | 2H | |
| O-(Triphenylsilyl)hydroxylamine | -Si-(C₆H₅)₃ | 7.30 - 7.60 | m | 15H |
| -NH₂ | 6.10 | br s | 2H |
Table 2: ¹³C NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | -Si-C(CH₃)₃ | 25.9 |
| -Si-C(CH₃)₃ | 18.1 | |
| -Si-(CH₃)₂ | -5.9 | |
| O-(Triisopropylsilyl)hydroxylamine | -Si-CH(CH₃)₂ | 17.9 |
| -Si-CH(CH₃)₂ | 12.0 | |
| O-(Triphenylsilyl)hydroxylamine | -Si-C (ipso) | 134.5 |
| -Si-C-C (ortho) | 135.2 | |
| -Si-C-C-C (meta) | 127.8 | |
| -Si-C-C-C-C (para) | 129.8 |
Experimental Protocols
The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of silyl-protected hydroxylamines. Specific parameters may need to be optimized for individual instruments and samples.
Sample Preparation:
-
Weigh approximately 5-10 mg of the silyl-protected hydroxylamine for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Data Acquisition:
-
Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range appropriate for proton spectra (e.g., -2 to 12 ppm).
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range appropriate for carbon spectra (e.g., -10 to 220 ppm).
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Structure-Spectra Correlations
The chemical shifts observed in the NMR spectra of these silyl-protected hydroxylamines are consistent with their molecular structures.
Caption: Molecular structures of the compared silyl-protected hydroxylamines.
In this compound, the protons of the tert-butyl group appear as a sharp singlet around 0.89 ppm, while the methyl groups directly attached to the silicon atom resonate further upfield at approximately 0.07 ppm. The labile amine protons give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.
For O-(Triisopropylsilyl)hydroxylamine, the increased steric bulk and the presence of methine protons in the isopropyl groups lead to more complex multiplets in the ¹H NMR spectrum. The downfield shift of the aromatic protons in O-(Triphenylsilyl)hydroxylamine is a characteristic feature of phenyl groups attached to silicon.
The ¹³C NMR spectra show the expected signals for the different carbon environments. The upfield chemical shifts for the methyl and tert-butyl carbons in the tert-butyldimethylsilyl group are typical for alkyl groups attached to silicon. The aromatic carbons of the triphenylsilyl group appear in the characteristic downfield region for sp² hybridized carbons.
This comparative guide provides a foundational understanding of the NMR spectral features of this compound and its analogues, aiding in their identification, purity assessment, and effective use in research and development.
Experimental Protocol: FTIR Analysis of Solid Samples
A Comprehensive Guide to the FTIR Spectroscopic Analysis of O-tert-Butyldimethylsilylhydroxylamine (TBS-ONH2)
For researchers, scientists, and professionals engaged in drug development and organic synthesis, O-tert-Butyldimethylsilylhydroxylamine (TBS-ONH2) is a valuable reagent, primarily utilized for the protection of hydroxyl groups. Its spectroscopic characterization is crucial for identity confirmation and quality control. This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic data of TBS-ONH2 with relevant alternative compounds, supported by experimental protocols and data visualizations.
A standard and reliable method for obtaining the FTIR spectrum of a solid organic compound like TBS-ONH2 is the Potassium Bromide (KBr) pellet technique.
Objective: To prepare a sample of a solid organic compound in a KBr pellet for analysis by transmission FTIR spectroscopy.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Infrared lamp or oven for drying
-
Spatula
-
Analytical balance
-
Potassium Bromide (KBr), spectroscopy grade
-
The solid sample (e.g., TBS-ONH2)
Procedure:
-
Drying: Thoroughly dry the spectroscopic grade KBr under an infrared lamp or in an oven to remove any adsorbed water, which can interfere with the FTIR spectrum, particularly in the O-H stretching region.
-
Grinding: In the agate mortar, grind a small amount (1-2 mg) of the solid sample until it becomes a fine, uniform powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar containing the ground sample. Mix the sample and KBr thoroughly by gentle grinding with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the pellet-forming die. Apply pressure using the hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
Data Presentation: Comparative FTIR Analysis
The following table summarizes the expected and observed vibrational frequencies for TBS-ONH2 and comparable compounds. The data for TBS-ONH2 is predicted based on its functional groups and comparison with related molecules.
| Functional Group | Vibrational Mode | **TBS-ONH2 (Predicted, cm⁻¹) ** | Hydroxylamine Hydrochloride (Observed, cm⁻¹)[1][2][3][4][5] | tert-Butyldimethylsilyl Chloride (Observed, cm⁻¹)[6][7] | O-(Trimethylsilyl)hydroxylamine (Analogous Compound)[8][9] |
| N-H | Symmetric & Asymmetric Stretch | 3300 - 3400 | ~3200 - 3400 | N/A | 3300 - 3400 |
| N-H | Bending (Scissoring) | ~1600 | ~1563 | N/A | ~1600 |
| C-H | Alkyl Stretch | 2850 - 2960 | N/A | 2850 - 2960 | 2850 - 2960 |
| C-H | Alkyl Bend | 1360 - 1470 | N/A | 1360 - 1470 | 1360 - 1470 |
| Si-O | Stretch | 1000 - 1100 | N/A | N/A | ~1050 |
| N-O | Stretch | ~900 | ~1000 | N/A | ~900 |
| Si-C | Stretch/Bend | 800 - 850 | N/A | 800 - 850 | 800 - 850 |
| C-N | Stretch | 1000 - 1250 | ~1115 | N/A | 1000 - 1250 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for FTIR analysis and the chemical structure of TBS-ONH2 with its key vibrational modes.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxylamine HCl | ClH4NO | CID 21645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydroxyamine hydrochloride | ClH.H3NO | CID 443297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydroxylamine hydrochloride(5470-11-1) IR Spectrum [m.chemicalbook.com]
- 6. tert-Butyldimethylsilyl chloride(18162-48-6) IR Spectrum [chemicalbook.com]
- 7. tert-Butyldimethylsilyl chloride | C6H15ClSi | CID 28928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. O-(Trimethylsilyl)hydroxylamin technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 9. O-(Trimethylsilyl)hydroxylamine technical grade, 90 22737-36-6 [sigmaaldrich.com]
A Comparative Guide to the Mass Spectrometry of Silylated Hydroxylamine Derivatives for Researchers and Drug Development Professionals
A detailed comparison of analytical methodologies for the detection and quantification of hydroxylamine, focusing on silylation followed by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective analysis of performance, experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their applications.
Hydroxylamine and its derivatives are crucial reagents and intermediates in the pharmaceutical and chemical industries. However, their potential genotoxicity necessitates sensitive and reliable analytical methods for their detection and quantification at trace levels. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of hydroxylamine, with a particular focus on the widely used technique of silylation followed by GC-MS. We will also explore alternative methods, presenting their performance data to offer a well-rounded perspective for researchers, scientists, and drug development professionals.
Performance Comparison of Analytical Methods
The choice of an analytical method for hydroxylamine is often dictated by the required sensitivity, the sample matrix, and the available instrumentation. Here, we compare three prominent mass spectrometry-based methods: silylation followed by GC-MS, derivatization with acetone followed by GC-MS, and a direct Liquid Chromatography-Mass Spectrometry (LC-MS) approach. The following table summarizes their key performance metrics.
| Parameter | Silylation-GC-MS | Acetone Derivatization-GC-MS | Direct LC-MS |
| Limit of Detection (LOD) | 30 ng/mL[1] | 0.45 µg/ml[2] | 0.008 ppm |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found | 0.025 ppm |
| Linearity Range | Not explicitly found | Up to 2.7 µg/ml[2] | 0.025 - 0.075 ppm |
| Precision (%RSD) | Not explicitly found | <10% | Not explicitly found |
| Accuracy (% Recovery) | Not explicitly found | Not explicitly found | 72-96% |
Mass Spectrometry Data of Hydroxylamine Derivatives
The derivatization of hydroxylamine is essential for GC-MS analysis to improve its volatility and thermal stability. Silylation and reaction with acetone are two common derivatization strategies.
Silylated Hydroxylamine Derivatives
Silylation of hydroxylamine with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can yield di- and tri-trimethylsilyl (TMS) derivatives.
Di-TMS Hydroxylamine:
-
Molecular Formula: C₆H₁₉NOSi₂
-
Molecular Weight: 177.39 g/mol
-
Key Mass Fragments (m/z): 177 (M+), 162, 147, 73
Tri-TMS Hydroxylamine:
-
Molecular Formula: C₉H₂₇NOSi₃
-
Molecular Weight: 249.57 g/mol
-
Key Mass Fragments (m/z): 249 (M+), 234, 147, 73
Acetone Oxime Derivative
The reaction of hydroxylamine with acetone produces acetone oxime, which is amenable to GC-MS analysis.
-
Molecular Formula: C₃H₇NO
-
Molecular Weight: 73.09 g/mol
-
Key Mass Fragments (m/z): 73 (M+), 58, 43, 42[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the three analytical methods discussed.
Silylation Derivatization for GC-MS Analysis
This protocol is a representative procedure for the silylation of hydroxylamine.
Materials:
-
Hydroxylamine hydrochloride standard
-
Silylating reagent (e.g., BSTFA with 1% TMCS, or MSTFA)
-
Pyridine (anhydrous)
-
Organic solvent (e.g., hexane or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of hydroxylamine hydrochloride standard into a reaction vial.
-
Derivatization:
-
Add 100 µL of anhydrous pyridine to the vial.
-
Add 100 µL of the silylating reagent (e.g., BSTFA with 1% TMCS).
-
Seal the vial tightly and heat at 60-80°C for 30-60 minutes.
-
-
Extraction (Optional): After cooling, the derivative can be extracted with an organic solvent like hexane.
-
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.
-
Acetone Derivatization for GC-MS Analysis
This method provides a simple and rapid derivatization for hydroxylamine.
Materials:
-
Hydroxylamine hydrochloride standard
-
Acetone
-
Pyridine
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a standard solution of hydroxylamine hydrochloride.
-
Derivatization:
-
To an aliquot of the standard solution, add acetone and a small amount of pyridine as a catalyst.
-
Vortex the mixture to ensure complete reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the reaction mixture directly into the GC-MS.
-
GC Conditions: Use a suitable column (e.g., DB-5ms) with a temperature program that allows for the separation of acetone oxime from the solvent front.
-
MS Conditions: Monitor the characteristic ion of acetone oxime at m/z 73 in Selected Ion Monitoring (SIM) mode for quantification.
-
Direct LC-MS Analysis
This method offers the advantage of analyzing hydroxylamine without the need for derivatization.
Materials:
-
Hydroxylamine hydrochloride standard
-
LC-MS grade water and acetonitrile
-
Formic acid
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a standard solution of hydroxylamine hydrochloride in a suitable solvent (e.g., water:acetonitrile).
-
LC-MS Analysis:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar hydroxylamine.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.
-
MS Conditions: ESI in positive ion mode. Monitor the protonated molecular ion of hydroxylamine ([M+H]⁺) at m/z 34.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the derivatization and analysis of hydroxylamine.
References
A Comparative Guide: O-(tert-Butyldimethylsilyl)hydroxylamine vs. Hydroxylamine Hydrochloride in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides a comprehensive comparison of O-(tert-Butyldimethylsilyl)hydroxylamine and hydroxylamine hydrochloride, two key reagents in organic synthesis, particularly for the formation of oximes and hydroxamic acids. This comparison is based on their chemical properties, reactivity, and performance in key applications, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Hydroxylamine Hydrochloride |
| Chemical Formula | C₆H₁₇NOSi | NH₂OH·HCl |
| Molecular Weight | 147.29 g/mol [1] | 69.49 g/mol |
| Form | Solid[2] | Crystalline solid |
| Solubility | Freely soluble in most organic solvents like hexane and chloroform; hydrolyzes in water.[3] | Readily soluble in water. |
| Key Advantage | Enables reactions under milder, non-acidic conditions; suitable for sensitive substrates. | Cost-effective and widely available. |
| Key Disadvantage | Higher cost and moisture sensitivity.[3] | Often requires a base to liberate the free hydroxylamine, which can complicate reactions with base-sensitive functional groups. |
Performance in Key Synthetic Applications
The primary applications for both reagents revolve around the synthesis of oximes and hydroxamic acids, crucial functional groups in many biologically active molecules.
Oxime Formation
Oximes are typically synthesized through the condensation reaction between an aldehyde or a ketone and a hydroxylamine derivative.
Using Hydroxylamine Hydrochloride:
Hydroxylamine hydrochloride is the classic reagent for oxime formation. The reaction requires a base to neutralize the hydrochloride and generate the free hydroxylamine nucleophile.
-
General Reaction Scheme: R(R')C=O + NH₂OH·HCl + Base → R(R')C=NOH + Base·HCl + H₂O
A variety of methods have been developed to improve the efficiency and environmental footprint of this reaction, including ultrasound irradiation and grindstone chemistry.
Experimental Data: Oxime Synthesis with Hydroxylamine Hydrochloride
| Substrate | Conditions | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | NH₂OH·HCl, K₂CO₃, H₂O/EtOH, Ultrasound | 2 min | 95 | [4] |
| Acetophenone | NH₂OH·HCl, K₂CO₃, H₂O/EtOH, Ultrasound | 5 min | 92 | [4] |
| Cyclohexanone | NH₂OH·HCl, Bi₂O₃, Grinding | 5 min | 98 | [5] |
| 4-Nitrobenzaldehyde | NH₂OH·HCl, Bi₂O₃, Grinding | 2 min | 96 | [5] |
| Anisaldehyde | NH₂OH·HCl, Hyamine®, H₂O, RT | 60 min | 98 | [6] |
| Cyclopentanone | NH₂OH·HCl, KOH, EtOH, Reflux | - | Good | [7] |
Using this compound:
While less common for simple oxime synthesis due to its cost, this compound can be used, particularly when mild reaction conditions are required. The silyl group can be removed under acidic conditions if the free oxime is desired.
-
General Reaction Scheme: R(R')C=O + TBDMSONH₂ → R(R')C=NOTBDMS + H₂O
Direct comparative data for oxime formation is limited. However, the advantage lies in avoiding the need for a strong base, which can be beneficial for base-sensitive substrates.
Hydroxamic Acid Synthesis
Hydroxamic acids are important functional groups in many enzyme inhibitors. They are commonly synthesized from carboxylic acid derivatives.
Using Hydroxylamine Hydrochloride:
The synthesis of hydroxamic acids from esters using hydroxylamine hydrochloride is a well-established method. This reaction typically requires a base to generate the free hydroxylamine.
-
General Reaction Scheme: RCOOR' + NH₂OH·HCl + Base → RCONHOH + R'OH + Base·HCl
Experimental Data: Hydroxamic Acid Synthesis with Hydroxylamine Hydrochloride
| Substrate (Ester) | Conditions | Yield (%) | Reference |
| Methyl ester derivative | NH₂OH·HCl, 25% NaOMe in MeOH | 31 | [8] |
| Ethyl ester derivative | NH₂OH·HCl, KOH in MeOH | Moderate to good | [8] |
Using this compound:
This compound is particularly useful for the synthesis of hydroxamic acids from sensitive substrates.[9] The reaction proceeds by coupling the silylated hydroxylamine with an activated carboxylic acid (e.g., an acyl chloride or activated with a coupling agent), followed by deprotection of the silyl group. This two-step process often provides higher yields and avoids side reactions associated with the use of free hydroxylamine.[10]
-
General Reaction Scheme:
-
RCOOH + TBDMSONH₂ + Coupling Agent → RCONHOTBDMS
-
RCONHOTBDMS + Deprotection Agent → RCONHOH
-
Experimental Data: Hydroxamic Acid Synthesis with this compound
| Substrate (Carboxylic Acid) | Conditions | Overall Yield (%) | Reference |
| Carboxylic acid precursor of Trichostatin A | 1. Ethyl chloroformate, TBDMSONH₂ 2. CsF | 92 | [9] |
| Delicate carboxylic acid | 1. Ethyl chloroformate, TBDMSONH₂ 2. TFA in anisole | - | [9] |
Experimental Protocols
Protocol 1: Oxime Synthesis using Hydroxylamine Hydrochloride under Ultrasound Irradiation
This protocol is adapted from a procedure described for the efficient synthesis of oximes.[4]
-
Materials:
-
Aldehyde or ketone (1 mmol)
-
Hydroxylamine hydrochloride (1.5 mmol)
-
10% aqueous solution of K₂CO₃
-
Water and Ethanol
-
Ultrasound bath
-
-
Procedure:
-
Dissolve the carbonyl compound (1 mmol) in a minimal amount of ethanol in a flask.
-
Add a solution of hydroxylamine hydrochloride (1.5 mmol) in 1-2 mL of water.
-
Place the flask in an ultrasound bath and sonicate the mixture for 2 minutes.
-
During sonication, adjust the pH to approximately 10 by the dropwise addition of a 10% aqueous solution of K₂CO₃.
-
Continue sonication and monitor the reaction progress by TLC.
-
The resulting precipitate is filtered, washed with water, and air-dried to yield the pure oxime.
-
Protocol 2: Hydroxamic Acid Synthesis from a Carboxylic Acid using this compound
This protocol is a general procedure based on the synthesis of Trichostatin A.[9]
-
Materials:
-
Carboxylic acid (1 mmol)
-
Ethyl chloroformate (1.1 mmol)
-
Triethylamine (1.2 mmol)
-
This compound (1.2 mmol)
-
Cesium fluoride (CsF) (1.5 mmol)
-
Anhydrous THF
-
Methanol
-
-
Procedure:
-
Activation and Coupling:
-
Dissolve the carboxylic acid (1 mmol) in anhydrous THF.
-
Cool the solution to 0 °C and add triethylamine (1.2 mmol).
-
Slowly add ethyl chloroformate (1.1 mmol) and stir the mixture for 30 minutes at 0 °C to form the mixed anhydride.
-
Add this compound (1.2 mmol) and allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude O-silylated hydroxamate by column chromatography.
-
-
Deprotection:
-
Dissolve the purified O-silylated hydroxamate in methanol.
-
Add cesium fluoride (1.5 mmol) and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent under reduced pressure and purify the resulting hydroxamic acid by recrystallization or column chromatography.
-
-
Visualizing the Workflows
Caption: Comparative workflow for oxime synthesis.
Caption: Comparative workflow for hydroxamic acid synthesis.
Conclusion
Both this compound and hydroxylamine hydrochloride are valuable reagents for the synthesis of oximes and hydroxamic acids.
-
Hydroxylamine hydrochloride is a cost-effective and widely used reagent, suitable for a broad range of substrates. Modern techniques such as ultrasound and mechanochemistry can enhance its reactivity and improve yields. However, the requirement for a base can be a limitation for substrates with base-sensitive functional groups.
-
This compound offers a milder alternative, particularly advantageous for the synthesis of complex and delicate molecules where functional group tolerance is critical. The silyl protecting group allows for coupling reactions under neutral or mildly basic conditions, often leading to higher yields and cleaner reactions for sensitive substrates. The main drawbacks are its higher cost and moisture sensitivity.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired reaction conditions, and economic considerations. For routine transformations of robust molecules, hydroxylamine hydrochloride remains a practical choice. For complex, multi-step syntheses of sensitive targets, the advantages offered by this compound may well justify its higher cost.
References
- 1. This compound | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-(tert-ブチルジメチルシリル)ヒドロキシルアミン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound|lookchem [lookchem.com]
- 4. scielo.org.za [scielo.org.za]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yccskarad.com [yccskarad.com]
- 7. arpgweb.com [arpgweb.com]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. air.unimi.it [air.unimi.it]
A Comparative Guide to Alternative Reagents for Electrophilic Amination of Organometallics
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. Electrophilic amination of organometallics provides a powerful and direct route to amines by reversing the traditional polarity of amine synthesis. This guide offers an objective comparison of alternative reagents for this transformation, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Reagent Classes at a Glance
The primary alternatives for electrophilic amination of organometallics can be broadly categorized into three main classes, each with distinct reactivity profiles, substrate scopes, and handling requirements:
-
Hydroxylamine Derivatives: These reagents, including O-acyl and O-sulfonyl hydroxylamines, are widely used due to their commercial availability and tunable reactivity. The nature of the leaving group on the oxygen atom significantly influences their electrophilicity.
-
Oxaziridines: These three-membered heterocyclic compounds are highly effective aminating agents. Their reactivity can be modulated by the substituents on the nitrogen and carbon atoms of the oxaziridine ring. N-H, N-Boc, and other N-substituted oxaziridines offer a range of options for direct primary and protected amine synthesis.
-
Organic Azides: While often associated with cycloaddition reactions, organic azides can also serve as electrophilic nitrogen sources in the presence of a suitable transition metal catalyst. They are particularly useful for the synthesis of secondary amines.
Performance Comparison: A Data-Driven Overview
The choice of aminating reagent is dictated by the nature of the organometallic nucleophile and the desired amine product. The following tables summarize the performance of different reagent classes with common organometallic partners.
Table 1: Electrophilic Amination of Organozinc Reagents
| Aminating Reagent Class | Specific Reagent Example | Organozinc Substrate | Product Type | Yield (%) | Reference |
| Hydroxylamine Derivative | O-Benzoyl-N,N-dibenzylhydroxylamine | Di-n-butylzinc | Tertiary Amine | 95 | [1] |
| Hydroxylamine Derivative | O-(2,6-Dichlorobenzoyl)hydroxylamine | Di(p-tolyl)zinc | Primary Arylamine | 85 | [2] |
| Oxaziridine | N-Boc-oxaziridine | Diorganozinc | N-Boc-protected Primary Amine | Good | [3] |
| Organic Azide | Phenyl Azide | 4-Anisylzinc Chloride | Secondary Arylamine | 74 (with FeCl₃) | [4] |
| Organic Azide | 1-Azidoadamantane | 4-Chlorophenylzinc Chloride | Secondary Alkylamine | 80 (with FeCl₃) | [5] |
Table 2: Electrophilic Amination of Grignard Reagents
| Aminating Reagent Class | Specific Reagent Example | Grignard Substrate | Product Type | Yield (%) | Reference |
| Hydroxylamine Derivative | 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-phenylsulfonyloxime | Phenylmagnesium Bromide | Primary Arylamine | 97 | [6] |
| Oxaziridine | N-H-Oxaziridine | n-Butylmagnesium Chloride | Primary Alkylamine | 82 | [7] |
| Oxaziridine | N-H-Oxaziridine | sec-Butylmagnesium Chloride | Primary Alkylamine | Good | [7] |
| Oxaziridine | N-H-Oxaziridine | tert-Butylmagnesium Chloride | Primary Alkylamine | Good | [7] |
| Nitrenium Salt | N-Heterocyclic Nitrenium Salt | Phenylmagnesium Bromide | Primary Arylamine | 95 | [8] |
Experimental Protocols: Key Methodologies in Detail
Protocol 1: Copper-Catalyzed Amination of an Organozinc Reagent with an O-Benzoyl Hydroxylamine
This protocol is adapted from the work of Berman and Johnson.[1]
Materials:
-
Anhydrous THF
-
Organolithium or Grignard reagent
-
Anhydrous ZnCl₂ (1.0 M in THF)
-
O-Benzoyl hydroxylamine derivative
-
Cu(OAc)₂
-
Saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine
Procedure:
-
To a stirred solution of the organolithium or Grignard reagent (1.0 equiv) in anhydrous THF at 0 °C is added a solution of ZnCl₂ (1.0 equiv, 1.0 M in THF).
-
The resulting solution is stirred at room temperature for 30 minutes to ensure complete transmetalation to the diorganozinc reagent.
-
The O-benzoyl hydroxylamine derivative (1.2 equiv) and Cu(OAc)₂ (0.05 equiv) are added sequentially.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Catalyst-Free Primary Amination of a Grignard Reagent with an N-H Oxaziridine
This protocol is based on the method developed by Behnke, et al.[7]
Materials:
-
Anhydrous diethyl ether (Et₂O)
-
Grignard reagent (1.0 M in THF or Et₂O)
-
N-H Oxaziridine
-
1 M HCl
-
1 M NaOH
Procedure:
-
To a solution of the N-H oxaziridine (1.2 equiv) in anhydrous Et₂O at room temperature is added the Grignard reagent (1.0 equiv) dropwise.
-
The reaction mixture is stirred at room temperature for 1-6 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is washed with Et₂O.
-
The aqueous layer is then basified with 1 M NaOH until pH > 12.
-
The aqueous layer is extracted with Et₂O.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the primary amine. For volatile amines, isolation as the HCl salt is recommended.
Protocol 3: Iron-Mediated Amination of an Organozinc Halide with an Organic Azide
This protocol is adapted from the work of Knochel and co-workers.[4]
Materials:
-
Anhydrous THF
-
Organozinc halide reagent
-
Organic azide
-
Anhydrous FeCl₃
-
Saturated aqueous NH₄Cl
Procedure:
-
To a solution of the organozinc halide (1.0 equiv) in anhydrous THF is added the organic azide (1.1 equiv) followed by anhydrous FeCl₃ (0.5 equiv).
-
The reaction mixture is stirred at 50 °C for 1 hour.
-
The reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Mechanistic Pathways and Workflows
The following diagrams illustrate the generalized mechanisms for each class of aminating reagent and a typical experimental workflow.
Caption: General experimental workflow for electrophilic amination.
Caption: Mechanism with hydroxylamine derivatives.
Caption: Mechanism with oxaziridine reagents.
Caption: Mechanism with organic azides.
References
- 1. Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons [organic-chemistry.org]
- 2. Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines [organic-chemistry.org]
- 3. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime [organic-chemistry.org]
- 7. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrenium ions as new versatile reagents for electrophilic amination - PMC [pmc.ncbi.nlm.nih.gov]
TBDMS as a Protecting Group for Hydroxylamines: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the strategic use of protecting groups is paramount. For hydroxylamines, a functional group of increasing importance, selecting the appropriate protecting group is critical for achieving high yields and maintaining molecular integrity. This guide provides an objective comparison of the tert-butyldimethylsilyl (TBDMS) group with other common protecting groups for hydroxylamines, supported by experimental data and detailed protocols.
The Rise of TBDMS in Hydroxylamine Protection
The tert-butyldimethylsilyl (TBDMS) group has emerged as a versatile and robust option for the protection of hydroxyl functionalities, and its application to hydroxylamines is a logical and advantageous extension. The primary advantages of TBDMS lie in its well-balanced stability and its orthogonality to many other common protecting groups. It is significantly more stable than less sterically hindered silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers, yet it is more readily cleaved than bulkier silyl ethers such as triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers.[1] This tunable reactivity is crucial for the selective protection and deprotection of multiple functional groups within a single molecule.
A key application demonstrating the utility of TBDMS in hydroxylamine chemistry is in the synthesis of complex molecules like p-amino-N,N'-dihydroxybenzamidine. In this synthesis, a TBDMS protecting group strategy was successfully employed, proving adaptable for other substituted N,N'-dihydroxybenzamidines.[2]
Comparative Analysis of Protecting Groups for Hydroxylamines
The choice of a protecting group for a hydroxylamine depends on several factors, including the stability required during subsequent reaction steps, the desired cleavage conditions, and the presence of other functional groups in the molecule. Below is a comparison of TBDMS with other commonly used protecting groups for hydroxylamines: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc).
Data Presentation: Stability and Cleavage Conditions
| Protecting Group | Structure | Common Protection Reagents | Stability | Common Deprotection Conditions | Typical Yield (Deprotection) | Orthogonality with TBDMS |
| TBDMS | -Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole, DMF | Stable to a wide range of non-acidic and non-fluoride conditions.[3] | TBAF in THF;[4] HF in pyridine; Acetic acid/THF/H₂O;[1] SnCl₂ under microwave irradiation. | >90% | - |
| Boc | -C(O)OC(CH₃)₃ | Boc₂O, Base | Stable to base and catalytic hydrogenolysis.[5] | Strong acids (e.g., TFA, HCl).[5][6] | >90% | Excellent |
| Cbz | -C(O)OCH₂Ph | Cbz-Cl, Base | Stable to acidic and basic conditions.[1] | Catalytic hydrogenolysis (e.g., H₂, Pd/C);[1][7] Strong acids (e.g., HBr in acetic acid).[7] | >90% | Good (cleaved by some Lewis acids that may affect TBDMS) |
| Alloc | -C(O)OCH₂CH=CH₂ | Alloc-Cl, Base | Stable to acidic and basic conditions.[8] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃, morpholine).[8] | >85% | Excellent |
Experimental Protocols
Detailed methodologies for the protection and deprotection of hydroxylamines are crucial for reproducible research. The following protocols are representative examples.
TBDMS Protection of a Hydroxylamine
-
Materials: Hydroxylamine derivative (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv), imidazole (2.5 equiv), anhydrous dimethylformamide (DMF).
-
Procedure: To a solution of the hydroxylamine derivative in anhydrous DMF, add imidazole. Stir the mixture at room temperature until the imidazole has dissolved. Add TBDMS-Cl portion-wise. Stir the reaction mixture at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine to remove DMF and imidazole. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting O-TBDMS hydroxylamine by flash column chromatography.[4]
TBDMS Deprotection of a Hydroxylamine
-
Materials: O-TBDMS protected hydroxylamine (1.0 equiv), tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 equiv), anhydrous tetrahydrofuran (THF).
-
Procedure: Dissolve the O-TBDMS protected hydroxylamine in anhydrous THF at room temperature under an inert atmosphere. Add the TBAF solution dropwise to the stirred solution. Stir the reaction for 1-4 hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected hydroxylamine.[4]
Boc Protection of a Hydroxylamine
-
Materials: Hydroxylamine hydrochloride (1.0 equiv), potassium carbonate (2.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), water, diethyl ether.
-
Procedure: Dissolve hydroxylamine hydrochloride and potassium carbonate in water. Add a solution of Boc₂O in diethyl ether. Stir the biphasic mixture vigorously at room temperature for 12-16 hours. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-hydroxylamine.[9]
Cbz Protection of an Amine (adaptable for Hydroxylamines)
-
Materials: Amine (1.0 equiv), sodium bicarbonate (2.0 equiv), benzyl chloroformate (Cbz-Cl, 1.1 equiv), dioxane, water, ethyl acetate.
-
Procedure: To a solution of the amine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate (10%), add Cbz-Cl. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
Alloc Protection of an Amine (adaptable for Hydroxylamines)
-
Materials: Amine (1.0 equiv), sodium bicarbonate (6.0 equiv), allyl chloroformate (Alloc-Cl, 3.0 equiv), THF, water, ethyl acetate.
-
Procedure: To a mixture of the amine and sodium bicarbonate in a 1:1 mixture of THF and water at room temperature, add allyl chloroformate. Stir the reaction mixture at room temperature for 12 hours. Extract the mixture with ethyl acetate. Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.[8]
Mandatory Visualizations
Orthogonal Protection Strategy
The following diagram illustrates an orthogonal protection strategy employing TBDMS and Boc groups, allowing for the selective deprotection and functionalization of a molecule containing both hydroxyl and amino functionalities, a common scenario in drug development.
Caption: Orthogonal protection and deprotection workflow.
Experimental Workflow for Comparative Stability Analysis
This diagram outlines a general experimental workflow for comparing the stability of different hydroxylamine protecting groups under various conditions.
Caption: Workflow for stability comparison of protecting groups.
Conclusion
The tert-butyldimethylsilyl (TBDMS) group offers a compelling combination of stability and selective reactivity, making it an excellent choice for the protection of hydroxylamines in many synthetic contexts. Its orthogonality with commonly used amine protecting groups like Boc and Alloc provides chemists with the flexibility required for the synthesis of complex molecules. The choice of the optimal protecting group strategy will ultimately depend on the specific requirements of the synthetic route, and a thorough understanding of the stability and cleavage conditions of each protecting group is essential for success. The experimental protocols and comparative data presented in this guide serve as a practical resource for researchers, scientists, and drug development professionals in designing and executing their synthetic strategies involving hydroxylamines.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. mdpi.com [mdpi.com]
- 10. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to O-(tert-Butyldimethylsilyl)hydroxylamine and O-Tosyl Hydroxylamines in Synthetic Chemistry
In the realm of synthetic organic chemistry, the introduction of a nitrogen atom into a molecule is a fundamental and frequently employed transformation. Electrophilic amination, the formation of a carbon-nitrogen bond using an electrophilic nitrogen source, stands as a powerful strategy for this purpose.[1] Among the various reagents developed for this task, O-(tert-Butyldimethylsilyl)hydroxylamine and O-tosyl hydroxylamines have emerged as prominent choices, each with a distinct profile of reactivity, stability, and substrate scope. This guide provides a detailed comparison of these two classes of reagents, supported by experimental data and protocols to aid researchers in selecting the optimal tool for their synthetic endeavors.
Physicochemical Properties and Stability
A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use. The table below summarizes the key characteristics of this compound and a representative O-tosyl hydroxylamine.
| Property | This compound | O-Tosyl Hydroxylamine |
| Molecular Formula | C6H17NOSi[2] | C7H9NO3S |
| Molecular Weight | 147.29 g/mol [3][4] | 187.22 g/mol |
| Appearance | Solid[5] | Solid |
| Melting Point | 62-65 °C[2][5] | ~112 °C (decomposes) |
| Boiling Point | 87-90 °C at 40 mmHg[2][5] | Not applicable (decomposes) |
| Solubility | Freely soluble in most organic solvents like hexane and chloroform; insoluble in water.[2] | Soluble in organic solvents. |
| Stability | Moisture sensitive; hydrolyzes in water.[2] Should be stored at 2-8°C.[2][6] | Can be unstable and potentially explosive, especially upon heating. Often generated and used in situ or stored carefully at low temperatures.[7] N-protected variants like N-Boc-O-tosyl hydroxylamine show improved stability.[8] |
This compound is a commercially available solid that is relatively stable, though sensitive to moisture.[2] In contrast, O-tosyl hydroxylamines, particularly the N-unsubstituted parent compound, are known for their instability and potential hazards. This has led to the development of derivatives like N-Boc-O-tosyl hydroxylamine, which offer enhanced stability and safer handling.[8][9]
Comparative Performance in Key Synthetic Applications
The choice between this compound and O-tosyl hydroxylamines often depends on the specific transformation being targeted. Their performance in several key reactions is compared below.
| Application | This compound | O-Tosyl Hydroxylamines | Typical Yields |
| Electrophilic Amination of Grignard/Organolithium Reagents | Effective for the synthesis of primary amines. | Highly effective for the synthesis of primary amines. | Moderate to Good |
| Aziridination of Alkenes | Not a primary application. | O-(tosyl)hydroxylamine (TsONH2) and O-(mesitylsulfonyl)hydroxylamine (MSH) are used to afford unprotected aziridines.[10] | Moderate |
| Synthesis of N-Aryl Hydroxylamines | Can be used in palladium-catalyzed reactions for N-O bond formation.[11] | Not a direct application for forming N-aryl hydroxylamines, but related rearrangements of O-(arenesulfonyl)hydroxylamines can yield ortho-sulfonyl anilines.[12] | Good to Excellent |
| Synthesis of Hydrazines | Not typically used for this purpose. | N-Boc-O-tosyl hydroxylamine is an efficient NH-Boc transfer reagent for the N-amination of amines to form protected hydrazines.[9][12] | Good to Excellent |
| Synthesis of Oximes | Not a direct reagent, but the related O-TBS-N-tosylhydroxylamine is used to convert alcohols to oximes.[13] | Not a direct application. | Excellent[13] |
O-tosyl hydroxylamines are generally considered more potent electrophilic aminating agents due to the excellent leaving group ability of the tosylate anion. This high reactivity, however, can also be a drawback, leading to potential side reactions and instability. This compound, while perhaps less reactive, offers a milder alternative with a better safety profile.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms and workflows associated with these reagents.
Caption: General mechanism of electrophilic amination.
The diagram above illustrates the fundamental process of electrophilic amination where a nucleophile attacks the nitrogen atom of the hydroxylamine derivative, displacing a leaving group to form a new C-N bond.
Caption: Synthetic workflows using O-tosyl hydroxylamine derivatives.
This workflow highlights two distinct applications of tosyl-based hydroxylamines: the direct amination of organometallic reagents and the synthesis of protected hydrazines from amines.
Detailed Experimental Protocols
To provide practical guidance, detailed protocols for representative reactions are outlined below.
Protocol 1: Synthesis of a Primary Amine using O-(p-Toluenesulfonyl)hydroxylamine
This protocol is a general representation for the amination of a Grignard reagent.
Materials:
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
O-(p-Toluenesulfonyl)hydroxylamine (TsONH2)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Sodium hydroxide (2 M)
-
Magnesium sulfate (anhydrous)
Procedure:
-
A solution of O-(p-toluenesulfonyl)hydroxylamine (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
-
The Grignard reagent (1.1 eq) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is separated and washed with diethyl ether to remove any non-basic organic impurities.
-
The aqueous layer is then basified with 2 M NaOH until pH > 12.
-
The resulting basic aqueous solution is extracted three times with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine, which can be further purified by distillation or chromatography.
Protocol 2: Synthesis of a Boc-Protected Hydrazine using N-Boc-O-Tosyl Hydroxylamine
This protocol describes the N-amination of an amine.[9]
Materials:
-
Substrate amine (e.g., Aniline, 1.0 eq)
-
N-Boc-O-tosyl hydroxylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
To a solution of the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C is added N-Boc-O-tosyl hydroxylamine (1.1 eq) portion-wise over 10 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours, while monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired N-Boc-protected hydrazine.
Safety and Handling Considerations
This compound:
-
Hazards: Causes skin, eye, and respiratory irritation.[5] It is moisture-sensitive.[2]
-
Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly sealed container at 2-8 °C.[2][6]
O-Tosyl Hydroxylamines:
-
Hazards: O-(p-Toluenesulfonyl)hydroxylamine is known to be thermally unstable and can decompose violently, especially in the solid state. Its preparation and handling require significant caution. N-acylated derivatives, such as N-Boc-O-tosyl hydroxylamine, are generally more stable and safer to handle.[8]
-
Handling: It is often recommended to generate and use O-tosyl hydroxylamine in situ or to use a freshly prepared solution. Avoid heating the solid material. Work should be conducted behind a blast shield, especially when working on a larger scale. Store at low temperatures and handle with non-metal spatulas.
Conclusion
Both this compound and O-tosyl hydroxylamines are valuable reagents for electrophilic amination, yet they are not interchangeable.
-
O-Tosyl Hydroxylamines are highly reactive electrophiles suitable for a broad range of amination reactions, including the challenging amination of less reactive nucleophiles. Their N-Boc protected variants are particularly effective for the synthesis of hydrazines.[9][12] The primary drawback is the potential instability and hazardous nature of the N-unsubstituted parent compounds.
-
This compound serves as a milder and safer alternative. While it may be less reactive than its tosyl counterparts, it is a reliable reagent for many transformations and is particularly useful in contexts where harsh conditions or highly reactive reagents are not tolerated. Its commercial availability and better stability make it a more convenient option for routine synthesis.
Ultimately, the selection between these reagents will be guided by the specific requirements of the synthetic target, the reactivity of the substrate, and the safety considerations of the planned experimental work. For transformations requiring high electrophilicity, a tosyl derivative may be necessary, while for more standard applications, the safety and convenience of this compound make it an attractive choice.
References
- 1. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound, 90+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95 41879-39-4 [sigmaaldrich.com]
- 6. This compound | 41879-39-4 | FT165645 [biosynth.com]
- 7. US3145082A - Stabilized hydroxylamine and its method of preparation - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes [organic-chemistry.org]
A Comparative Analysis of Silyl Protecting Groups for N-O Compounds: A Guide for Researchers
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and complex molecular architectures, the judicious selection of protecting groups is paramount. For molecules containing the N-O functional group, such as hydroxylamines, oximes, and their derivatives, the use of silyl ethers as protecting groups offers a versatile strategy. This guide provides a comparative study of common silyl protecting groups—Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)—for the protection of N-O functionalities. The information presented herein is supported by experimental data drawn from scientific literature to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Relative Stability: A Qualitative and Quantitative Overview
The stability of silyl ethers is predominantly influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups provide greater protection to the silicon-oxygen bond from nucleophilic or acidic attack. While comprehensive quantitative data for the relative stability of silyl ethers on N-O compounds is not as readily available as for alcohols, the established stability trends for O-silyl ethers provide a strong predictive framework.
The general order of stability for commonly used silyl ethers under acidic conditions is:
TMS < TES < TBDMS < TIPS
Under basic conditions, the general stability trend is:
TMS < TES < TBDMS ≈ TIPS
Fluoride-mediated cleavage is a highly effective method for deprotecting all silyl ethers due to the high strength of the silicon-fluorine bond.[1] The rate of fluoride-mediated cleavage is also influenced by steric hindrance, with less hindered silyl ethers generally being removed more rapidly.
Data on Silyl Ether Stability and Cleavage Conditions for N-O Compounds
The following table summarizes the typical conditions for the protection and deprotection of N-O compounds with various silyl groups, based on available experimental data. The conditions for deprotection provide a practical measure of the relative stability of each protecting group.
| Silyl Protecting Group | Common Silylating Agent | Protection Conditions | Deprotection Conditions | Relative Stability |
| TMS (Trimethylsilyl) | TMSCl, HMDS | Base (e.g., Et3N, Imidazole), Anhydrous Solvent (e.g., THF, CH2Cl2), rt | Mildly acidic conditions (e.g., AcOH in THF/H2O), Mild basic conditions (e.g., K2CO3 in MeOH), Fluoride source (e.g., TBAF in THF) | Low |
| TES (Triethylsilyl) | TESCl, TESOTf | Base (e.g., Imidazole, 2,6-lutidine), Anhydrous Solvent (e.g., DMF, CH2Cl2), rt | Acidic conditions (e.g., CSA in MeOH), Fluoride source (e.g., TBAF in THF, HF-Pyridine) | Moderate |
| TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, TBDMSOTf | Base (e.g., Imidazole, DMAP), Anhydrous Solvent (e.g., DMF, CH2Cl2), rt | Stronger acidic conditions (e.g., TFA in CH2Cl2), Fluoride source (e.g., TBAF in THF) | High |
| TIPS (Triisopropylsilyl) | TIPSCl, TIPSOTf | Base (e.g., Imidazole, 2,6-lutidine), Anhydrous Solvent (e.g., DMF, CH2Cl2), rt | Strong acidic conditions, Fluoride source (e.g., TBAF in THF, HF-Pyridine) | Very High |
Abbreviations: TMSCl (Trimethylsilyl chloride), HMDS (Hexamethyldisilazane), Et3N (Triethylamine), THF (Tetrahydrofuran), AcOH (Acetic acid), K2CO3 (Potassium carbonate), TBAF (Tetra-n-butylammonium fluoride), TESCl (Triethylsilyl chloride), TESOTf (Triethylsilyl trifluoromethanesulfonate), DMF (Dimethylformamide), CSA (Camphorsulfonic acid), HF-Pyridine (Hydrogen fluoride-pyridine complex), TBDMSCl (tert-Butyldimethylsilyl chloride), TBDMSOTf (tert-Butyldimethylsilyl trifluoromethanesulfonate), DMAP (4-Dimethylaminopyridine), TFA (Trifluoroacetic acid), TIPSCl (Triisopropylsilyl chloride), TIPSOTf (Triisopropylsilyl trifluoromethanesulfonate).
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of protecting group strategies. Below are representative procedures for the silylation and desilylation of N-O compounds.
General Procedure for O-Silylation of a Hydroxylamine
To a solution of the hydroxylamine (1.0 eq.) and a suitable base (e.g., imidazole, 2.2 eq.) in an anhydrous solvent (e.g., DMF) at 0 °C under an inert atmosphere, is added the corresponding silyl chloride (e.g., TBDMSCl, 1.1 eq.) portionwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Fluoride-Mediated Deprotection of an O-Silyl Hydroxylamine
To a solution of the O-silyl protected hydroxylamine (1.0 eq.) in an anhydrous solvent (e.g., THF) at 0 °C, a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq.) is added dropwise. The reaction mixture is stirred at 0 °C or allowed to warm to room temperature until the deprotection is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[2]
Visualization of Experimental Workflow and Stability Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for the protection and deprotection of N-O compounds and the hierarchical relationship of silyl group stability.
Conclusion
The choice of a silyl protecting group for N-O compounds is a critical decision in synthetic planning. This guide provides a comparative framework to assist researchers in this selection process.
-
TMS is a highly labile group, suitable for temporary protection and easily removed under very mild conditions.
-
TES offers a moderate level of stability, useful when TMS is too labile but a more robust group is not required.
-
TBDMS provides a significant increase in stability, making it a versatile and widely used protecting group for a broad range of applications.
-
TIPS is the most robust of the common alkyl silyl ethers, offering the highest stability towards acidic and basic conditions, and is the protecting group of choice when harsh reaction conditions are anticipated.
The selection of the appropriate silyl group should be based on the specific requirements of the synthetic route, including the stability of other functional groups present in the molecule and the conditions required for subsequent transformations.
References
A Senior Application Scientist's Guide to Characterizing N,N,O-Trisubstituted Hydroxylamines
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation and purity assessment of N,N,O-trisubstituted hydroxylamines. As a unique and increasingly important functional group in medicinal chemistry and drug development, the precise characterization of these compounds is paramount.[1][2][3] This document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization for researchers, scientists, and drug development professionals.
Introduction: The Rising Importance of N,N,O-Trisubstituted Hydroxylamines
Historically underrepresented in compound libraries due to perceived instability, N,N,O-trisubstituted hydroxylamines are gaining significant traction.[1][2][3] Recent studies highlight their value as bioisosteres that can modulate key drug-like properties such as lipophilicity, metabolic stability, and plasma protein binding.[4][5] Unlike tertiary amines, they are weakly basic, which can be advantageous in tuning pharmacokinetic profiles.[4][5] The development of novel, convergent synthetic methods has made this class of compounds more accessible, necessitating a comprehensive understanding of the analytical toolkit required for their unambiguous characterization.[6][7]
This guide will focus on a multi-technique approach, as no single method can provide a complete structural and purity profile. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography, detailing their specific applications, strengths, and limitations in the context of these unique molecules.
Caption: Integrated workflow for the comprehensive characterization of N,N,O-trisubstituted hydroxylamines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR is the most powerful tool for determining the precise connectivity of atoms in N,N,O-trisubstituted hydroxylamines. A combination of ¹H, ¹³C, and advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) is essential for unambiguous assignment.
Expertise & Experience: Interpreting the Spectra
The key to NMR analysis of these compounds is understanding the electronic influence of the N-O bond. The electronegative oxygen and nitrogen atoms deshield adjacent protons and carbons.
-
¹H NMR: Protons on carbons alpha to the nitrogen (N-C-H) and oxygen (O-C-H) will appear downfield compared to analogous amines or ethers. For example, protons on a methylene group attached to the oxygen (-O-CH₂-R) typically resonate in the δ 3.5-4.5 ppm range, while those attached to the nitrogen (-N(R)-CH₂-R') are found in the δ 2.5-3.5 ppm range.
-
¹³C NMR: Similarly, carbons alpha to the heteroatoms are deshielded. Carbons adjacent to the oxygen (-O-C-) typically appear at δ 60-80 ppm, while those next to the nitrogen (-N-C-) are in the δ 40-60 ppm range.
-
¹⁵N NMR: While challenging due to low natural abundance and sensitivity, ¹⁵N NMR provides direct information about the nitrogen environment.[8] For N,N,O-trisubstituted hydroxylamines, the ¹⁵N chemical shift is highly sensitive to the nature of the three substituents. Isotopic enrichment or the use of inverse-detection experiments like ¹H-¹⁵N HMBC can be invaluable for confirming the N-O linkage, as correlations can be observed between the nitrogen and protons on the O-alkyl and N-alkyl groups.[9]
Trustworthiness: A Self-Validating Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice, but DMSO-d₆ may be needed for less soluble compounds.
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum. Integrate all signals and use the proton counts to confirm they match the expected structure.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Count the number of unique carbon signals to ensure it matches the expected number based on molecular symmetry.
-
-
Acquisition of 2D Spectra (Causality):
-
Run a COSY (Correlation Spectroscopy) experiment. Why? To establish proton-proton coupling networks and identify which protons are adjacent to each other within a spin system (e.g., tracing the carbon chain of an alkyl substituent).
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment. Why? To directly correlate each proton with the carbon it is attached to. This is the most reliable way to assign carbon signals.
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Why? This is the crucial experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away. For an N,N,O-trisubstituted hydroxylamine, you must observe correlations from the O-C-H protons to the N-C carbons and/or from the N-C-H protons to the O-C carbon to definitively prove the N-O connectivity.
-
-
Data Integration: Use the combined data from all experiments to assign every proton and carbon signal, confirming the complete molecular structure.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight (MW) and obtaining the elemental composition of the target molecule. It also provides structural clues through the analysis of fragmentation patterns.[10]
Expertise & Experience: Choosing the Right Ionization Technique
The choice of ionization method is critical for analyzing these polar, and sometimes labile, molecules.
-
Electrospray Ionization (ESI): This is the preferred method. As a soft ionization technique, it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[11] This provides a clear and accurate determination of the molecular weight. High-resolution mass spectrometry (HRMS) coupled with ESI can determine the elemental composition to within a few parts per million (ppm), providing strong evidence for the chemical formula.
-
Electron Impact (EI): Generally used with Gas Chromatography (GC-MS), EI is a high-energy technique that causes extensive fragmentation.[12] While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern serves as a reproducible fingerprint for the molecule.[12][13]
Key Fragmentation Pathways
The N-O bond is relatively weak and is a common site of cleavage. Characteristic fragmentation patterns include:
-
α-Cleavage: The most common fragmentation for amines and ethers also applies here. This involves the cleavage of a C-C bond adjacent to the nitrogen or oxygen atom, resulting in a stable radical and a resonance-stabilized cation.[10][12]
-
N-O Bond Cleavage: Direct cleavage of the N-O bond can occur, leading to fragments corresponding to the [R₂N]⁺ and [OR']⁺ ions.
-
Rearrangements: McLafferty-type rearrangements can occur if one of the substituents contains a γ-hydrogen relative to a carbonyl or other unsaturated group.[10][13]
| Technique | Information Provided | Strengths | Weaknesses |
| ESI-HRMS | Accurate Mass, Elemental Formula | High accuracy, soft ionization preserves molecular ion. | Provides little structural information beyond the formula. |
| EI-MS | Fragmentation Pattern, MW | Reproducible fingerprint, useful for library matching. | Molecular ion may be absent; complex fragmentation. |
| Tandem MS (MS/MS) | Controlled Fragmentation | Can isolate the molecular ion and fragment it systematically to map connectivity. | Requires more specialized instrumentation. |
Chromatography: The Gold Standard for Purity Assessment
Chromatographic techniques are essential for determining the purity of the synthesized compound and for quantifying it in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for purity analysis of non-volatile hydroxylamines.[14][15][16]
-
Causality Behind Method Choice: Due to their polarity, N,N,O-trisubstituted hydroxylamines are well-suited for Reversed-Phase (RP) HPLC . A C18 column is a standard starting point. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape by ensuring the weakly basic nitrogen is protonated.
-
Detection: UV detection is often feasible if the molecule contains a chromophore (e.g., an aromatic ring).[15][16] If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. The ultimate detector is a mass spectrometer (LC-MS), which provides both purity and mass confirmation for each peak.
Experimental Protocol: Purity Determination by RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or other relevant wavelength) and/or MS.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase (e.g., 50:50 A:B) and inject 5-10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable hydroxylamines.
-
Derivatization is Often Necessary: Many hydroxylamines are too polar or thermally labile for direct GC analysis.[17][18] Derivatization, such as reacting with an acetone to form an oxime or silylation with reagents like BSTFA, can increase volatility and stability.[17][19]
-
Detection: Flame Ionization Detection (FID) provides quantitative information, while Mass Spectrometry (GC-MS) provides structural identification of all volatile components.[17]
Caption: Comparison of primary analytical techniques and the information they provide.
X-ray Crystallography: The Definitive Structure
When a single, high-quality crystal of the compound can be grown, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure.[20][21][22]
-
Unrivaled Information: It determines the precise spatial arrangement of all atoms in the solid state, providing bond lengths, bond angles, and absolute stereochemistry.[20][21]
-
The Major Hurdle: The primary limitation is the need to grow a suitable crystal, which can be a significant challenge and is often the rate-limiting step.[21]
-
When to Use It: This technique is particularly valuable for compounds with multiple stereocenters or where NMR data is ambiguous. The resulting crystal structure serves as an incontrovertible reference for the material.
Conclusion: A Holistic and Validated Approach
The robust characterization of N,N,O-trisubstituted hydroxylamines demands a synergistic application of multiple analytical techniques. NMR spectroscopy establishes the detailed atomic connectivity, high-resolution mass spectrometry confirms the elemental composition, and chromatography provides an accurate measure of purity. When possible, X-ray crystallography offers definitive proof of the three-dimensional structure. By understanding the principles behind each technique and applying them in a coordinated workflow, researchers can ensure the scientific integrity of their findings and accelerate the development of novel molecules incorporating this valuable functional group.
References
- 1. mdpi.com [mdpi.com]
- 2. Diversity-Oriented Synthesis of N,N,O- Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 3. Synthesis of N,N,O-Trisubstituted Hydroxylamines (Hydroxalogs) and Other Projects | Department of Chemistry [chem.uga.edu]
- 4. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diversity-Oriented Synthesis of N,N,O-Trisubstituted Hydroxylamines from Alcohols and Amines by N-O Bond Formation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of 15N-Edited 1H-13C Correlation NMR Spectroscopy─Toward Fragment-Based Metabolite Identification and Screening via HCN Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. Fully Integrated Recognition and Enrichment Electrospray Ionization Source for High-Sensitivity Mass Spectrometry Determination of Bioamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. whitman.edu [whitman.edu]
- 14. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Gas chromatographic-mass spectrometric analysis of hydroxylamine for monitoring the metabolic hydrolysis of metalloprotease inhibitors in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Human Metabolome Database: GC-MS Spectrum - Hydroxylamine GC-MS (3 TMS) (HMDB0003338) [hmdb.ca]
- 20. d-nb.info [d-nb.info]
- 21. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of O-(tert-Butyldimethylsilyl)hydroxylamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: O-(tert-Butyldimethylsilyl)hydroxylamine is a skin and eye irritant and may cause respiratory irritation. Proper personal protective equipment (PPE) must be worn at all times when handling this chemical. Disposal must be conducted through an approved waste disposal plant in accordance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Pre-Disposal and Handling
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Due to the hazardous nature of this compound, proper handling is crucial to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used, especially if handling the solid form and dust may be generated. |
| Lab Coat | A standard laboratory coat should be worn to protect from skin contact. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Containerization:
-
Ensure the waste this compound is in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, associated hazards, and the date of accumulation.
-
For unused or excess reagent, keep it in its original container if possible.
-
-
Waste Segregation:
-
Arrange for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Do not allow the spilled material to enter drains or waterways.[1]
-
Chemical and Safety Data
The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits have not been established by major regulatory bodies.[1]
| Parameter | Value | Source |
| CAS Number | 41879-39-4 | [1] |
| Molecular Formula | C₆H₁₇NOSi | [3] |
| Molecular Weight | 147.29 g/mol | [4] |
| Appearance | Solid | [5] |
| Boiling Point | 87-90 °C at 40 mmHg | [5] |
| Melting Point | 62-65 °C | [5] |
| Incompatible Materials | Strong oxidizing agents | [1][2] |
| Occupational Exposure Limits (PEL, TLV) | Not Established | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
A Senior Application Scientist's Guide to Handling O-(tert-Butyldimethylsilyl)hydroxylamine
As researchers and drug development professionals, our work with novel reagents is core to innovation. O-(tert-Butyldimethylsilyl)hydroxylamine is a valuable silylating agent, notably used in the synthesis of hydroxamic acids[1]. However, its utility is matched by its potential hazards. This guide provides a comprehensive, experience-driven framework for its safe handling, moving beyond mere compliance to foster a culture of intrinsic safety and experimental integrity.
Understanding the Hazard Profile
This compound is a solid with a relatively low melting point, meaning it can be handled as a powder or a molten liquid[2][3]. Its primary risks are associated with its corrosive and irritant properties. A thorough understanding of these hazards is the foundation of any safety protocol.
Based on aggregated GHS information, this chemical is classified with the following hazards:
-
Skin Corrosion/Irritation : It is reported to cause skin irritation and, in some classifications, severe skin burns.[2][4][5][6]
-
Serious Eye Damage/Irritation : Causes serious eye irritation, with some data pointing to the risk of severe eye damage.[2][4][5][6]
-
Respiratory Irritation : May cause respiratory irritation upon inhalation.[2][4][5][6] The material is described as "extremely destructive to the tissue of the mucous membranes and upper respiratory tract"[6].
| Property | Value | Source |
| Molecular Formula | C₆H₁₇NOSi | [4] |
| Molar Mass | 147.29 g/mol | [4][5] |
| Form | Solid (Crystals or powder) | [1][3] |
| Melting Point | 62-65 °C (lit.) | [1][2] |
| Boiling Point | 87-90 °C / 40 mmHg (lit.) | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [1][2][5] |
| Hazard Statements | H315, H319, H335 | [1][2][5] |
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a checklist exercise; it is a dynamic risk assessment. For this compound, the goal is to create an impermeable barrier against skin, eye, and respiratory exposure.
Standard nitrile gloves are a starting point, but the principle of "double gloving" should be standard practice. This is because no single glove material offers universal protection, and double gloving provides a critical buffer in case of unnoticed tears or degradation[7].
-
Inner Glove : A standard-thickness nitrile glove.
-
Outer Glove : A chemically resistant glove (e.g., thicker nitrile or neoprene).
-
Causality : The outer glove bears the brunt of any potential splash, while the inner glove provides secondary protection. This system allows for the safe removal of the contaminated outer layer without compromising the user's skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected[8].
Given the severe eye irritation risk, standard safety glasses are insufficient[9].
-
Primary Protection : Indirectly vented chemical splash goggles that seal around the eyes are mandatory[9].
-
Secondary Barrier : A full-face shield must be worn over the goggles whenever handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during transfers or reaction quenching)[9].
-
Causality : Goggles protect against splashes from various angles, while the face shield protects the entire face from direct splashes, ensuring mucous membranes are not exposed.
-
Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is essential.
-
Respiratory Protection : All handling of the solid chemical must be performed within a certified chemical fume hood to control exposure to dust and vapors. For weighing and transfers, a NIOSH-approved N95 dust mask is the minimum requirement[1]. If there is any indication of airborne dust outside of a fume hood, or for large-scale spills, a full-face air-purifying respirator with an appropriate cartridge should be used[10][11].
Operational Plan: A Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step logically follows from a risk-mitigation standpoint.
Caption: Safe handling workflow for this compound.
-
Preparation (Outside the Fume Hood)
-
Verify Emergency Equipment : Confirm the location and functionality of the nearest safety shower and eyewash station before beginning any work[12].
-
Don PPE : Put on all required PPE as described in Section 2.
-
Prepare Spill Kit : Ensure a chemical spill kit with absorbent material (e.g., vermiculite or sand) is immediately accessible.
-
-
Execution (Inside the Chemical Fume Hood)
-
Weighing : Carefully weigh the required amount of the solid chemical. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Transfer : Add the chemical to the reaction vessel inside the fume hood. If the vessel needs to be moved, ensure it is securely capped.
-
Reaction Setup : Perform all subsequent steps, including solvent addition and reaction monitoring, within the confines of the fume hood.
-
-
Post-Procedure Cleanup
-
Decontamination : Thoroughly clean all surfaces and equipment that may have come into contact with the chemical using soap and water[13].
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Hygiene : Wash hands and forearms thoroughly with soap and water after the procedure is complete[6].
-
Emergency Response Plan
Pre-planning is critical for responding effectively to emergencies[12].
-
Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area is large. Seek immediate medical attention.[6][12][14]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6][14]
-
Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration (do not use mouth-to-mouth). Call for immediate medical assistance.[6][14]
-
Ingestion : Do NOT induce vomiting. Have the person drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][14]
The response depends on the scale of the spill.
-
Minor Spill (< 4 Liters, contained in fume hood) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite, starting from the outside and working inwards[13].
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.[13]
-
-
Major Spill (> 4 Liters, or any spill outside a fume hood) :
-
Evacuate the area immediately and notify all personnel[12].
-
If safe to do so, close the doors to the affected area to contain vapors.
-
Activate the building's emergency alarm and call emergency services (e.g., 911) and the institution's Environmental Health and Safety (EHS) office[13].
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Disposal and Storage Plan
-
Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials[5][6]. Store in a locked cabinet or area accessible only to authorized personnel[6].
-
Waste Disposal :
-
Segregation : All waste contaminated with this chemical, including excess reagent, contaminated absorbent materials, and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container[15]. Do not mix with other waste streams[6].
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound[15].
-
Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6][15][16]
-
By integrating these expert-driven protocols, we not only protect ourselves and our colleagues but also ensure the integrity and reproducibility of our scientific endeavors.
References
- 1. O-(叔丁基二甲基硅烷)羟胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. O-(tert-Butyldimethyl-silyl)hydroxylamine, CAS No. 41879-39-4 - iChemical [ichemical.com]
- 3. This compound, 90+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 4. This compound | C6H17NOSi | CID 4691350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westlake.com [westlake.com]
- 8. pppmag.com [pppmag.com]
- 9. hsa.ie [hsa.ie]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. Hazardous Materials Procedures | Emergency Management | Binghamton University [binghamton.edu]
- 14. fishersci.com [fishersci.com]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. orgsyn.org [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
